Vocol
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFLMNXIXDIOF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4P2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2253-44-3 (Parent) | |
| Record name | Zinc, dibutyldithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0064541 | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6990-43-8, 24645-45-2 | |
| Record name | (T-4)-Bis(O,O-dibutyl phosphorodithioato-κS,κS′)zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24645-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, dibutyldithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the VOCOL® Capillary GC Column
For Researchers, Scientists, and Drug Development Professionals
The VOCOL® capillary Gas Chromatography (GC) column is a specialized tool engineered for the robust and reliable analysis of volatile organic compounds (VOCs). Its unique characteristics make it a staple in environmental laboratories, and its application extends to the food and beverage, forensics, and industrial hygiene sectors. This guide provides a comprehensive overview of the this compound® column, including its core technology, operational parameters, and diverse applications.
Core Technology: The Stationary Phase
At the heart of the this compound® column's performance is its proprietary bonded stationary phase. This phase is a 5% diphenyl / 95% dimethyl polysiloxane . This composition imparts an intermediate polarity to the column, a critical feature for the effective separation of a broad range of volatile analytes.[1][2][3]
The stationary phase chemistry is pivotal to its selectivity:
-
Dimethyl Polysiloxane Backbone: The primary component is a nonpolar polydimethylsiloxane polymer. This provides a base for the separation of nonpolar compounds primarily based on their boiling points and van der Waals interactions.
-
Diphenyl Groups: The incorporation of 5% phenyl groups introduces a degree of polarity. These aromatic moieties can engage in π-π interactions with polarizable analytes, such as aromatic and unsaturated compounds. This additional interaction mechanism allows for enhanced selectivity and resolution of these compounds from non-aromatic hydrocarbons of similar boiling points.
-
Bonding and Cross-linking: The stationary phase is chemically bonded and cross-linked to the fused silica capillary tubing. This ensures a robust and stable column with low bleed, even at elevated temperatures, leading to longer column lifetime and more reliable results.
This specific combination of functional groups results in a versatile column capable of separating a wide array of VOCs, from nonpolar alkanes to more polar ketones and halogenated hydrocarbons.[1][3]
Key Features and Advantages
The design of the this compound® column offers several advantages for VOC analysis:
-
Excellent Resolution of Highly Volatile Compounds: The intermediate polarity and optimized phase thickness provide great retention and resolution for compounds with low boiling points.
-
Versatility: It is suitable for a wide range of VOCs encountered in various matrices.[4]
-
Compatibility with Sample Introduction Techniques: The column is designed for use with direct injection ports and is particularly well-suited for coupling with purge-and-trap systems, a common technique for concentrating volatile analytes from water and soil samples.[4][5]
-
Robustness and Low Bleed: The bonded and cross-linked phase ensures thermal stability and minimal background signal, which is crucial for sensitive detectors like mass spectrometers (MS).
Data Presentation: Column Specifications
This compound® columns are available in a variety of dimensions to suit different analytical needs. The choice of column length, internal diameter (I.D.), and film thickness (dƒ) impacts resolution, analysis time, and sample capacity.
| Parameter | Typical Range | Effect on Performance |
| Length (m) | 30 - 105 | Longer columns provide higher resolution but result in longer analysis times and increased backpressure. |
| Internal Diameter (mm) | 0.25 - 0.53 | Smaller I.D. columns offer higher efficiency (narrower peaks), while larger I.D. columns have a higher sample capacity. |
| Film Thickness (µm) | 1.50 - 3.00 | Thicker films increase retention of highly volatile compounds, potentially eliminating the need for sub-ambient oven temperatures. |
Table 1: Typical this compound® Capillary GC Column Dimensions and Their Impact on Chromatographic Performance.
The operating temperature of a this compound® column is dependent on its dimensions. Adhering to these limits is crucial for maintaining column integrity and performance.
| Internal Diameter (mm) | Film Thickness (µm) | Maximum Temperature (°C) |
| ≤0.32 | <2 | Subambient to 250 |
| ≤0.32 | ≥2 | Subambient to 230 |
| ≥0.53 | <2 | Subambient to 250 |
| ≥0.53 | ≥2 | Subambient to 230 |
Table 2: Temperature Limits for this compound® Capillary GC Columns. [4]
Experimental Protocols
The this compound® column is frequently cited in standardized environmental testing methods. Below are detailed methodologies for common applications.
Environmental Analysis: U.S. EPA Method OLM04.2 VOA
This method is for the analysis of volatile organic compounds in water.
Sample Preparation and Introduction:
-
Technique: Purge and Trap
-
Purge Gas: Helium at 40 mL/min for 11 minutes at 25°C
-
Dry Purge: 2 minutes
-
Desorption: 210°C for 2 minutes with a flow of 150 mL/min
-
Bake: 260°C for 10 minutes
Gas Chromatography:
-
Column: this compound®, 20 m x 0.18 mm I.D., 1.00 µm film thickness
-
Oven Program: 40°C (hold 0.8 min), ramp at 19°C/min to 125°C, then ramp at 32°C/min to 220°C (hold 1 min)
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min
-
Injection: 100:1 split
Mass Spectrometry:
-
Scan Range: m/z 35-400
-
MSD Interface Temperature: 200°C
A representative chromatogram for this method would show the separation of a complex mixture of volatile organic compounds.
Industrial Hygiene: Analysis of Solvent Mixtures
This protocol is a general guideline for the analysis of common industrial solvents in air samples collected on sorbent tubes.
Sample Preparation and Introduction:
-
Technique: Thermal Desorption
-
Desorption Temperature: 250 - 300°C (analyte dependent)
-
Trap Temperature: -10°C
-
Trap Desorption: Rapid heating to 250 - 300°C
Gas Chromatography:
-
Column: this compound®, 60 m x 0.25 mm I.D., 1.50 µm film thickness
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 220°C (hold 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection: Splitless
Detection:
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
FID Temperature: 250°C
Food and Beverage: Analysis of Volatile Flavor Compounds
This protocol is a general approach for the analysis of volatile aroma compounds in food and beverage headspace.
Sample Preparation and Introduction:
-
Technique: Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber: 75 µm Carboxen/PDMS
-
Extraction: 30 minutes at 60°C
-
Desorption: 250°C for 5 minutes in the GC inlet
Gas Chromatography:
-
Column: this compound®, 30 m x 0.25 mm I.D., 1.5 µm film thickness
-
Oven Program: 40°C (hold 2 min), ramp at 8°C/min to 210°C
-
Carrier Gas: Helium at 35 cm/sec
-
Injection: Splitless
Mass Spectrometry:
-
Detector: Ion Trap Mass Spectrometer
-
Scan Range: m/z 45-260
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Conclusion
The this compound® capillary GC column represents a specialized and highly effective tool for the analysis of volatile organic compounds. Its intermediate polarity, achieved through a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides excellent selectivity and resolution for a wide range of analytes. Coupled with appropriate sample introduction techniques like purge and trap or SPME, the this compound® column is a cornerstone of analytical methodologies in environmental monitoring, industrial hygiene, and food and beverage quality control. The detailed protocols and specifications provided in this guide serve as a comprehensive resource for researchers and professionals seeking to optimize their VOC analysis.
References
- 1. Investigation and Comparison of 5 % Diphenyl – 95 % Dimethyl Polysiloxane Capillary Columns | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 2. 5% Diphenyl 95% dimethyl polysiloxane GC-MS – Target Analysis [targetanalysis.gr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. QSRR Models for Kováts’ Retention Indices of a Variety of Volatile Organic Compounds on Polar and Apolar GC Stationary Phases Using Molecular Connectivity Indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest [pubs.usgs.gov]
An In-depth Technical Guide to the VOCOL® Column Stationary Phase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the VOCOL® column, a specialized capillary gas chromatography (GC) column designed for the analysis of volatile organic compounds (VOCs). This document details the composition of the stationary phase, its operational parameters, and relevant experimental protocols, making it an essential resource for analytical chemists in environmental, food and beverage, forensics, and industrial hygiene sectors.
Core Composition and Properties of the this compound® Stationary Phase
The this compound® column is characterized by its intermediate polarity, which allows for excellent retention and resolution of highly volatile compounds.[1] The stationary phase is a proprietary, bonded polysiloxane. While the exact percentage composition is not publicly disclosed by the manufacturer, it is described as a diphenyl dimethyl polysiloxane with crosslinking moieties .[2] This composition provides a unique selectivity based on a combination of dispersive (London) forces from the methyl groups and π-π interactions from the phenyl groups. The crosslinking enhances the thermal stability and ruggedness of the column, allowing it to be solvent-rinsed.
The "bonded" nature of the phase means it is chemically bonded to the fused silica support, which prevents phase stripping and ensures a longer column lifetime, especially when coupled with techniques like purge-and-trap that introduce large volumes of water vapor.
A critical parameter in column selection is the phase ratio (β), which is the ratio of the column radius to twice the film thickness. This compound® columns are designed with a low beta value (e.g., β = 44 for a 0.53mm ID, 3.0µm film thickness column), which is ideal for increasing the retention of highly volatile, low molecular weight compounds.
Quantitative Data and Operational Parameters
The operational parameters of a this compound® column are dependent on its specific dimensions. The following tables summarize key quantitative data and typical operating limits.
Table 1: Typical this compound® Column Dimensions and Phase Ratios
| Internal Diameter (ID) (mm) | Film Thickness (dƒ) (µm) | Length (m) | Phase Ratio (β) |
| 0.18 | 1.00 | 20 | 45 |
| 0.25 | 1.50 | 60 | 42 |
| 0.53 | 3.00 | 60 | 44 |
| 0.53 | 3.00 | 105 | 44 |
Table 2: Temperature Limits for this compound® Columns
| Column ID (mm) | Film Thickness (µm) | Temperature Range (°C) |
| ≤0.32 | <2 | Subambient to 250 |
| ≤0.32 | ≥2 | Subambient to 230 |
| ≥0.53 | <2 | Subambient to 250 |
| ≥0.53 | ≥2 | Subambient to 230 |
Table 3: Representative Retention Times for Common Volatile Organic Compounds
Data presented below is for a DB-624 column (a similar 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase) and should be considered as a representative elution order. Actual retention times on a this compound® column will vary based on the specific column dimensions and analytical conditions.
| Compound | Retention Time (min) |
| Dichlorodifluoromethane | 2.54 |
| Chloromethane | 2.89 |
| Vinyl Chloride | 3.12 |
| Bromomethane | 4.01 |
| Chloroethane | 4.45 |
| Trichloroethylene | 8.67 |
| Benzene | 9.89 |
| Toluene | 12.11 |
| Ethylbenzene | 14.42 |
| m,p-Xylene | 14.78 |
| o-Xylene | 15.34 |
| Styrene | 16.23 |
| Naphthalene | 22.56 |
Experimental Protocols
This compound® columns are frequently employed in conjunction with purge-and-trap concentration for the analysis of VOCs in water and soil, as stipulated by various regulatory methods such as those from the U.S. Environmental Protection Agency (EPA).
Representative Experimental Protocol: Purge-and-Trap GC-MS Analysis of VOCs in Water (Based on EPA Method OLM04.2 VOA)
-
Sample Preparation:
-
Aqueous samples (e.g., 5 mL) are placed in a purging vessel.
-
Internal standards and surrogates are added to the sample.
-
-
Purge-and-Trap Concentration:
-
An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes) at ambient temperature.
-
The volatile compounds are purged from the sample matrix and carried into a sorbent trap (e.g., VOCARB 3000 "K" trap).
-
After purging, a dry purge step (e.g., 2 minutes) is often used to remove excess water from the trap.
-
-
Thermal Desorption and GC Injection:
-
The trap is rapidly heated (e.g., to 210°C) to desorb the trapped analytes.
-
The desorbed analytes are transferred to the GC column via a heated transfer line.
-
The injection is typically performed in split mode (e.g., 100:1 split) to handle the concentration of analytes.
-
-
Gas Chromatography:
-
Column: this compound®, 20 m x 0.18 mm ID, 1.0 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min.
-
Oven Program: 40°C hold for 0.8 min, ramp at 19°C/min to 125°C, then ramp at 32°C/min to 220°C and hold for 1 min.
-
-
Mass Spectrometry:
-
Interface Temperature: 200°C
-
Scan Range: m/z 35-400
-
Visualizations
The following diagrams illustrate the logical workflow for VOC analysis and the separation mechanism within the this compound® column.
Caption: A logical workflow for the analysis of volatile organic compounds using purge-and-trap GC-MS with a this compound® column.
Caption: Separation mechanism on the this compound® stationary phase, illustrating different analyte interactions.
References
A Technical Guide to the Applications of Intermediate Polarity GC Columns
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides an in-depth exploration of intermediate polarity gas chromatography (GC) columns, detailing their fundamental principles, primary application areas, and practical experimental methodologies.
Introduction to Intermediate Polarity GC Columns
Gas chromatography column selection is a critical step in method development, governed by the principle of "like dissolves like". The polarity of the stationary phase dictates the column's selectivity and its ability to separate sample components.[1] Intermediate polarity GC columns occupy a crucial space between non-polar and polar columns, offering unique selectivity for a broad range of compounds.[2][3][4]
These columns typically feature stationary phases that incorporate both non-polar (e.g., dimethyl polysiloxane) and polar functional groups. Common phase compositions include:
-
(Cyanopropylphenyl)methylpolysiloxane: Phases with cyanopropyl and phenyl groups (e.g., 14% cyanopropylphenyl) offer unique selectivity that works well with sensitive detectors like Electron Capture Detectors (ECD) and Mass Spectrometers (MS).[2][4]
-
(35%-Phenyl)methylpolysiloxane: A common mid-polarity phase that provides excellent selectivity for separating active environmental and pharmaceutical compounds. It is a close equivalent to the USP G42 phase.[5][6]
-
(Trifluoropropyl)methylpolysiloxane: This phase offers a different selectivity, particularly useful for specific analyses where phenyl- or cyano-based columns may not provide adequate resolution.
The separation mechanism on these columns is a composite of several intermolecular interactions, including dispersive forces (van der Waals), π-π interactions, and dipole-dipole interactions.[3][4] This versatility makes them ideal for screening complex mixtures and as confirmation columns alongside a non-polar primary column.
The following diagram illustrates a simplified decision-making process for GC column selection, highlighting the role of intermediate polarity columns.
Applications in Environmental Analysis
Intermediate polarity columns are workhorses in environmental laboratories for the analysis of pesticides, herbicides, and volatile organic compounds (VOCs). Their ability to resolve complex mixtures of analytes with varying polarities makes them particularly suitable for these challenging matrices.
Multi-Residue Pesticide Analysis in Food Matrices
The analysis of pesticide residues in food is critical for consumer safety. Intermediate polarity columns, such as those with a (35%-Phenyl)-methylpolysiloxane phase (e.g., Agilent J&W DB-35ms), can provide excellent resolution of pesticide classes that are often difficult to separate on standard non-polar columns.[7]
The standard workflow involves a sample extraction and cleanup step, commonly using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS/MS analysis.
This protocol is adapted from established methods for multi-residue pesticide analysis.[7]
-
Sample Preparation (QuEChERS):
-
Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
Add appropriate internal standards.
-
Add 10 mL of acetonitrile, cap, and shake vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate), cap, and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
-
GC-MS/MS Conditions:
-
GC System: Agilent 7890 GC or equivalent
-
Column: Agilent J&W DB-35ms Ultra Inert, 20 m x 0.18 mm, 0.18 µm
-
Inlet: Multimode Inlet (MMI) @ 250 °C, Pulsed Splitless
-
Carrier Gas: Helium, Constant Flow @ 1.0 mL/min
-
Oven Program: 60 °C (1 min hold), ramp at 25 °C/min to 310 °C (hold 5 min)
-
MS System: Triple Quadrupole MS (e.g., Agilent 7010)
-
Ion Source: EI @ 70 eV, 280 °C
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)
-
The use of an intermediate polarity column can resolve critical pairs that co-elute on standard 5% phenyl phases. For example, Chlorpyrifos-methyl and Parathion-methyl are baseline-resolved on a DB-35ms column.[7] Method performance is typically evaluated through calibration curves and limits of quantitation (LOQ).
| Parameter | Typical Value/Range | Matrix Examples |
| Calibration Range | 1 - 500 ng/mL | Strawberry, Spinach, Orange |
| Linearity (R²) | > 0.995 | Various Fruits & Vegetables |
| Limit of Quantitation (LOQ) | 2 - 10 µg/kg (ppb) | Apple, Tomato, Orange |
| Retention Time Reproducibility (%RSD) | < 0.5% | N/A |
Table 1: Typical performance data for GC-MS/MS multi-residue pesticide analysis.
Volatile Organic Compound (VOC) Analysis
Intermediate polarity columns are specified in various regulatory methods, such as US EPA Method 8260, for the analysis of VOCs in environmental samples. Columns with proprietary phases designed for VOCs (e.g., VOCOL®) provide excellent retention and resolution for highly volatile compounds.[2][4]
This protocol is based on the requirements of US EPA Method 8260.
-
Sample Preparation (Purge and Trap):
-
Samples (water or soil with reagent water) are placed in a purging vessel.
-
An internal standard is added.
-
The sample is purged with an inert gas (e.g., Helium) at a defined flow rate for a set time (e.g., 11 minutes).
-
The purged VOCs are trapped on an analytical sorbent trap.
-
The trap is rapidly heated (desorbed) to transfer the analytes to the GC column.
-
-
GC-MS Conditions:
-
GC System: Thermo Scientific TRACE 1310 GC or equivalent
-
Column: this compound® or equivalent (e.g., 30 m x 0.25 mm, 1.5 µm)
-
Inlet: Split/Splitless @ 220 °C
-
Carrier Gas: Helium @ 1.2 mL/min
-
Oven Program: 35 °C (5 min hold), ramp at 10 °C/min to 220 °C (hold 2 min)
-
MS System: Single Quadrupole MS (e.g., Thermo Scientific ISQ 7000)
-
Ion Source: EI @ 70 eV, 300 °C
-
Acquisition Mode: Full Scan (m/z 35-300)
-
Method performance is validated by assessing linearity, method detection limits (MDLs), and precision and accuracy.
| Parameter | Typical Value/Range | Target Analytes |
| Calibration Range | 0.5 - 200 µg/L (ppb) | Benzene, Toluene, Chloroform |
| Linearity (%RSD) | < 20% | >100 regulated VOCs |
| Method Detection Limit (MDL) | < 0.25 µg/L | Majority of target compounds |
| Precision (%RSD, n=7) | < 10% | For a 20 ppb standard |
| Accuracy (Mean Recovery %) | 85 - 115% | For a 20 ppb standard |
Table 2: Typical performance data for EPA Method 8260 VOC analysis.
Applications in Drug Development and Pharmaceuticals
In pharmaceutical analysis, intermediate polarity columns are used for impurity profiling, residual solvent analysis, and the analysis of drugs of abuse.[5] Their unique selectivity helps in separating structurally similar impurities from the active pharmaceutical ingredient (API).
Analysis of Pharmaceutical Impurities
The detection and quantification of impurities, including potential genotoxic impurities (PGIs), is a mandatory step in drug development. Direct injection GC-MS is often used for semi-volatile impurities. An intermediate polarity column like a (35%-Phenyl)-methylpolysiloxane can provide the necessary selectivity to separate these compounds from the main drug substance.
This protocol is a general approach for screening semi-volatile impurities.
-
Sample Preparation:
-
Accurately weigh the API or drug product.
-
Dissolve in a suitable solvent (e.g., Dichloromethane, Methanol).
-
Dilute to a final concentration appropriate for the expected impurity levels (e.g., 1-10 mg/mL).
-
If necessary, add an internal standard.
-
-
GC-MS Conditions:
-
Column: Zebron™ ZB-35 or equivalent (30 m x 0.25 mm, 0.25 µm)
-
Inlet: Split/Splitless @ 275 °C
-
Carrier Gas: Helium @ 1.5 mL/min
-
Oven Program: 100 °C (2 min hold), ramp at 15 °C/min to 320 °C (hold 10 min)
-
MS System: High-Resolution Accurate Mass (HRAM) MS (e.g., Orbitrap) or Single Quadrupole MS
-
Ion Source: EI @ 70 eV, 250 °C
-
Acquisition Mode: Full Scan for unknown impurity identification; Selected Ion Monitoring (SIM) for target impurity quantification.
-
For impurity analysis, the key metric is the limit of detection (LOD) and quantification (LOQ), which must be low enough to meet regulatory thresholds (often in the low ppm range relative to the API).
| Parameter | Typical Requirement | Target Analytes |
| Linearity (R²) | > 0.99 | Process-related impurities, degradants |
| Limit of Detection (LOD) | 1 - 5 ppm (relative to API) | Nitro-aromatics, alkyl halides |
| Limit of Quantitation (LOQ) | 5 - 15 ppm (relative to API) | Various semi-volatile organic impurities |
| Mass Accuracy (HRAM MS) | < 2 ppm | For confident elemental composition determination |
Table 3: Typical performance requirements for pharmaceutical impurity analysis.
Conclusion
Intermediate polarity GC columns are indispensable tools for scientists in environmental, pharmaceutical, and food safety sectors. Their balanced stationary phase chemistry provides a unique selectivity that enables the resolution of complex mixtures containing both polar and non-polar analytes. By offering an alternative to standard non-polar phases, they serve as excellent primary columns for targeted applications like pesticide and VOC analysis, and as robust confirmation columns for a wide array of analytical challenges. The detailed protocols and performance data presented in this guide demonstrate their capability and provide a solid foundation for method development and optimization in the modern analytical laboratory.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Application Note: Challenging Pesticide Analysis Using An Agilent J&W DB-35ms Ultra Inert GC Column [wateronline.com]
- 7. manuallib.com [manuallib.com]
An In-depth Technical Guide to Bonded Phase Technology in VOCOL® Columns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bonded phase technology at the core of VOCOL® (Volatile Organic Compound Column) gas chromatography (GC) columns. This compound® columns are renowned for their efficacy in analyzing volatile organic compounds (VOCs), offering excellent retention and resolution of highly volatile substances. This document delves into the stationary phase chemistry, the principles of bonded phase technology, and the practical applications of these columns, complete with experimental protocols and performance data.
The Heart of Separation: Diphenyl Dimethyl Polysiloxane Stationary Phase
This compound® columns utilize a bonded diphenyl dimethyl polysiloxane stationary phase with cross-linking moieties. This composition gives the column its intermediate polarity, a crucial characteristic for the effective separation of a broad range of VOCs.
The stationary phase is a polymer based on a siloxane backbone (alternating silicon and oxygen atoms). The silicon atoms are substituted with methyl and phenyl groups. The ratio of these groups determines the column's polarity and selectivity. While the exact formulation of the this compound® phase is proprietary, it is a member of the widely used family of stationary phases where a small percentage of the methyl groups in a polydimethylsiloxane polymer are replaced with phenyl groups. This introduction of phenyl groups imparts a degree of polarizability to the phase, enhancing interactions with aromatic and polar analytes.
The key intermolecular interactions that govern the separation of VOCs on a diphenyl dimethyl polysiloxane stationary phase include:
-
Dispersion forces (van der Waals): These are the primary interactions for non-polar analytes like alkanes. The strength of these interactions increases with the size and boiling point of the analyte.
-
Dipole-dipole and dipole-induced dipole interactions: These occur with polar analytes that have permanent or inducible dipoles. The phenyl groups in the stationary phase can be polarized, leading to stronger retention of polarizable analytes.
-
π-π interactions: The phenyl groups in the stationary phase can engage in π-π stacking interactions with aromatic analytes, such as benzene, toluene, ethylbenzene, and xylenes (BTEX), leading to their selective retention.
The Advantage of Bonded and Cross-Linked Phases
The term "bonded phase" signifies that the stationary phase is chemically bonded to the surface of the fused silica capillary tubing. This is a significant advancement over older, non-bonded (coated) phases where the stationary phase was simply a liquid film held in place by physical forces.
Benefits of Bonded Phase Technology:
-
Thermal Stability: Chemical bonding prevents the stationary phase from "bleeding" (decomposing and eluting from the column) at high temperatures. This results in a more stable baseline, lower detector noise, and a longer column lifetime.
-
Solvent Resistance: Bonded phases are resistant to being stripped by large volumes of solvent, which can be introduced during certain injection techniques. This allows for the use of techniques like splitless injection and direct solvent injection without damaging the column.
-
Reduced Activity: The process of bonding the stationary phase also helps to deactivate the active silanol (Si-OH) groups on the surface of the fused silica tubing. These active sites can cause peak tailing and adsorption of polar analytes, so their deactivation leads to improved peak shape and inertness.
Cross-linking further enhances the stability of the stationary phase by creating chemical bonds between the polymer chains themselves. This creates a more robust, rubber-like polymer network that is even more resistant to temperature and solvent effects. The "cross-linking moieties" mentioned in the description of the this compound® phase are chemical agents that facilitate this process, often peroxides or azo compounds that initiate free-radical reactions within the polymer.
Manufacturing of a Bonded Phase GC Column: A Step-by-Step Workflow
The manufacturing of a this compound® column is a multi-step process designed to ensure high performance and reproducibility. The following diagram illustrates the key stages involved in creating a bonded and cross-linked stationary phase on a fused silica capillary.
Mechanism of VOC Separation in a this compound® Column
The separation of a mixture of VOCs on a this compound® column is a dynamic process governed by the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. The following diagram illustrates the interactions that lead to the separation of different classes of VOCs.
Performance Data and Column Specifications
The performance of a GC column is characterized by several key parameters. The following tables summarize typical specifications and performance data for this compound® columns.
Table 1: Typical this compound® Column Specifications
| Parameter | Specification Range |
| Stationary Phase | Bonded Diphenyl Dimethyl Polysiloxane |
| Polarity | Intermediate |
| Length | 30 m - 105 m |
| Internal Diameter (ID) | 0.25 mm - 0.53 mm |
| Film Thickness (df) | 1.0 µm - 3.0 µm |
| Temperature Limits | Subambient to 230/250 °C |
Table 2: Performance Characteristics for Select VOCs (Illustrative)
| Analyte | Retention Time (min) | Theoretical Plates (N) | Tailing Factor (Tf) |
| Dichlorodifluoromethane | 2.5 | > 100,000 | 1.1 |
| Benzene | 8.2 | > 200,000 | 1.0 |
| Trichloroethene | 9.5 | > 220,000 | 1.0 |
| Toluene | 11.3 | > 250,000 | 1.0 |
| Ethylbenzene | 14.1 | > 280,000 | 1.0 |
Note: Performance data is illustrative and can vary depending on the specific column dimensions, GC conditions, and analytical method.
Experimental Protocols
This compound® columns are widely used in regulated environmental monitoring methods. Below are detailed methodologies for two common applications.
EPA Method 8260: Volatile Organic Compounds by GC/MS
This method is used for the determination of volatile organic compounds in a variety of solid waste matrices.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a mass selective detector (MSD).
-
Column: this compound®, 60 m x 0.25 mm ID, 1.5 µm film thickness.
-
Purge and Trap System: For sample introduction.
Method Parameters:
| Parameter | Setting |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 35°C (hold 5 min), ramp to 100°C at 4°C/min, then ramp to 220°C at 15°C/min (hold 2 min) |
| Injector Temperature | 200°C |
| Transfer Line Temp | 250°C |
| MSD Source Temp | 230°C |
| MSD Quad Temp | 150°C |
| Scan Range | 35-300 amu |
Sample Preparation:
-
A 5 g sample is placed in a purge tube with 5 mL of reagent water.
-
Internal standards and surrogates are added.
-
The sample is purged with helium for 11 minutes at ambient temperature.
-
The purged analytes are trapped on a sorbent trap.
-
The trap is heated to desorb the analytes onto the GC column.
Analysis of BTEX in Water by Headspace GC-FID
This method is suitable for the rapid screening of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples.
Instrumentation:
-
Gas Chromatograph: PerkinElmer Clarus 500 or equivalent, with a Flame Ionization Detector (FID).
-
Column: this compound®, 30 m x 0.53 mm ID, 3.0 µm film thickness.
-
Headspace Sampler: For automated sample introduction.
Method Parameters:
| Parameter | Setting |
| Carrier Gas | Helium |
| Column Head Pressure | 10 psi |
| Oven Program | 40°C (hold 5 min), ramp to 150°C at 10°C/min (hold 2 min) |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C |
| Headspace Vial Temp | 80°C |
| Headspace Equilibration Time | 20 min |
Sample Preparation:
-
A 10 mL water sample is placed in a 20 mL headspace vial.
-
A salting-out agent (e.g., sodium chloride) may be added to increase the volatility of the analytes.
-
The vial is sealed and placed in the headspace autosampler.
-
The vial is heated and equilibrated to partition the BTEX compounds into the headspace.
-
A sample of the headspace is automatically injected into the GC.
Conclusion
The bonded phase technology in this compound® columns, centered around a diphenyl dimethyl polysiloxane stationary phase, provides a robust and reliable solution for the analysis of volatile organic compounds. The chemical bonding and cross-linking of the stationary phase ensure high thermal stability, solvent resistance, and inertness, leading to excellent chromatographic performance. The intermediate polarity of the phase allows for the effective separation of a wide range of VOCs, from nonpolar alkanes to aromatic and polar compounds. The detailed experimental protocols provided for key applications such as EPA Method 8260 and BTEX analysis demonstrate the versatility and utility of this compound® columns for researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
A Technical Guide to the VOCOL® Column for Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the VOCOL® capillary gas chromatography (GC) column, specifically its application in the analysis of volatile organic compounds (VOCs) in environmental samples. This document details the column's core specifications, experimental protocols for key U.S. Environmental Protection Agency (EPA) methods, and performance data to assist researchers in method development and application.
Introduction to the this compound® Column
The this compound® column is an intermediate polarity capillary GC column designed for the analysis of volatile organic compounds.[1][2] Its stationary phase is a bonded diphenyl dimethyl polysiloxane with crosslinking moieties, which provides excellent retention and resolution of highly volatile compounds.[1][3] This makes it particularly well-suited for environmental analyses where the detection and quantification of VOCs at low levels are critical. The column can be used with direct injection systems but is frequently coupled with purge and trap systems for the analysis of environmental samples.[1]
Core Specifications
The performance of a this compound® column is dictated by its physical dimensions and stationary phase characteristics. The selection of column length, internal diameter (I.D.), and film thickness is crucial for optimizing separations based on the specific application and analytical requirements.
| Parameter | Available Range/Type | Impact on Performance | Primary Applications |
| Stationary Phase | Bonded; Proprietary (diphenyl dimethyl polysiloxane with crosslinking moieties)[1][3] | Intermediate polarity; excellent for retaining and resolving highly volatile compounds. | Analysis of volatile organic compounds (VOCs). |
| Length (L) | 20 m - 105 m[3] | Longer columns provide higher resolution but result in longer analysis times. | Method development and complex sample analysis. |
| Internal Diameter (I.D.) | 0.18 mm - 0.53 mm[3] | Narrower I.D.s offer higher efficiency (sharper peaks), while wider I.D.s have a higher sample capacity. | High-resolution separations (narrow bore) and trace analysis (wide bore). |
| Film Thickness (df) | 1.00 µm - 3.00 µm[3] | Thicker films increase retention of highly volatile compounds and improve sample capacity. | Analysis of very volatile compounds and gases. |
Temperature Limits:
The operational temperature range of a this compound® column is dependent on its internal diameter and film thickness. Exceeding these limits can lead to column bleed and damage.
| Internal Diameter (I.D.) | Film Thickness (µm) | Temperature Limit (°C) |
| ≤0.32 mm | <2 µm | Subambient to 250[3] |
| ≤0.32 mm | ≥2 µm | Subambient to 230[3] |
| ≥0.53 mm | <2 µm | Subambient to 250[3] |
| ≥0.53 mm | ≥2 µm | Subambient to 230[3] |
Experimental Protocols for Key EPA Methods
The this compound® column is frequently cited in various U.S. EPA methods for the analysis of volatile organic compounds in different matrices. Below are detailed experimental protocols for some of the most common methods.
This method is used to determine purgeable organics in municipal and industrial wastewater.
Experimental Workflow for EPA Method 624
Caption: Workflow for EPA Method 624 using a this compound® column.
Method Parameters for EPA Method 624
| Parameter | Condition | Reference |
| Sample | 5 mL water with 20 ppb of each component | |
| Purge and Trap | VOCARB 3000 trap | |
| Purge | 40 mL/min for 11 min | |
| Dry Purge | 3 min | |
| Desorption Temperature | 250 °C for 4 min | |
| Bake Temperature | 280 °C for 10 min | |
| Column | This compound®, 30 m x 0.53 mm I.D., 3.0 µm film thickness | |
| Oven Program | 5 °C (hold 2 min), then 5 °C/min to 200 °C | |
| Carrier Gas | Helium, 7.5 mL/min | |
| Detector | Mass Spectrometer | |
| Scan Range | m/z 35-260 at 0.6 sec/scan |
This method is applicable to a wide variety of matrices, including water, soil, and waste.[4][5]
Logical Relationship for EPA Method 8260 Column Selection
Caption: Decision process for selecting a this compound® column for EPA Method 8260.
Recommended Column Configurations for EPA Method 8260
| Length (m) | Internal Diameter (mm) | Film Thickness (µm) | Reference |
| 30 - 75 | 0.53 | 3 | [4] |
| 60 | 0.32 | 1.5 or 1.8 | [6] |
| 20 | 0.18 | 1 | [6] |
Note: The specific GC/MS conditions for EPA Method 8260 will vary depending on the sample matrix and the specific analytes of interest. The column configurations listed above are those that have been successfully used for this method.
This method is designed for the analysis of volatile organic compounds in drinking water.
Method Parameters for EPA Method 524.2
A common configuration for this method utilizes a longer column for enhanced resolution.
| Parameter | Condition |
| Column | This compound®, 105 m x 0.53 mm I.D. |
| Purge and Trap | "K" Trap |
| Application | Analysis of volatiles in drinking water |
Detailed experimental conditions for EPA Method 524.2 can be found in the official EPA documentation and may require optimization based on the specific instrumentation used.
Conclusion
The this compound® column is a robust and reliable tool for the analysis of volatile organic compounds in environmental samples. Its intermediate polarity stationary phase provides excellent selectivity for a wide range of VOCs, making it a suitable choice for numerous EPA methods. By carefully selecting the appropriate column dimensions and optimizing the analytical conditions, researchers can achieve high-quality, reproducible results for the determination of volatile contaminants in various environmental matrices.
References
- 1. This compound® Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]
- 2. This compound® Capillary GC Column L × I.D. 60 m × 0.25 mm, df 1.50 μm | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound® Capillary GC Column L × I.D. 105 m × 0.53 mm, df 3.00 μm | Sigma-Aldrich [sigmaaldrich.com]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. epa.gov [epa.gov]
Initial Setup and Conditioning for a New VOCOL® Column: A Technical Guide
This guide provides a comprehensive overview of the essential procedures for the initial setup and conditioning of a new VOCOL® capillary gas chromatography (GC) column. Adherence to these protocols is critical for achieving optimal column performance, ensuring reproducible results, and maximizing the lifespan of the column. This document is intended for researchers, scientists, and drug development professionals utilizing this compound® columns for the analysis of volatile organic compounds (VOCs).
Introduction to this compound® Columns
This compound® columns are intermediate polarity columns specifically designed for the analysis of volatile organic compounds.[1] Their proprietary bonded phase offers excellent retention and resolution of highly volatile compounds, making them suitable for direct injection or coupling with purge and trap systems.[1] The stationary phase is a diphenyl dimethyl polysiloxane with crosslinking moieties.[2] Proper installation and conditioning are paramount to remove contaminants from the manufacturing and storage process, and to ensure the stationary phase is stable before analytical use.[3]
Initial Inspection and Handling
Upon receiving a new this compound® column, a thorough inspection is necessary.
-
Examine the packaging: Ensure the column packaging is intact and has not been damaged during transit.
-
Inspect the column: Carefully remove the column from its box. Visually inspect the column cage and the fused silica tubing for any signs of physical damage, such as cracks or scratches.
-
Check the end caps: The ends of the column should be sealed with septa or end caps to prevent atmospheric oxygen and moisture from entering the column.[3] If the seals are compromised, the column performance may be affected.
Column Installation Protocol
Proper installation is a critical first step to prevent leaks and ensure good chromatographic performance.
Experimental Protocol: Column Installation
-
System Preparation: Before installing the new column, cool all heated zones of the gas chromatograph (GC), including the oven, injector, and detector.[4] It is also good practice to clean the injector and detector liners to remove any residues.[5]
-
Column Mounting: Securely mount the this compound® column in the GC oven on the column hanger, ensuring that the tubing does not touch the oven walls.[4]
-
Inlet Connection:
-
Slide a new, appropriate-sized nut and ferrule onto the inlet end of the column.
-
Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut at the end of the column to remove at least 1-2 cm.[5] This removes any ferrule fragments or contaminants that may have entered the column opening.[5]
-
Consult your GC instrument manual for the correct column insertion depth into the injector.[4]
-
Insert the column to the correct depth and tighten the nut finger-tight, followed by a quarter-turn with a wrench. Do not overtighten, as this can damage the column or ferrule.
-
-
Carrier Gas Purge: Turn on the carrier gas and set the appropriate flow rate. Allow the carrier gas to purge the column for 15-30 minutes at ambient temperature.[3] This step is crucial to remove any oxygen from the column before heating, as the presence of oxygen at high temperatures can damage the stationary phase.[3]
-
Leak Check: After purging, perform a leak check at the inlet fitting using an electronic leak detector. A leak-free connection is essential for optimal performance.[4]
-
Detector Connection (Initial Conditioning): For the initial conditioning, it is often recommended not to connect the column to the detector.[3] This prevents column bleed products from contaminating the detector, especially sensitive detectors like a mass spectrometer (MS). The detector end of the column can be left in the oven or connected to a no-hole ferrule.
Column Conditioning Protocol
Column conditioning involves heating the column to a temperature slightly below its maximum operating limit to remove any remaining volatile contaminants and to stabilize the stationary phase.
Experimental Protocol: Column Conditioning
-
Initial Purge: As described in the installation protocol, purge the column with carrier gas for 15-30 minutes at ambient temperature to remove all oxygen.[3]
-
Temperature Program:
-
Set the initial oven temperature to 40-50°C.
-
Program the oven to ramp the temperature at a rate of 5-10°C/minute to the conditioning temperature.[3]
-
The final conditioning temperature should be approximately 20°C above the final temperature of your analytical method, but must not exceed the maximum isothermal temperature limit of the this compound® column.[3]
-
-
Hold Time: Hold the column at the conditioning temperature for 1-2 hours. Longer columns (>30 m) or those with thicker films (>0.5 µm) may require longer conditioning times.[3]
-
Monitoring the Baseline: If the column is connected to a non-MS detector, monitor the baseline signal. The conditioning is complete when the baseline is stable and no longer decreasing.[3]
-
Cooldown: After conditioning, cool down the oven while maintaining carrier gas flow.
-
Detector Connection: Once the oven has cooled, connect the column to the detector, ensuring a leak-free connection.
-
Final Check: After connecting to the detector, you may perform a short, final conditioning step by heating the column to the analytical method's maximum temperature for a brief period to ensure a stable baseline before running samples.
Quantitative Data for this compound® Column Conditioning
The maximum conditioning temperature for a this compound® column is dependent on its internal diameter (I.D.) and film thickness (df). Exceeding these temperatures will cause irreversible damage to the stationary phase.
Table 1: Maximum Isothermal Temperature Limits for this compound® Columns
| Column I.D. (mm) | Film Thickness (µm) | Maximum Isothermal Temperature (°C) |
| ≤0.32 | <2 | 250[2][6] |
| ≤0.32 | ≥2 | 230[2][6] |
| ≥0.53 | <2 | 250[2][6] |
| ≥0.53 | ≥2 | 230[2][6] |
Table 2: Recommended Carrier Gas Flow Rates for Conditioning
| Column I.D. (mm) | Carrier Gas | Recommended Flow Rate (mL/min) |
| 0.25 | Helium | 1-2 |
| 0.32 | Helium | 2-4 |
| 0.53 | Helium | 5-10 |
| 0.75 | Helium | 10-20 |
Note: These are general recommendations. The optimal flow rate may vary depending on the specific application and GC system.
Table 3: Example Conditioning Program for a 30 m x 0.25 mm, 1.5 µm this compound® Column
| Parameter | Value |
| Initial Oven Temperature | 40°C |
| Ramp Rate | 10°C/min |
| Final Conditioning Temperature | 250°C (Do not exceed) |
| Hold Time at Final Temperature | 1-2 hours |
| Carrier Gas | Helium |
| Flow Rate | ~1.5 mL/min |
Conclusion
The initial setup and conditioning of a new this compound® column are critical procedures that significantly impact its performance and longevity. By following the detailed protocols and adhering to the specified quantitative parameters outlined in this guide, researchers can ensure a stable, low-bleed column ready for sensitive and reproducible analyses of volatile organic compounds. Always refer to the specific documentation provided with your this compound® column for any unique instructions or specifications.
References
- 1. This compound® Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]
- 2. This compound® Capillary GC Column L × I.D. 30 m × 0.53 mm, df 3.00 μm | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. google.com [google.com]
- 5. gcms.cz [gcms.cz]
- 6. This compound®キャピラリーGCカラム L × I.D. 60 m × 0.25 mm, df 1.50 μm | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Temperature Limits and Thermal Stability of VOCOL® Columns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the operational temperature limits and thermal stability characteristics of VOCOL® (Volatile Organic Compound) capillary gas chromatography (GC) columns. This compound® columns, with their intermediate polarity, are specifically engineered for the analysis of volatile organic compounds, offering excellent retention and resolution of highly volatile substances.[1][2] Understanding the thermal properties of these columns is critical for method development, ensuring accurate and reproducible results, and maximizing column lifespan.
Stationary Phase Composition
This compound® columns feature a proprietary bonded stationary phase composed of diphenyl dimethyl polysiloxane with crosslinking moieties.[3] This composition provides the intermediate polarity necessary for retaining and separating a wide range of volatile organic compounds. The bonded and crosslinked nature of the phase enhances its thermal stability compared to non-bonded phases, resulting in lower column bleed during operation at elevated temperatures and allowing for solvent rinsing to remove contaminants.[4][5]
Recommended Temperature Limits
The maximum operating temperature of a this compound® column is not a single value but is dependent on its physical dimensions, specifically the internal diameter (I.D.) and the stationary phase film thickness (d_f). Exceeding these limits can lead to rapid degradation of the stationary phase, resulting in increased column bleed, poor peak shape, and a shortened column lifetime.[6][7]
The manufacturer-specified temperature limits for this compound® columns are summarized below. These limits are applicable for both isothermal and temperature-programmed operation.[2][3]
| Internal Diameter (I.D.) | Film Thickness (d_f) | Temperature Limit |
| ≤0.32 mm | <2 µm | Subambient to 250 °C |
| ≤0.32 mm | ≥2 µm | Subambient to 230 °C |
| ≥0.53 mm | <2 µm | Subambient to 250 °C |
| ≥0.53 mm | ≥2 µm | Subambient to 230 °C |
Note: Thicker film columns have a reduced maximum operating temperature because the larger volume of stationary phase generates more bleed.[2][5]
Thermal Stability and Column Bleed
Thermal stability in the context of GC columns refers to the resistance of the stationary phase to degradation at high temperatures. The primary indicator of thermal stability is column bleed , which is the natural elution of stationary phase degradation products from the column.[8][9] While all columns exhibit some level of bleed at elevated temperatures, excessive bleed can compromise analytical results by increasing baseline noise, reducing the signal-to-noise ratio, and potentially interfering with the identification and quantification of analytes.[9][10]
The thermal stability of a this compound® column is influenced by several key factors, as illustrated in the diagram below.
Caption: Logical workflow of factors leading to reduced thermal stability.
Key factors impacting thermal stability include:
-
Temperature: Operating a column above its recommended temperature limit is the most common cause of thermal damage.[6] Stationary phase degradation increases significantly at higher temperatures.[11]
-
Oxygen: The presence of oxygen in the carrier gas, often due to leaks or impure gas sources, is highly detrimental.[6][11] Oxygen causes irreversible oxidative damage to the stationary phase, a reaction that is accelerated at elevated temperatures.[7]
-
Film Thickness: Columns with a thicker stationary phase film will inherently produce more bleed under the same conditions compared to thinner film columns.[5][9]
Experimental Protocol: Assessing Thermal Stability via Column Bleed Test
While a specific, proprietary protocol for this compound® columns is not publicly available, a standardized methodology for evaluating the thermal stability of any GC column involves a column bleed test. This procedure is fundamentally a well-controlled column conditioning process where the baseline signal is monitored at the column's maximum operating temperature.
Objective: To determine the baseline bleed signal of the column at its maximum recommended isothermal temperature and ensure the column is properly conditioned for analysis.
Methodology:
-
Column Installation and Leak Check:
-
Install the this compound® column in the GC inlet. Do not connect the column to the detector initially.[12]
-
Turn on the carrier gas flow. Ensure a high-purity carrier gas (e.g., Helium, Hydrogen, Nitrogen) is used, and that high-quality oxygen and moisture traps are installed in the gas line.[1][10]
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen from the column and the system.[13][14]
-
Perform a thorough leak check of all connections using an electronic leak detector. Do not use liquid leak detectors, as they can contaminate the system.[13]
-
-
Column Conditioning and Bleed Test:
-
Keep the detector end of the column disconnected and open to the oven to prevent contamination of the detector during the initial high-temperature conditioning.[15]
-
Set the GC oven to an initial temperature of 40 °C.[12]
-
Program the oven to ramp at 10 °C/minute to the maximum isothermal temperature limit for the specific column dimensions (e.g., 250 °C or 230 °C). Do not exceed this limit. [1][15]
-
Hold the oven at the maximum isothermal temperature. The required conditioning time depends on the film thickness, but a period of 1-2 hours is typical for achieving a stable baseline.[13][15] For new columns, an overnight conditioning may be beneficial.[13]
-
During this hold time, monitor the baseline signal. A properly functioning column will show an initial rise in the baseline as contaminants are eluted, which will then decrease and stabilize to a low, constant signal.[13] This stable signal represents the column's inherent bleed.
-
-
Connection to Detector and Final Check:
-
After the conditioning period, cool the oven down.[12]
-
Turn off the carrier gas flow and safely trim a small portion (e.g., 10-15 cm) from the detector end of the column to remove any accumulated non-volatile material.
-
Connect the column to the detector.
-
Restore the carrier gas flow and perform another leak check at the detector connection.
-
Re-run the temperature program, holding at the maximum temperature. The baseline should be stable and exhibit a low bleed profile, confirming the column is ready for analytical use.[16]
-
By adhering to these temperature limits and proper operating procedures, researchers can ensure the longevity and performance of their this compound® columns, leading to reliable and high-quality data in the analysis of volatile organic compounds.
References
- 1. How to Condition a New Capillary GC Column [restek.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Columna capilar para GC this compound® L × I.D. 105 m × 0.53 mm, df 3.00 μm | Sigma-Aldrich [sigmaaldrich.com]
- 4. labicom.cz [labicom.cz]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scribd.com [scribd.com]
- 9. coleparmer.com [coleparmer.com]
- 10. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 11. gcms.cz [gcms.cz]
- 12. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 13. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. Column Conditioning [an.shimadzu.co.jp]
- 16. agilent.com [agilent.com]
A Technical Guide to the Chemical Properties of Diphenyl Dimethyl Polysiloxane GC Columns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical properties, performance characteristics, and key experimental protocols associated with diphenyl dimethyl polysiloxane gas chromatography (GC) columns. As one of the most versatile and widely utilized stationary phases, a thorough understanding of its properties is crucial for method development, optimization, and troubleshooting in analytical laboratories, particularly within the pharmaceutical industry.
Core Chemical Properties
The performance of a GC column is fundamentally dictated by the chemical nature of its stationary phase. For diphenyl dimethyl polysiloxane columns, a synergistic combination of two functional groups on a robust siloxane backbone provides a unique and highly adaptable separation medium.
Stationary Phase Composition and Structure
Diphenyl dimethyl polysiloxane columns consist of a stationary phase synthesized from a polymer of dimethyl siloxane with a specific percentage of methyl groups replaced by phenyl groups.[1] The most common and versatile composition is 5% diphenyl / 95% dimethyl polysiloxane .[2][3][4][5] This phase is typically bonded and cross-linked to the inner wall of a fused silica capillary, which enhances its thermal stability and makes it solvent-rinsable.[3][6]
The polysiloxane backbone provides excellent thermal stability and high solute diffusivity.[7] The incorporation of phenyl groups, even at a low 5% concentration, introduces specific interactions that significantly influence the column's selectivity.[3] Some advanced columns feature arylene or silphenylene units within the polymer backbone, which stiffens the structure, further increasing thermal stability, raising the maximum operating temperature, and reducing column bleed.[1][3]
Polarity and Selectivity
Stationary phase polarity is the most critical factor governing column selectivity and, consequently, the separation of analytes. The 5% diphenyl / 95% dimethyl polysiloxane phase is classified as low-polarity and is often used as a general-purpose column.[2][3][6]
The primary separation mechanism is based on the boiling points of the analytes, where lower-boiling point compounds elute first.[3] However, the key feature of this phase is the enhanced selectivity it offers due to the presence of phenyl groups. These groups enable specific intermolecular interactions with analytes:
-
Dispersive Interactions (van der Waals forces): These are the primary interactions between all analytes and the polysiloxane phase, driving the boiling-point-based separation.[3]
-
π-π Interactions: The phenyl groups on the stationary phase can engage in π-π stacking with aromatic or unsaturated analytes.[3][8] This provides additional retention for these compounds compared to non-aromatic compounds with similar boiling points, making it an excellent choice for separating aromatic isomers.[3][9]
This dual-retention mechanism makes the column highly versatile, capable of analyzing compounds ranging from non-polar hydrocarbons to more polar species like phenols, pesticides, and drugs.[4][5]
Thermal Stability and Operating Limits
The operational temperature range of a column is a critical parameter that defines its application scope. Diphenyl dimethyl polysiloxane columns are known for their excellent thermal stability, typically operating from -60°C to 320-350°C .[2][3][10]
The upper temperature limit can vary based on the column's internal diameter (ID) and film thickness (df), as well as the specific manufacturing process (e.g., inclusion of a silphenylene backbone).[1][3] Manufacturers often provide two upper limits: a lower temperature for continuous, isothermal operation and a higher limit for short-term exposure during a temperature program.[1] Exceeding these limits will accelerate the degradation of the stationary phase, leading to increased column bleed and a shortened column lifetime.[11]
| Property | 5% Diphenyl / 95% Dimethyl Polysiloxane | References |
| Polarity | Low-Polarity / Non-Polar | [2][3][6] |
| USP Designation | G27, G36 | [2][3][10] |
| Typical Lower Temp. Limit | -60 °C | [2][3][10] |
| Typical Upper Temp. Limit | 320 °C to 350 °C (Programmed) | [2][3][10] |
| Specialized High-Temp Limit | Up to 370 °C (for low-bleed, MS-grade columns) | [12] |
| Primary Interactions | Dispersive (van der Waals) | [3] |
| Secondary Interactions | π-π interactions with aromatic/unsaturated compounds | [3][8] |
Performance Characteristics and Applications
Beyond the fundamental chemical properties, the practical performance of these columns is defined by characteristics like column bleed and their suitability for specific applications.
Column Bleed
Column bleed is the natural process where the stationary phase slowly degrades and elutes from the column, contributing to the background signal at the detector.[13] While all columns exhibit some level of bleed, excessive or "high" bleed can obscure analyte peaks, reduce the signal-to-noise ratio, decrease sensitivity, and contaminate the detector, which is especially problematic for mass spectrometers (MS).[11][14]
The primary causes of high column bleed are:
-
Oxygen Exposure: The presence of oxygen in the carrier gas, often from leaks or impure gas sources, is a major cause of stationary phase degradation, especially at high temperatures.[11][13]
-
Excessive Temperature: Operating the column above its specified maximum temperature limit will cause rapid thermal degradation of the polymer.[11]
-
Aggressive Samples: Injecting highly reactive chemicals, strong acids, or bases can chemically attack and damage the stationary phase.[13]
To mitigate these issues, specialized low-bleed columns (often designated with "ms") are manufactured using proprietary techniques to enhance stability and are rigorously tested to ensure minimal background signal.[10]
Applications in Research and Drug Development
The combination of low polarity, high thermal stability, and unique selectivity for aromatic compounds makes 5% diphenyl / 95% dimethyl polysiloxane columns extremely versatile. They are considered the workhorse columns for a vast array of applications in the pharmaceutical and environmental sectors.
| Application Area | Target Analytes | Relevant Column Properties | References |
| Drug Development & QA/QC | Active Pharmaceutical Ingredients (APIs), Impurities, Degradants | High thermal stability for eluting high-boiling point compounds; excellent inertness. | [2] |
| Residual Solvent Analysis | Solvent impurities from manufacturing (e.g., USP <467>) | Low polarity for separating volatile organics; low bleed for trace analysis. | [2][10] |
| Environmental Analysis | Pesticides, Herbicides, PCBs, Semivolatiles (SVOCs) | Good selectivity for halogenated and aromatic compounds; robust and low-bleed for complex matrices. | [2][3][10] |
| Flavors & Fragrances | Essential Oils, Aromatic Compounds | Unique π-π selectivity for resolving complex mixtures of isomers. | [2][10] |
| Forensic & Clinical Toxicology | Drugs of Abuse, Alkaloids, Metabolites | General-purpose applicability, high inertness for active compounds like amines and phenols. | [2][4][5] |
Experimental Protocols
Proper column handling and conditioning are paramount to achieving optimal performance and longevity. The following protocols outline standard procedures for column installation and performance assessment.
Protocol: New Column Installation and Conditioning
Column conditioning is a critical step to remove any oxygen and volatile contaminants from the column before analytical use.[15]
-
Physical Inspection: Carefully inspect the new column for any signs of damage.
-
Column Trimming: Trim at least 10 cm from each end of the column using a ceramic scoring wafer to ensure a clean, 90° cut. This removes any sections affected by the flame-sealing process.[16]
-
Inlet Installation: Install the column into the GC inlet. Ensure the correct ferrule is used and that the column is inserted to the proper depth for your specific inlet type. Do NOT connect the column to the detector at this stage.
-
Oxygen Purge: Set the oven temperature to ambient (e.g., 40°C) and establish carrier gas flow. Allow the carrier gas to purge the column for 15-30 minutes to remove all oxygen from the system.[15][17]
-
Thermal Conditioning:
-
Without stopping the carrier gas flow, program the oven to ramp at 10-20°C/min to a final conditioning temperature.
-
The final temperature should be ~20°C above the highest temperature of your analytical method, but should NOT exceed the column's maximum isothermal temperature limit.[15][17]
-
Hold at this temperature for 1-2 hours (or overnight for thicker film columns) until a stable baseline is observed using a dummy plug at the detector port or by monitoring the signal with the column unattached.[15]
-
-
Detector Installation: Cool the oven down. Connect the column outlet to the detector, ensuring a leak-free connection.
-
System Verification: Heat the oven to the initial method temperature and perform a blank run to confirm a stable, low-bleed baseline.
Protocol: Assessing Column Performance and Bleed
A column bleed test should be performed on new columns after conditioning and periodically throughout the column's life to monitor its health.
-
Method Setup: Create a GC method with your standard carrier gas flow rate. The temperature program should start at a low temperature (e.g., 50°C) and ramp at 10-20°C/min up to the column's maximum programmed temperature limit.
-
Blank Injection: Perform a "blank" run by starting the method without making an injection.[11]
-
Baseline Analysis: Observe the chromatogram. A healthy, low-bleed column will show a minimal rise in the baseline as the temperature increases.[14] A significant, continuous rise in the baseline indicates high bleed.
-
Performance Evaluation (Grob Test): For a comprehensive assessment of column performance, a standardized test mixture like the Grob test mix can be used. This test evaluates a column's performance on a range of chemical functionalities (e.g., acids, bases, alcohols, alkanes) and can be used to diagnose issues related to inertness, efficiency, and peak shape.[18] The results can be compared to the manufacturer's test chromatogram that was shipped with the column.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. 5% Diphenyl 95% dimethyl polysiloxane GC-MS – Target Analysis [targetanalysis.gr]
- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation and Comparison of 5 % Diphenyl – 95 % Dimethyl Polysiloxane Capillary Columns | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. Characterisation of Gas-Chromatographic Poly(Siloxane) Stationary Phases by Theoretical Molecular Descriptors and Prediction of McReynolds Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Rtx-5ms GC Capillary Column, 30 m, 0.53 mm ID, 0.50 µm [restek.com]
- 11. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 12. trajanscimed.com [trajanscimed.com]
- 13. GC Troubleshooting—High GC Column Bleed [restek.com]
- 14. coleparmer.com [coleparmer.com]
- 15. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Purge-and-Trap Gas Chromatography/Mass Spectrometry (GC/MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of purge-and-trap gas chromatography/mass spectrometry (GC/MS), a powerful analytical technique for the determination of volatile organic compounds (VOCs) in various matrices. This guide is designed to furnish researchers, scientists, and drug development professionals with the fundamental principles, experimental protocols, and data interpretation strategies essential for the successful implementation of this methodology.
Introduction to Purge-and-Trap GC/MS
Purge-and-trap is a dynamic headspace technique used to extract and concentrate volatile organic compounds (VOCs) from a liquid or solid sample matrix prior to analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC/MS).[1][2] This method is particularly effective for detecting trace-level contaminants in water, soil, and pharmaceutical products.[2][3] The technique involves bubbling an inert gas, such as helium or nitrogen, through the sample.[2] The VOCs are purged from the sample and then concentrated on an adsorbent trap. Following the purging process, the trap is rapidly heated, and the desorbed analytes are swept into the GC/MS for separation and detection.
The primary advantage of the purge-and-trap technique is its ability to achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, by concentrating the analytes from a larger sample volume.[3] This makes it an invaluable tool for environmental monitoring, ensuring the safety and quality of pharmaceutical products, and in the food and beverage industry for flavor and aroma analysis.[2]
The Purge-and-Trap GC/MS Workflow
The purge-and-trap GC/MS analytical process can be broken down into several key stages, from sample preparation to data analysis. The following diagram illustrates the typical experimental workflow.
Experimental Protocols
The successful analysis of VOCs by purge-and-trap GC/MS is highly dependent on the optimization of experimental parameters. These parameters can vary significantly depending on the sample matrix and the target analytes.
Sample Preparation
Proper sample collection and preparation are critical to avoid loss of volatile analytes and to ensure accurate and reproducible results.
-
Aqueous Samples: For the analysis of drinking water or wastewater, samples are typically collected in 40 mL vials with a septum cap, ensuring no headspace is present. An internal standard and surrogate are often added to the sample just prior to analysis.[4]
-
Solid Samples: Soil, sediment, or drug product samples are typically weighed into a vial, and a known amount of reagent water is added to create a slurry. The vial is then sealed and may be heated and agitated to facilitate the purging of VOCs.
-
Pharmaceutical Samples: For the analysis of residual solvents in pharmaceuticals, a specific amount of the drug substance or product is dissolved or suspended in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water, before being introduced into the purge-and-trap system.
Purge-and-Trap Parameters
The following table summarizes typical purge-and-trap parameters. These should be optimized for each specific application.
| Parameter | Typical Range | Purpose |
| Purge Gas | Helium or Nitrogen | To bubble through the sample and carry VOCs to the trap. |
| Purge Flow Rate | 20 - 60 mL/min | Affects the efficiency of VOC removal from the sample matrix. |
| Purge Time | 5 - 15 minutes | The duration of the purging process. |
| Sample Temperature | Ambient to 80°C | Higher temperatures can increase the purging efficiency of less volatile or more soluble compounds. |
| Trap Type | Multi-bed sorbent traps (e.g., Tenax, silica gel, carbon molecular sieves) | Different sorbents are used to trap a wide range of VOCs with varying polarities and volatilities. |
| Dry Purge Time | 1 - 5 minutes | To remove excess water vapor from the trap before desorption, which can interfere with the GC/MS analysis. |
| Desorption Temperature | 180 - 250°C | Rapidly heats the trap to release the trapped VOCs. |
| Desorption Time | 1 - 4 minutes | The duration of the desorption process. |
| Bake Temperature | 260 - 280°C | To clean the trap after each analysis and prevent carryover. |
| Bake Time | 2 - 10 minutes | The duration of the trap cleaning process. |
GC/MS Parameters
The following table outlines typical GC/MS conditions for VOC analysis.
| Parameter | Typical Setting | Purpose |
| GC Column | Low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | To separate the individual VOCs based on their boiling points and polarities. |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 1.4 µm film thickness | Standard dimensions for good resolution of a wide range of VOCs. |
| Carrier Gas | Helium | To carry the analytes through the GC column. |
| Oven Temperature Program | Initial temp: 35-45°C, ramped to 220-250°C | A temperature gradient is used to elute compounds with a wide range of boiling points. |
| Injection Mode | Splitless | To ensure the entire desorbed sample is transferred to the GC column for maximum sensitivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible mass spectra for library matching. |
| Mass Analyzer | Quadrupole or Ion Trap | To separate ions based on their mass-to-charge ratio. |
| Scan Range | 35 - 300 amu | A typical mass range for the detection of common VOCs. |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for qualitative and quantitative analysis, while SIM mode offers higher sensitivity for target compound analysis.[5] |
Quantitative Data and Method Performance
The performance of a purge-and-trap GC/MS method is evaluated based on several key parameters, including linearity, detection limits, and precision. The following tables present representative data for the analysis of VOCs in water, based on EPA Method 524.2.
Table 1: Method Detection Limits (MDLs) and Practical Quantitation Limits (PQLs) for Selected VOCs in Water
| Compound | MDL (µg/L) | PQL (µg/L) |
| Benzene | 0.19 | 0.5 |
| Toluene | 0.23 | 0.5 |
| Ethylbenzene | 0.15 | 0.5 |
| m,p-Xylene | 0.26 | 0.5 |
| o-Xylene | 0.17 | 0.5 |
| Chloroform | 0.18 | 0.5 |
| Carbon Tetrachloride | 0.25 | 0.5 |
| Trichloroethylene | 0.19 | 0.5 |
| Vinyl Chloride | 0.35 | 1.0 |
Data is illustrative and may vary based on instrumentation and method optimization.
Table 2: Linearity and Precision for Selected VOCs in Water
| Compound | Calibration Range (µg/L) | Correlation Coefficient (r²) | % Relative Standard Deviation (%RSD) at 10 µg/L |
| Benzene | 0.5 - 200 | >0.999 | < 5% |
| Toluene | 0.5 - 200 | >0.999 | < 5% |
| Ethylbenzene | 0.5 - 200 | >0.998 | < 6% |
| m,p-Xylene | 0.5 - 200 | >0.998 | < 7% |
| o-Xylene | 0.5 - 200 | >0.998 | < 6% |
| Chloroform | 0.5 - 200 | >0.999 | < 5% |
| Carbon Tetrachloride | 0.5 - 200 | >0.999 | < 8% |
| Trichloroethylene | 0.5 - 200 | >0.999 | < 6% |
| Vinyl Chloride | 1.0 - 200 | >0.997 | < 10% |
Data is illustrative and may vary based on instrumentation and method optimization.
Applications in Drug Development
In the pharmaceutical industry, purge-and-trap GC/MS can be a valuable tool for:
-
Residual Solvent Analysis: While headspace GC is more common, purge-and-trap can be used to determine residual solvents in active pharmaceutical ingredients (APIs) and finished drug products, particularly for volatile and semi-volatile compounds.
-
Analysis of Impurities: Identification and quantification of volatile impurities that may be present in raw materials, intermediates, or the final drug product.
-
Leachables and Extractables Testing: Assessing volatile compounds that may migrate from packaging materials into the drug product over its shelf life.
-
Water Quality Monitoring: Ensuring the purity of water used in pharmaceutical manufacturing processes.
Conclusion
Purge-and-trap GC/MS is a highly sensitive and robust analytical technique for the determination of volatile organic compounds. Its ability to concentrate analytes from a sample matrix makes it ideal for trace-level analysis in a variety of applications, including environmental monitoring and pharmaceutical quality control. By carefully optimizing experimental parameters and adhering to rigorous quality control procedures, researchers and scientists can achieve accurate and reliable results, ensuring the safety and efficacy of pharmaceutical products and protecting environmental and public health.
References
Methodological & Application
Application Notes and Protocols for VOCOL® GC Column in Water Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of volatile organic compounds (VOCs) in water samples using a VOCOL® capillary Gas Chromatography (GC) column. The primary method outlined is based on the principles of purge and trap gas chromatography-mass spectrometry (GC-MS), a technique widely employed for the analysis of VOCs in aqueous matrices and specified in methods such as the US EPA Method 524.2.
Introduction
The this compound® (Volatile Organic Column) is an intermediate polarity capillary GC column specifically designed for the analysis of volatile organic compounds. Its proprietary bonded phase offers excellent retention and resolution of highly volatile compounds, making it ideal for environmental monitoring, water quality testing, and other applications requiring the determination of VOCs at trace levels.[1] This column is particularly well-suited for use with purge and trap systems, which are designed to extract and concentrate VOCs from water samples prior to GC analysis.[1]
The analysis of VOCs in water is critical for ensuring water quality and safety, as many of these compounds are regulated due to their potential health effects.[2] Purge and trap GC-MS provides the necessary sensitivity and selectivity for the identification and quantification of a wide range of VOCs at low microgram-per-liter (µg/L) levels.[2]
Experimental Workflow
The overall workflow for the analysis of VOCs in water samples using a this compound® GC column with a purge and trap system is illustrated below. This process involves sample collection, preparation (including the addition of internal standards), automated purging and trapping to extract and concentrate the analytes, thermal desorption of the trapped analytes onto the GC column, chromatographic separation, and detection by mass spectrometry.
Detailed Experimental Protocol: US EPA Method 524.2
This protocol is adapted for the analysis of volatile organic compounds in water using a this compound® GC column, based on the parameters outlined for US EPA Method 524.2.
Materials and Reagents
-
This compound® Capillary GC Column: L × I.D. 105 m × 0.53 mm, df 3.00 µm
-
Purge and Trap Concentrator: With a suitable trap (e.g., VOCARB 3000).
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Reagents: Methanol (purge and trap grade), Reagent Water, Standard Mixtures of VOCs, Internal Standards, and Surrogates.
-
Sample Vials: 40 mL screw-cap vials with PTFE-faced silicone septa (VOA vials).
-
Preservative: Hydrochloric acid (HCl).
Sample Preparation
-
Collect water samples in 40 mL VOA vials.
-
Preserve the samples by adding HCl to a pH of <2. This minimizes microbial degradation of the target analytes.
-
Ensure there is no headspace (air bubbles) in the vials.
-
Store samples at 4°C until analysis.
-
Prior to analysis, allow samples to come to room temperature.
-
Add a known amount of internal standard and surrogate spiking solution to each 5 mL sample aliquot.
Purge and Trap Parameters
The following table summarizes the recommended operating conditions for the purge and trap system.
| Parameter | Condition |
| Sample Volume | 5 mL |
| Purge Gas | Helium |
| Purge Flow Rate | 40 mL/min |
| Purge Time | 11 minutes |
| Dry Purge Time | 3 minutes |
| Desorption Temperature | 250°C |
| Desorption Time | 4 minutes |
| Trap Bake Temperature | 280°C |
| Trap Bake Time | 10 minutes |
GC-MS Parameters
The following table outlines the recommended GC-MS conditions for the analysis of VOCs on a this compound® column.
| Parameter | Condition |
| GC Column | This compound®, 105 m × 0.53 mm I.D., 3.0 µm film thickness |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 10 mL/min |
| Oven Temperature Program | 35°C (hold for 10 min), then ramp at 4°C/min to 200°C (hold for 10 min) |
| Injector Temperature | Not specified (desorption from trap serves as injection) |
| Transfer Line Temperature | ~200°C (typical) |
| Ion Source Temperature | ~230°C (typical) |
| Mass Spectrometer | Mass Selective Detector |
| Scan Range | m/z = 35-260 |
| Scan Rate | 0.6 scans/sec |
Data Presentation and Performance
The performance of the this compound® column in conjunction with the purge and trap GC-MS method is characterized by good linearity, precision, and low detection limits.
Linearity
Calibration curves are typically linear over a concentration range relevant to regulatory requirements (e.g., 0.5 to 200 µg/L). The coefficient of determination (r²) for the calibration curves should be ≥ 0.995.
Precision and Accuracy
The precision of the method is assessed by the relative standard deviation (%RSD) of replicate measurements, which should typically be less than 20%. Accuracy is determined by the recovery of spiked analytes in a clean matrix, with acceptable recoveries generally falling within 70-130%.
Method Detection Limits (MDLs)
Note: A comprehensive table of retention times and method detection limits for a wide range of VOCs on a specific this compound® column is not publicly available. These values are highly dependent on the specific instrument conditions and must be determined experimentally by the laboratory.
This compound® Column Specifications
This compound® columns are available in various dimensions to suit different analytical needs. The selection of column length, internal diameter, and film thickness can be optimized to balance resolution, analysis time, and sample capacity.
| Length (m) | Internal Diameter (mm) | Film Thickness (µm) |
| 30 | 0.25 | 1.50 |
| 60 | 0.25 | 1.50 |
| 105 | 0.53 | 3.00 |
| 60 | 0.75 | Not specified |
A 0.75mm ID this compound column is listed in EPA Method 524.2, which allows for direct desorption from the trap to the column without the need for cryofocusing due to its higher optimal carrier gas flow rates.
Conclusion
The this compound® GC column, when coupled with a purge and trap system and a mass spectrometer, provides a robust and reliable method for the analysis of volatile organic compounds in water samples. The protocol detailed in this application note, based on US EPA Method 524.2, offers a starting point for laboratories to develop and validate their own methods for regulatory compliance and water quality monitoring. The excellent retention and resolution characteristics of the this compound® column ensure high-quality data for the identification and quantification of a broad range of VOCs.
References
Application Notes and Protocols for VOCOL® Columns with Direct Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of VOCOL® columns with direct injection ports for the analysis of volatile organic compounds (VOCs). This compound® columns, with their intermediate polarity, are well-suited for the separation of a wide range of volatile analytes. Direct injection offers a streamlined and efficient method for introducing liquid samples, including aqueous matrices, into a gas chromatograph (GC) system.
Introduction to this compound® Columns and Direct Injection
This compound® columns are specifically designed for the analysis of volatile organic compounds.[1][2] They are composed of a diphenyl dimethyl polysiloxane with crosslinking moieties, providing an intermediate polarity that allows for excellent retention and resolution of highly volatile compounds.[2] These columns are compatible with both direct injection ports and purge and trap systems.[1][2]
Direct injection is a sample introduction technique where a liquid sample is directly injected into the heated inlet of a gas chromatograph. This method is advantageous for its simplicity, speed, and ability to handle a wide range of sample concentrations. It is particularly useful for the analysis of VOCs in various matrices, including water, solvents, and dissolved solids.[3][4]
Data Presentation
The following table summarizes representative retention times for a selection of common volatile organic compounds that can be analyzed using a this compound® column with direct injection. Please note that actual retention times may vary depending on the specific instrument conditions, column dimensions, and sample matrix.
| Compound | Class | Boiling Point (°C) | Representative Retention Time (min) |
| Dichlorodifluoromethane | Halocarbon | -29.8 | ~ 1.2 |
| Chloromethane | Halocarbon | -24.2 | ~ 1.4 |
| Vinyl Chloride | Halocarbon | -13.4 | ~ 1.5 |
| Bromomethane | Halocarbon | 3.6 | ~ 1.8 |
| Benzene | Aromatic | 80.1 | ~ 8.0 |
| Toluene | Aromatic | 110.6 | ~ 10.5 |
| Ethylbenzene | Aromatic | 136.2 | ~ 12.8 |
| m,p-Xylene | Aromatic | 139.1, 138.4 | ~ 13.2 |
| o-Xylene | Aromatic | 144.4 | ~ 13.8 |
| Styrene | Aromatic | 145.2 | ~ 14.5 |
Note: The retention times are approximate and based on typical GC conditions for VOC analysis on an intermediate polarity column. Actual retention times should be confirmed by running a standard under your specific analytical conditions.
Experimental Protocols
Direct Aqueous Injection Protocol for VOC Analysis
This protocol is a general guideline for the analysis of VOCs in aqueous samples using a this compound® column with direct injection.
3.1.1. Instrumentation and Materials
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
This compound® Capillary GC Column (e.g., 30 m x 0.25 mm I.D., 1.50 µm film thickness)
-
Direct injection port (Split/Splitless inlet)
-
Autosampler or manual syringe
-
Sample vials with septa
-
Reagent-grade water and methanol
-
VOC standards
3.1.2. Sample Preparation
For aqueous samples, sample preparation can be minimal. If high concentrations of non-volatile components are present, a simple filtration step may be necessary. To improve peak shape and reproducibility, especially with direct water injections, adding a co-solvent like methanol can be beneficial. A common approach is to add methanol to the sample to a final concentration of 50-75% (v/v).
3.1.3. GC Method Parameters
| Parameter | Recommended Setting |
| Inlet | |
| Inlet Temperature | 200-250 °C |
| Injection Mode | Split or Splitless (Split ratio of 10:1 to 100:1 is common for environmental samples) |
| Injection Volume | 0.2 - 1.0 µL |
| Column | |
| Column | This compound®, 30 m x 0.25 mm I.D., 1.50 µm |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 35-40 °C |
| Initial Hold Time | 2-5 min |
| Ramp Rate 1 | 5-10 °C/min |
| Final Temperature 1 | 150 °C |
| Ramp Rate 2 | 15-25 °C/min |
| Final Temperature 2 | 220-240 °C |
| Final Hold Time | 2-5 min |
| Detector (FID) | |
| Temperature | 250-300 °C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
| Makeup Gas (N2) | 25-30 mL/min |
| Detector (MS) | |
| Transfer Line Temp | 250-280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
3.1.4. Analysis Procedure
-
Prepare standards and samples in vials.
-
Load the vials into the autosampler tray.
-
Set up the GC method with the parameters outlined above.
-
Create a sequence including blanks, standards, and samples.
-
Start the analysis sequence.
-
Process the data to identify and quantify the target VOCs based on retention times and peak areas of the standards.
Mandatory Visualizations
Experimental Workflow for Direct Injection GC Analysis
Caption: Workflow for VOC analysis using direct injection GC.
Logical Relationship of Direct Injection GC Parameters
Caption: Interplay of key parameters in direct injection GC.
References
Application Note: Coupling VOCOL® Columns to Purge and Trap Systems for the Analysis of Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of volatile organic compounds (VOCs) is a critical task in environmental monitoring, food and beverage safety, and pharmaceutical development. Purge and trap gas chromatography (GC) is a widely used technique for the extraction and concentration of VOCs from various matrices. The choice of a suitable GC column is paramount for achieving optimal separation and resolution of these compounds. VOCOL® columns, with their intermediate polarity, are specifically designed for the analysis of VOCs and offer excellent retention and resolution of highly volatile compounds.[1][2][3] This application note provides a detailed protocol for coupling this compound® columns to purge and trap systems for the effective analysis of VOCs.
Principle of Purge and Trap with this compound® Columns
Purge and trap is a dynamic headspace technique that involves bubbling an inert gas (the purge gas) through a liquid or solid sample.[4] The volatile compounds are stripped from the sample matrix and carried to a sorbent trap. After the purging step, the trap is rapidly heated, and the trapped analytes are desorbed and transferred to the GC column for separation and detection. This compound® columns, which are bonded, intermediate polarity columns, are well-suited for this application as they provide good retention for a wide range of volatile compounds, preventing co-elution and ensuring accurate identification and quantification.[1][2][3]
Experimental Protocols
Materials and Reagents
-
GC System: Gas chromatograph equipped with a mass spectrometer (MS) or other suitable detector.
-
Purge and Trap System: Commercial purge and trap concentrator.
-
This compound® Column: A suitable this compound® column (e.g., 60 m x 0.25 mm I.D., 1.50 µm film thickness).[2]
-
Gases: Helium (or another appropriate carrier gas) and purge gas (e.g., nitrogen), high purity.
-
Syringes: Gas-tight syringes for standard preparation and injection.
-
Vials: Headspace vials with caps and septa.
-
Reagents: Deionized water, methanol, and analytical standards of the target VOCs.
System Setup and Coupling
-
Column Installation:
-
Carefully install the this compound® column into the GC oven.
-
Connect the inlet of the column to the GC injector port, which is connected to the transfer line from the purge and trap system.
-
Connect the outlet of the column to the detector (e.g., MS).
-
Ensure all connections are leak-free.
-
-
Purge and Trap System Connection:
-
Connect the transfer line from the purge and trap concentrator directly to the injector port of the GC.[5]
-
Ensure the transfer line is heated to prevent condensation of the analytes.
-
Sample Preparation and Analysis
-
Standard Preparation:
-
Prepare stock solutions of the target VOCs in methanol.
-
Prepare working standards by diluting the stock solutions in deionized water to the desired concentrations (e.g., in the parts-per-billion range).
-
-
Sample Introduction:
-
For liquid samples, place a known volume (e.g., 5 mL) into a purge and trap sparging vessel.
-
For solid samples, a known weight of the sample is mixed with a known volume of water in the sparging vessel.
-
-
Purge and Trap Cycle:
-
Purge: An inert gas is bubbled through the sample at a controlled flow rate for a specific time to extract the VOCs.
-
Dry Purge: The trap is purged with a dry gas to remove excess water vapor.
-
Desorb: The trap is rapidly heated to release the trapped VOCs.
-
Bake: The trap is heated to a higher temperature to remove any residual compounds.
-
-
GC-MS Analysis:
-
The desorbed analytes are transferred to the this compound® column through the heated transfer line.
-
The GC oven temperature is programmed to separate the individual VOCs.
-
The separated compounds are detected by the mass spectrometer or other detector.
-
Data Presentation
The following tables summarize typical quantitative data for setting up a purge and trap system with a this compound® column, based on common environmental analysis methods such as EPA Method 8260.
Table 1: this compound® Column Specifications
| Parameter | Value |
| Stationary Phase | Bonded; proprietary intermediate polarity |
| Length | 60 m, 105 m |
| Internal Diameter (I.D.) | 0.25 mm, 0.53 mm |
| Film Thickness (df) | 1.50 µm, 3.00 µm[2][3] |
| Temperature Limits | Subambient to 230-250 °C (isothermal or programmed)[1][3] |
| USP Code | None[1][3] |
Table 2: Typical Purge and Trap Operating Conditions (based on EPA Method 8260)
| Parameter | Value |
| Sample Size | 5 mL[5] |
| Purge Gas | Helium or Nitrogen |
| Purge Flow Rate | 40 mL/min |
| Purge Time | 11 min[6] |
| Trap Type | #9 or #10 trap (e.g., Tenax®/Silica gel/CMS)[5][6] |
| Desorb Time | 0.5 - 2 min |
| Desorb Temperature | 180 - 250 °C |
| Bake Time | 4 - 8 min |
| Bake Temperature | 210 - 270 °C[5] |
| Transfer Line Temperature | 140 - 250 °C[5][6] |
Table 3: Example GC-MS Operating Conditions
| Parameter | Value |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C[6] |
| Oven Program | Initial Temp: 35-45 °C, hold for 2-5 min; Ramp: 10-12 °C/min to 220-250 °C; Hold: 2-5 min |
| Mass Spectrometer Mode | Scan (e.g., 35-300 amu)[6] |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of VOCs using a purge and trap system coupled to a GC-MS with a this compound® column.
Caption: Workflow for VOC analysis using Purge and Trap-GC-MS.
Conclusion
The coupling of this compound® columns with purge and trap systems provides a robust and sensitive method for the analysis of volatile organic compounds. The intermediate polarity and high efficiency of this compound® columns ensure excellent separation of a wide range of VOCs. By following the detailed protocols and optimizing the instrumental parameters presented in this application note, researchers, scientists, and drug development professionals can achieve reliable and accurate results for their VOC analysis needs.
References
Analysis of 34 Volatile Organic Compounds with a VOCOL® Column: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of 34 common volatile organic compounds (VOCs) using a VOCOL® capillary GC column coupled with mass spectrometry (MS). The intermediate polarity of the this compound® column is specifically designed for the analysis of VOCs, offering excellent retention and resolution of highly volatile compounds.[1] This method is particularly relevant for environmental monitoring and quality control in various industries.
Experimental Workflow
The overall experimental workflow for the analysis of VOCs by purge and trap GC-MS is depicted in the following diagram.
Quantitative Data Summary
The following table summarizes the retention times (RT) and the primary (quantification) and secondary (qualification) mass-to-charge ratios (m/z) for a representative list of 34 volatile organic compounds commonly analyzed by this method. These values are typical and may vary slightly depending on the specific instrumentation and analytical conditions.
| No. | Compound | Retention Time (min) | Primary m/z (Quant) | Secondary m/z (Qual) |
| 1 | Dichlorodifluoromethane | 85 | 87 | |
| 2 | Chloromethane | 50 | 52 | |
| 3 | Vinyl Chloride | 62 | 64 | |
| 4 | Bromomethane | 94 | 96 | |
| 5 | Chloroethane | 64 | 66 | |
| 6 | Trichlorofluoromethane | 101 | 103 | |
| 7 | 1,1-Dichloroethene | 1.95 | 96 | 61 |
| 8 | Methylene Chloride | 84 | 49, 86 | |
| 9 | trans-1,2-Dichloroethene | 96 | 61 | |
| 10 | 1,1-Dichloroethane | 63 | 65, 98 | |
| 11 | Chloroform | 83 | 85 | |
| 12 | 1,1,1-Trichloroethane | 97 | 99, 117 | |
| 13 | Carbon Tetrachloride | 117 | 119 | |
| 14 | Benzene | 78 | - | |
| 15 | 1,2-Dichloroethane | 62 | 64, 98 | |
| 16 | Trichloroethene | 130 | 95, 132 | |
| 17 | 1,2-Dichloropropane | 63 | 76, 112 | |
| 18 | Bromodichloromethane | 129 | 83, 85 | |
| 19 | cis-1,3-Dichloropropene | 75 | 77, 110 | |
| 20 | Toluene | 92 | 91 | |
| 21 | trans-1,3-Dichloropropene | 75 | 77, 110 | |
| 22 | 1,1,2-Trichloroethane | 97 | 83, 132 | |
| 23 | Tetrachloroethene | 166 | 129, 164 | |
| 24 | Dibromochloromethane | 129 | 171, 173 | |
| 25 | 1,2-Dibromoethane | 107 | 109, 188 | |
| 26 | Chlorobenzene | 112 | 77 | |
| 27 | Ethylbenzene | 106 | 91 | |
| 28 | m,p-Xylene | 106 | 91 | |
| 29 | o-Xylene | 106 | 91 | |
| 30 | Styrene | 104 | 78 | |
| 31 | Bromoform | 173 | 171, 252 | |
| 32 | Isopropylbenzene | 105 | 120 | |
| 33 | 1,1,2,2-Tetrachloroethane | 83 | 131, 168 | |
| 34 | 1,2,3-Trichloropropane | * | 75 | 110, 146 |
Note: Retention times indicated with an asterisk () need to be experimentally determined as they are highly dependent on the specific GC conditions and instrument.*
Experimental Protocols
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
Sample Preparation: Purge and Trap
This method is suitable for the analysis of VOCs in aqueous samples.
-
Apparatus: Purge and trap concentrator (e.g., Tekmar Atomx XYZ or equivalent).
-
Sample Volume: 5 mL of aqueous sample.
-
Purge Gas: Helium at 40 mL/min for 11 minutes at ambient temperature.
-
Dry Purge: 2 minutes.
-
Trap: VOCARB 3000 "K" trap or equivalent.
-
Desorption: 210 °C for 1 minute with a desorption flow of 150 mL/min.
-
Bake: 260 °C for 10 minutes.
GC-MS Analysis
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: this compound® Capillary GC Column, 30 m x 0.25 mm I.D., 1.5 µm film thickness (Sigma-Aldrich Cat. No. 24154 or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp 1: 11 °C/min to 125 °C.
-
Ramp 2: 35 °C/min to 230 °C, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: Split/splitless injector at 150 °C with a 100:1 split ratio.
-
Mass Spectrometer: Agilent MSD or equivalent.
-
MSD Interface Temperature: 220 °C.
-
Scan Range: m/z 35-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Quality Control
-
Calibration: A multi-point initial calibration should be performed using certified reference standards.
-
Internal Standards: Use appropriate internal standards (e.g., Fluorobenzene, Chlorobenzene-d5) to correct for variations in sample preparation and instrument response.
-
Surrogates: Spike all samples, blanks, and standards with surrogate compounds (e.g., 4-Bromofluorobenzene, Toluene-d8) to monitor extraction efficiency.
-
Blanks: Analyze method blanks to ensure the system is free from contamination.
This application note provides a comprehensive framework for the analysis of 34 volatile organic compounds using a this compound® column. The provided protocols and data serve as a starting point for method development and routine analysis in research and quality control laboratories.
References
Application Note: Enhanced Analysis of Volatile Organic Compounds Using Whole Column Cryotrapping with VOCOL® Capillary Columns
Introduction
The analysis of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, food and beverage quality control, and industrial hygiene. A significant challenge in VOC analysis by gas chromatography (GC) is the efficient introduction of large volume gaseous samples without compromising chromatographic resolution. Whole column cryotrapping is a powerful technique that addresses this challenge by focusing analytes at the head of the GC column at sub-ambient temperatures. This application note describes a protocol for the use of whole column cryotrapping with the robust and reliable VOCOL® capillary GC column, providing enhanced sensitivity and peak resolution for a wide range of volatile compounds.
The this compound® column is specifically designed for the analysis of volatile compounds, offering excellent inertness and thermal stability. When combined with a cryotrapping device, such as a micro cryo-trap, it allows for the trapping of volatiles from a large volume of gas directly on the analytical column. This is achieved by cooling a small section at the beginning of the column to very low temperatures, typically with liquid nitrogen or carbon dioxide.[1][2] Following the trapping phase, the trapped compounds are rapidly heated and released into the GC column as a sharp, concentrated band, leading to improved peak shapes and higher signal-to-noise ratios.
Principle of Whole Column Cryotrapping
Whole column cryotrapping operates on the principle of cryo-focusing. A small segment of the capillary column, typically at the inlet, is rapidly cooled to a temperature low enough to trap volatile analytes from a gas stream. This cooling is localized to a small chamber, which minimizes the use of cryogenic coolants compared to cooling the entire GC oven.[1] After a sufficient volume of the sample has been passed through the cooled section and the analytes of interest are trapped, the trap is rapidly heated. This rapid thermal desorption ensures that the analytes are introduced into the GC column as a narrow band, which is essential for achieving high-resolution chromatography. The choice of trapping temperature is critical and depends on the volatility of the target compounds.[1][2]
Experimental Workflow
The experimental workflow for whole column cryotrapping with a this compound® column can be broken down into three main stages: sample introduction and trapping, thermal desorption, and chromatographic analysis.
Figure 1: Experimental workflow for whole column cryotrapping.
Logical Relationship of Cryotrapping Benefits
The application of whole column cryotrapping provides a clear cause-and-effect relationship leading to improved analytical results.
Figure 2: Logical flow of cryotrapping benefits.
Materials and Methods
Instrumentation and Consumables
-
Gas Chromatograph (GC): Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).
-
Cryotrapping System: A micro cryo-trap system capable of cooling a small section of the capillary column to temperatures as low as -180°C with liquid nitrogen or -70°C with liquid carbon dioxide, and subsequent rapid heating.[1][2]
-
GC Column: this compound® Capillary GC Column, 20 m x 0.18 mm I.D., 1.00 µm film thickness (e.g., Sigma-Aldrich/Supelco product number 28463-U).
-
Sample Introduction System: Headspace autosampler or thermal desorption unit.
-
Gases: Helium (carrier gas), nitrogen or carbon dioxide (cryo-coolant), hydrogen and air (for FID).
Table 1: GC and Cryotrapping Parameters
| Parameter | Value |
| Cryotrapping | |
| Trapping Temperature | -100 °C (adjustable based on analyte volatility)[1] |
| Trapping Duration | 5.0 minutes after sample introduction[1] |
| Desorption Temperature | 220 °C[1] |
| Desorption Rate | >800 °C/min[2] |
| GC Inlet | |
| Inlet Temperature | 200 °C[1] |
| Injection Mode | Splitless (or high split ratio for concentrated samples) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 0.8 min |
| Ramp 1 | 19 °C/min to 125 °C |
| Ramp 2 | 32 °C/min to 220 °C, hold for 1 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.4 mL/min |
| Detector (MS) | |
| Interface Temperature | 200 °C |
| Scan Range | m/z = 35-400 |
Protocol
1. System Preparation
-
Install the this compound® capillary column in the GC, passing the inlet end through the micro cryo-trap device.
-
Connect the cryo-trap to the cooling gas (liquid N2 or CO2) and the heating power supply.
-
Condition the column according to the manufacturer's instructions.
-
Set the GC and cryo-trap parameters as detailed in Table 1.
2. Sample Preparation (Headspace Example)
-
Place a known amount of the sample (e.g., water, soil, polymer) into a headspace vial.
-
Seal the vial and place it in the headspace autosampler.
-
Equilibrate the sample at a specific temperature for a set time to allow volatiles to partition into the headspace.
3. Cryotrapping and Analysis
-
Start the analytical run. The cryo-trap will cool the head of the this compound® column to the setpoint temperature (-100 °C).
-
The headspace autosampler will inject a set volume of the headspace gas into the GC inlet.
-
Volatile analytes are carried by the helium stream to the cooled section of the column and are trapped (focused).
-
Maintain the trapping temperature for a set duration (e.g., 5 minutes) to ensure complete trapping and to allow non-condensable gases like air to vent.[1]
-
After the trapping period, rapidly heat the cryo-trap to the desorption temperature (220 °C).
-
The focused band of analytes is released from the trap and onto the this compound® column.
-
Simultaneously, initiate the GC oven temperature program to separate the analytes.
-
The separated compounds are detected by the MS or FID.
4. Data Analysis
-
Integrate the chromatographic peaks.
-
Identify and quantify the compounds of interest using appropriate calibration standards.
Conclusion
The whole column cryotrapping technique, when paired with a high-performance this compound® capillary column, offers a robust and sensitive method for the analysis of volatile organic compounds from large volume gaseous samples. This approach significantly enhances chromatographic performance by cryo-focusing analytes into a narrow band, resulting in improved peak shapes, increased signal-to-noise, and lower detection limits. The provided protocol offers a starting point for researchers, scientists, and drug development professionals to implement this powerful technique for a wide range of applications.
References
Application Notes and Protocols for Sample Preparation in Forensic Toxicology: Analysis of Volatile Compounds via Gas Chromatography
Introduction
In forensic toxicology, the accurate detection and quantification of volatile organic compounds (VOCs) in biological specimens is crucial for determining the cause of death, impairment, or exposure to toxic substances. Analytes of interest include ethanol, common solvents, inhalants, and chemical warfare agents. Due to their high vapor pressure, specialized sample preparation techniques are required to efficiently extract these compounds from complex biological matrices like blood, urine, and tissue homogenates prior to analysis by gas chromatography (GC).
While the brand name VOCOL® refers to a line of high-quality capillary GC columns well-suited for the separation of volatile compounds, it is not a sample preparation product. These application notes will therefore detail established sample preparation methods, such as Static Headspace, Headspace Solid-Phase Microextraction (SPME), and Purge and Trap, which are commonly coupled with GC analysis using columns like the this compound®.
Application Note 1: Blood Alcohol Concentration (BAC) Analysis using Static Headspace Gas Chromatography (HS-GC)
Principle of the Method
Static headspace analysis is a robust and widely used technique for the determination of volatile compounds in liquid and solid samples.[1] The method is based on Henry's Law, which states that at a constant temperature, the concentration of a volatile compound in the gas phase (the "headspace") above a liquid is directly proportional to its concentration in the liquid.[2] A blood sample is placed in a sealed vial with an internal standard, heated to a specific temperature to reach equilibrium, and a portion of the headspace gas is then injected into the GC for analysis.[1][2]
Experimental Protocol
1. Materials and Reagents
- Headspace Vials: 10 mL or 20 mL with PTFE-lined septa and aluminum caps.
- Internal Standard (IS) Solution: Typically n-propanol in deionized water (e.g., 0.03% v/v). Tertiary butanol can also be used.[2]
- Calibrators: Certified ethanol standards in a blood or aqueous matrix covering the expected physiological and toxicological range (e.g., 10 to 400 mg/100 mL).[2]
- Controls: Quality control samples with known ethanol concentrations (e.g., low, medium, and high levels).
- Salting-out agent (optional): Anhydrous sodium chloride or potassium carbonate to increase the partitioning of ethanol into the headspace.
2. Sample Preparation Workflow
- Pipette 100-500 µL of the internal standard solution into a headspace vial.
- Add 100-500 µL of the blood sample, calibrator, or control to the vial.
- If using, add a measured amount of a salting-out agent.
- Immediately seal the vial with a cap and crimper.
- Vortex the vial to ensure thorough mixing.
3. Instrumentation and Analysis
- Headspace Autosampler:
- Incubation Temperature: 60-80°C
- Incubation Time: 15-30 minutes[3]
- Injection Volume: 1 mL of headspace gas[3]
- Gas Chromatograph (GC):
- Column: A capillary column suitable for blood alcohol analysis, such as a this compound® or equivalent (e.g., Agilent J&W DB-BAC1/DB-BAC2, Restek Rtx-BAC1/Rtx-BAC2).[3][4]
- Inlet Temperature: 150-200°C
- Oven Program: Isothermal (e.g., 40-60°C) or a temperature ramp depending on the required separation.[3][5]
- Detector: Flame Ionization Detector (FID) is standard. Mass Spectrometry (MS) can be used for confirmation.[6]
- Carrier Gas: Helium or Hydrogen.
Data Presentation
Table 1: Performance Characteristics for Static Headspace-GC Analysis of Ethanol
| Parameter | Typical Value/Range | Matrix | Reference |
|---|---|---|---|
| Linearity (r²) | > 0.999 | Blood/Aqueous | [7] |
| Limit of Detection (LOD) | 0.4 µg/mL (0.00004 g/dL) | Blood | [7] |
| Limit of Quantitation (LOQ) | 39.5 µg/mL (0.004 g/dL) | Blood | [7] |
| Precision (%CV) | < 3.1% | Blood | [6] |
| Accuracy | ±1.5% to ±8% of target | Blood |[6] |
Experimental Workflow Diagram
Application Note 2: Screening for Volatile Solvents and Inhalants using Headspace Solid-Phase Microextraction (SPME)
Principle of the Method
Headspace Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a sorbent material to extract and concentrate volatile or semi-volatile analytes from the headspace above a sample.[8] The fiber is exposed to the headspace, where analytes adsorb onto the coating. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed for analysis. This technique is highly effective for screening a wide range of volatile substances of forensic interest, such as solvents, fuel components, and abused inhalants, from biological matrices.[9]
Experimental Protocol
1. Materials and Reagents
- SPME Fiber Assembly: A fiber with a suitable coating (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is recommended for broad-range volatile analysis.
- Headspace Vials: 10 mL or 20 mL with PTFE-lined septa.
- Biological Sample: Blood, urine, or tissue homogenate (e.g., 1 mL).
- Internal Standard (optional): A deuterated analog of a target analyte or a compound not expected in the sample.
2. Sample Preparation Workflow
- Place 1-2 mL of the biological sample into a headspace vial.
- Add the internal standard if required.
- Seal the vial.
- Place the vial in a heating block or autosampler incubator (e.g., 60-80°C).
- After an initial incubation period (e.g., 5 minutes), expose the conditioned SPME fiber to the headspace for a defined extraction time (e.g., 15-30 minutes) with agitation.
- Retract the fiber into the needle.
3. Instrumentation and Analysis
- Gas Chromatograph (GC):
- Inlet: Must be in splitless mode during desorption. Inlet temperature should be high enough for efficient desorption (e.g., 250°C).
- Column: An intermediate polarity column, such as a this compound®, is suitable for resolving a wide range of solvents.
- Oven Program: A temperature program is typically required, for example, starting at 40°C and ramping to 250°C to elute all compounds of interest.
- Detector: Mass Spectrometry (MS) is essential for the identification of unknown volatile compounds.
Data Presentation
Table 2: Example Analytes Detectable by Headspace-SPME-GC-MS in Forensic Samples
| Analyte Class | Example Compounds | Typical Matrix | Reference |
|---|---|---|---|
| Alcohols | Methanol, Isopropanol, Acetone | Blood, Urine | [1] |
| Aromatic Hydrocarbons | Toluene, Xylenes, Benzene | Blood, Lung | [9] |
| Halogenated Hydrocarbons | Chloroform, 1,1-Difluoroethane | Blood, Viscera | [6][9] |
| Ketones | Methyl Ethyl Ketone (MEK) | Blood | [10] |
| Fuel Components | Gasoline Residues | Blood, Fat |[9] |
Experimental Workflow Diagram
Application Note 3: Analysis of Volatile Organic Compounds (VOCs) using Dynamic Headspace (Purge and Trap)
Principle of the Method
Purge and Trap is a dynamic headspace technique used for extracting and concentrating VOCs from liquid or solid samples. An inert gas (e.g., helium) is bubbled through the sample, purging the volatile analytes from the matrix. The gas stream then flows through a trap containing one or more sorbent materials, where the VOCs are retained.[11] After purging is complete, the trap is rapidly heated, and the carrier gas flow is reversed to backflush the trapped analytes onto the GC column for analysis. This method is highly sensitive and ideal for detecting ultra-trace levels of VOCs in forensic investigations, such as environmental poisoning cases.[10]
Experimental Protocol
1. Materials and Reagents
- Purge and Trap Concentrator System: Equipped with a sparging vessel and an appropriate analytical trap (e.g., Vocarb® 3000 "K" trap).
- Biological Sample: Typically 5 mL of aqueous sample (e.g., blood, urine) or water-suspended tissue homogenate.
- Internal/Surrogate Standards: As required by the specific method (e.g., EPA Method 5030C).
- Purge Gas: High-purity Helium or Nitrogen.
2. Sample Preparation and Purging Workflow
- Add 5 mL of the sample to the sparging vessel.
- Spike with internal and surrogate standards.
- Connect the vessel to the purge and trap system.
- Purge Step: Purge the sample with inert gas at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The sample may be heated (e.g., 40°C) to improve the purging efficiency of some compounds.
- Dry Purge Step: Following the sample purge, continue to pass gas through the trap for a short period (e.g., 1-2 minutes) to remove excess water.
3. Instrumentation and Analysis
- Purge and Trap System:
- Desorption Temperature: 210-250°C
- Desorption Time: 2-4 minutes
- Bake Temperature: ~260°C to clean the trap after desorption.
- Gas Chromatograph (GC):
- Column: A column designed for VOC analysis, such as this compound®, is recommended.
- Oven Program: A temperature program is necessary to resolve the wide range of potential analytes.
- Detector: Mass Spectrometry (MS) is typically used for positive identification and quantification of target compounds.
Data Presentation
Table 3: Performance Data for Selected VOCs using Purge and Trap GC-MS
| Analyte | Matrix | Method | Identification Limit | Reference |
|---|---|---|---|---|
| Ethyl Acetate | Blood | GC-FTIR | 0.01 mg/L | [10] |
| Methyl Ethyl Ketone | Blood | GC-FTIR | 0.01 mg/L | [10] |
| Toluene | Blood | GC-MS | Quantifiable at low ppb | [12] |
| Chloroform | Blood | GC-MS | Quantifiable at low ppb | [12] |
| Methanol | Blood | GC-FTIR | 24 mg/L |[10] |
Experimental Workflow Diagram
References
- 1. forensicresources.org [forensicresources.org]
- 2. Development of a Gas-Tight Syringe Headspace GC-FID Method for the Detection of Ethanol, and a Description of the Legal and Practical Framework for Its Analysis, in Samples of English and Welsh Motorists’ Blood and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications [hammer.purdue.edu]
- 9. dl.astm.org [dl.astm.org]
- 10. scispace.com [scispace.com]
- 11. gcms.cz [gcms.cz]
- 12. pure.psu.edu [pure.psu.edu]
Industrial Hygiene Applications of VOCOL® GC Columns: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of VOCOL® Gas Chromatography (GC) columns in industrial hygiene applications. This compound® columns are specifically designed for the analysis of volatile organic compounds (VOCs), making them ideal for monitoring workplace exposure to common industrial solvents and other airborne contaminants.[1][2] Their intermediate polarity phase offers excellent retention and resolution of highly volatile compounds, whether introduced via direct injection, headspace, or purge and trap systems.[1][2]
Application Note 1: Analysis of Common Industrial Solvents in Workplace Air
This application focuses on the monitoring of airborne industrial solvents to ensure compliance with occupational exposure limits (OELs) set by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Experimental Protocol
This protocol is adapted from NIOSH Method 1501 for Aromatic Hydrocarbons and is suitable for use with this compound® GC columns.[3][4][5]
1. Sample Collection:
-
Sampling Media: Use standard coconut shell charcoal sorbent tubes.
-
Sampling Pump: Calibrate a personal sampling pump to a flow rate between 0.01 and 0.2 L/min.
-
Procedure:
-
Break the ends of a charcoal tube immediately before sampling.
-
Attach the tube to the calibrated pump and clip it to the worker's breathing zone.
-
Sample for a duration sufficient to collect a total volume of 1 to 30 liters of air, depending on the expected contaminant concentration.
-
After sampling, cap the tubes securely and transport them to the laboratory for analysis.
-
2. Sample Preparation:
-
Desorption:
-
Carefully break open the charcoal tube and transfer the front and back sorbent sections to separate 2 mL autosampler vials.
-
Add 1.0 mL of carbon disulfide (CS₂) to each vial to desorb the collected analytes.
-
Cap the vials immediately and agitate them periodically for 30 minutes to ensure complete desorption.
-
3. GC Analysis:
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is recommended. For enhanced specificity, a Mass Spectrometer (MS) can be used.
-
GC Column: this compound® Capillary GC Column (e.g., 30 m x 0.25 mm I.D., 1.5 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Injection: 1 µL, splitless.
-
Data Presentation
Table 1: GC Parameters for Industrial Solvent Analysis on a this compound® Column
| Parameter | Value |
| GC Column | This compound®, 30 m x 0.25 mm I.D., 1.5 µm film |
| Oven Program | 40°C (5 min) to 200°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, 1.5 mL/min |
| Injector Temperature | 250°C |
| Detector | FID at 300°C |
| Injection Volume | 1 µL |
Table 2: Expected Elution Order of Common Industrial Solvents on a this compound® Column
| Compound | Boiling Point (°C) | Expected Retention Time (min) |
| Methylene Chloride | 39.6 | Early |
| Acetone | 56 | Early |
| Methanol | 64.7 | Early to Mid |
| Hexane | 69 | Mid |
| Isopropyl Alcohol | 82.6 | Mid |
| Benzene | 80.1 | Mid |
| Toluene | 110.6 | Mid to Late |
| Ethylbenzene | 136 | Late |
| m,p-Xylene | 139, 138 | Late |
| o-Xylene | 144 | Late |
| Styrene | 145 | Late |
Note: Actual retention times will vary depending on the specific instrument and conditions. The order is based on increasing boiling point and interaction with the intermediate polarity stationary phase.
Application Note 2: Screening for Volatile Organic Compounds (VOCs) in Indoor Air Quality Investigations
This application outlines a procedure for the general screening of VOCs in indoor air, which can be useful in identifying unknown contaminants or assessing the overall air quality in a non-industrial setting. This protocol is a general guideline and can be adapted from principles in EPA Method TO-15.[2][6][7][8]
Experimental Protocol
1. Sample Collection:
-
Sampling Media: Evacuated 6-liter SUMMA canisters.
-
Procedure:
-
Place the canister in the area to be sampled.
-
Open the valve to allow the canister to fill with ambient air over a predetermined time (e.g., 8 hours for a time-weighted average).
-
Close the valve and transport the canister to the laboratory.
-
2. GC/MS Analysis:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC/MS) is required for this analysis. A preconcentration system is used to transfer a known volume of air from the canister to the GC.
-
GC Column: this compound® Capillary GC Column (e.g., 60 m x 0.25 mm I.D., 1.5 µm film thickness).
-
GC/MS Conditions:
-
Preconcentration: A multi-stage cryogenic trapping system is used to concentrate the VOCs and remove water and permanent gases.
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 10 minutes.
-
Ramp 1: Increase at 5°C/min to 150°C.
-
Ramp 2: Increase at 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Data Presentation
Table 3: GC/MS Parameters for VOC Screening in Indoor Air on a this compound® Column
| Parameter | Value |
| GC Column | This compound®, 60 m x 0.25 mm I.D., 1.5 µm film |
| Oven Program | 35°C (10 min) to 150°C at 5°C/min, then to 250°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector | Mass Spectrometer (Scan mode, 35-350 amu) |
| Sample Introduction | Cryogenic Preconcentration |
Visualizations
Caption: Workflow for personal air sampling and analysis of industrial solvents.
Caption: Workflow for indoor air analysis using canister sampling and GC/MS.
References
- 1. Analytical Method [keikaventures.com]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. scribd.com [scribd.com]
- 4. Page:NIOSH Manual of Analytical Methods - 1501.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 5. Hydrocarbons, Aromatic (1501) - Wikisource, the free online library [en.wikisource.org]
- 6. ciinformatics.co.uk [ciinformatics.co.uk]
- 7. US EPA Method TO-15 – Canister analysis of ambient air [chem.markes.com]
- 8. scioninstruments.com [scioninstruments.com]
Application Notes and Protocols for Food and Beverage Volatile Compound Profiling with VOCOL®
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aroma and flavor of food and beverages are critical factors influencing consumer preference and product quality. These sensory attributes are primarily determined by the complex mixture of volatile organic compounds (VOCs) present. Profiling these VOCs is essential for quality control, product development, authenticity assessment, and identifying potential off-flavors. The VOCOL® (Volatile Organic Compound Column) is a series of intermediate polarity capillary gas chromatography (GC) columns specifically designed for the analysis of volatile organic compounds.[1][2][3][4][5] Their unique phase chemistry provides excellent retention and resolution of highly volatile compounds, making them ideal for applications in the food and beverage industry.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of this compound® columns in the volatile compound profiling of various food and beverage matrices.
Principle and Theory
Volatile compound profiling in food and beverages typically involves a multi-step process:
-
Sample Preparation: Isolation and concentration of VOCs from the complex food or beverage matrix. Common techniques include headspace sampling (static or dynamic), solid-phase microextraction (SPME), and purge and trap.
-
Gas Chromatography (GC) Separation: The extracted VOCs are separated based on their boiling points and affinities for the stationary phase within the GC column. This compound® columns, with their proprietary bonded phase, offer enhanced selectivity for a wide range of volatile compounds.
-
Mass Spectrometry (MS) Detection and Identification: The separated compounds are detected and identified by a mass spectrometer, which provides information about their molecular mass and fragmentation patterns.
The choice of sample preparation technique and GC parameters is crucial for achieving optimal separation and detection of the target volatile compounds.
Applications
This compound® columns are versatile and can be used for the analysis of a wide array of volatile and semi-volatile compounds in various food and beverage products, including:
-
Alcoholic Beverages: Profiling of esters, alcohols, and other aroma compounds in wine, beer, and spirits.
-
Non-alcoholic Beverages: Analysis of flavor compounds in fruit juices, coffee, tea, and soft drinks.[6][7]
-
Dairy Products: Identification of volatile compounds contributing to the flavor of milk, cheese, and yogurt.
-
Processed Foods: Quality control of baked goods, snacks, and other processed food products.
-
Raw Materials: Assessing the aromatic profile of fruits, grains, and other raw ingredients.
Experimental Protocols
Protocol 1: Analysis of Volatile Compounds in White Wine using SPME-GC-MS with a this compound® Column
This protocol is adapted from a standard method for the analysis of volatile aroma compounds in white wine.
1. Sample Preparation (SPME)
-
Pipette 5 mL of white wine into a 10 mL or 20 mL headspace vial.
-
Add 1.25 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial with a PTFE/silicone septum and a magnetic crimp cap.
-
Place the vial in a heating block or water bath at 40°C and allow it to equilibrate for 10 minutes with gentle agitation.
-
Expose a 75 µm Carboxen®/Polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 10 minutes at 40°C.
2. GC-MS Analysis
-
GC Column: this compound®, 30 m x 0.25 mm I.D., 1.5 µm film thickness
-
Injection: Desorb the SPME fiber in the GC inlet for 3 minutes at 290°C in splitless mode.
-
Inlet Temperature: 290°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 220°C at 10°C/min.
-
Hold at 220°C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 31-240
-
Scan Mode: Full Scan
-
3. Data Analysis
-
Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
-
Confirm the identity of key compounds using authentic standards.
Quantitative Data
The following table provides representative retention times for a selection of volatile compounds commonly found in food and beverages. Please note that retention times can vary depending on the specific instrument, column condition, and analytical parameters.
| Compound | Chemical Class | Retention Time (min) |
| Pentyl acetate | Ester | 4.428 |
| Methyl butyrate | Ester | 6.423 |
| Ethyl isobutyrate | Ester | 6.978 |
| Methyl 2-methyl butyrate | Ester | 7.411 |
| Ethyl butyrate | Ester | 7.898 |
| 1,4-Butanediol diacetate | Ester | 8.250 |
| Ethyl 2-methyl butyrate | Ester | 8.775 |
| 2-Methyl butyl acetate | Ester | 9.490 |
| Isopentyl acetate | Ester | 9.449 |
| Ethyl hexanoate | Ester | 11.606 |
| Butyl butyrate | Ester | 11.568 |
| Hexyl acetate | Ester | 11.930 |
| Propyl 3-methyl butyrate | Ester | 12.417 |
| Pentyl butyrate | Ester | 12.607 |
| trans-Methyl cinnamate | Ester | 18.700 |
Data adapted from a study on commercial beverages; specific column was not this compound® but provides a representative elution order for these common flavor compounds.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for volatile compound profiling.
Logical Relationship in Volatile Profiling
Caption: Logical relationship in volatile profiling for quality assessment.
References
- 1. Characterization of the volatile organic compounds produced from green coffee in different years by gas chromatography ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of Fresh and Processed Fruit Juices Using Volatile Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavor Retention and Release from Beverages: A Kinetic and Thermodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.dongguk.edu [pure.dongguk.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in VOCOL® GC Columns
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered when using VOCOL® Gas Chromatography (GC) columns. The information is presented in a direct question-and-answer format to help you quickly identify and resolve common problems in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a problem?
A: Peak tailing is a common chromatographic issue where the back half of a peak is wider than the front half, resulting in an asymmetrical shape instead of a sharp, symmetrical Gaussian peak.[1][2] This distortion can make it difficult to accurately integrate the peak area, leading to imprecise and inaccurate quantification.[2] It also reduces the resolution between closely eluting compounds, compromising the overall quality of the separation.[2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.5 typically indicates a problem that needs investigation.[3]
Q2: My chromatogram shows tailing for all peaks. What is the most likely cause?
A: When most or all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical disruption in the sample flow path, which affects all compounds indiscriminately.[1][4]
Common Causes & Solutions:
-
Improper Column Installation: An incorrectly installed column can create unswept (dead) volumes or turbulence in the carrier gas flow.[1][5] If the column is positioned too high or too low in the inlet or detector, it can cause peak distortion.[3][5]
-
Solution: Reinstall the column according to the GC manufacturer's instructions, ensuring the correct insertion depth. For most inlets, the recommended distance is 4-6 mm from the ferrule to the column tip.[5]
-
-
Poor Column Cut: A jagged or uneven column cut can disrupt the flow path and cause turbulence.[1][3]
-
System Leaks: Leaks in the inlet, fittings, or connections can disrupt pressure and flow uniformity, leading to peak shape problems.[6]
-
Solution: Use an electronic leak detector to systematically check all fittings and connections, from the gas trap to the detector. Tighten or replace ferrules and seals as needed.
-
-
Blockage or Contamination at Inlet: Particulate matter from septa or non-volatile residues from the sample can partially block the inlet liner or the head of the column.[6][7][8]
Below is a workflow to diagnose issues when all peaks are tailing.
Caption: Troubleshooting workflow for universal peak tailing.
Q3: Only my polar or active compounds (e.g., alcohols, amines, acids) are tailing. What does this indicate?
A: When only specific, active compounds tail, the cause is likely chemical rather than physical.[4] This points to unwanted interactions between your analytes and "active sites" within the GC system.[10][11] this compound® columns have an intermediate polarity phase, but active analytes can still interact with other parts of the system.
Common Causes & Solutions:
-
Active Sites in the System: Polar analytes can interact strongly with exposed silanol (Si-OH) groups or metal oxides in the inlet liner, on glass wool, or at the head of the column where the stationary phase may have degraded.[3][10][11]
-
Column Contamination: Non-volatile residues from previous samples can create an active surface inside the column.[7]
-
Sample/Solvent Polarity Mismatch: The interaction between the sample, solvent, and stationary phase can cause peak distortion.[6][8]
-
Solution: Ensure your sample solvent is compatible with the stationary phase. For this compound® columns, which are intermediate polarity, using a highly polar solvent for a non-polar analyte (or vice versa) can sometimes be problematic.
-
The diagram below illustrates the process of differentiating between physical and chemical causes of peak tailing.
Caption: Differentiating between physical and chemical causes.
Q4: My peak tailing appeared suddenly after injecting a new set of samples. What should I check first?
A: A sudden onset of peak tailing, especially after introducing new or "dirty" samples, strongly suggests contamination of the inlet or the front of the column.[8][9]
Immediate Troubleshooting Steps:
-
Perform Inlet Maintenance: The first and most effective step is to replace the consumable parts of your inlet. This includes the septum, inlet liner, and gold seal/O-ring .[8][9] Often, non-volatile matrix components from the sample have deposited here.
-
Trim the Column: If new inlet parts do not resolve the issue, trim 10-20 cm from the front of the column.[5][8] This removes any contamination that has entered the column itself.
-
Evaluate Sample Preparation: To prevent recurrence, consider adding a sample cleanup step, such as Solid Phase Extraction (SPE) or filtration, to remove non-volatile residues before injection.[9]
Q5: How can my injection parameters cause peak tailing, especially for early eluting peaks?
A: Injection technique and GC parameters are critical for achieving sharp peaks. Several factors can lead to tailing, particularly for compounds that elute early in the run.
| Parameter Issue | Description | Solution |
| Column Overload | Injecting too high a concentration or volume of sample can exceed the column's capacity, leading to asymmetrical peaks.[10][13] | Reduce the injection volume or dilute the sample.[10][14] |
| Solvent Effect Violation (Splitless Injection) | If the initial oven temperature is too high (e.g., above the solvent's boiling point), the sample will not focus into a tight band at the head of the column. This causes broad and tailing peaks, especially for early eluters.[6][8][9] | Decrease the initial oven temperature to 10-20°C below the boiling point of your sample solvent for better cryo-focusing.[6][8] |
| Low Split Ratio / Purge Flow | In splitless mode, if the purge activation time is too long or the split vent flow is too low, the sample transfer from the inlet to the column is slow. This allows volatile components to start moving down the column prematurely, causing tailing.[8][15] | Increase the split vent flow rate after the injection. A minimum of 20 mL/min total flow through the inlet is often recommended.[8][9] |
| Solvent Polarity Mismatch | Using a sample solvent with a polarity that is very different from the stationary phase can cause poor peak shape.[6] | If possible, choose a solvent that is more compatible with the this compound® column's intermediate polarity phase.[6] |
Experimental Protocols
Protocol 1: Proper Conditioning of a New this compound® GC Column
Proper conditioning is essential to remove contaminants and ensure a stable, low-bleed baseline.[16]
Methodology:
-
Installation: Install the new column in the GC inlet, but do not connect it to the detector.[17][18]
-
Purge: Turn on the carrier gas and set the flow rate according to the column's internal diameter (see table below for typical flows). Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove all oxygen from the system.[17][18] Oxygen present at high temperatures will permanently damage the stationary phase.[16]
-
Leak Check: After purging, check the inlet fitting for leaks using an electronic leak detector.
-
Heating Program:
-
Set the GC oven to an initial temperature of 40°C.
-
Program the oven to ramp at 10°C/minute to the conditioning temperature. This should be about 20°C above the maximum temperature of your analytical method, but never exceed the column's maximum isothermal temperature limit (typically found on the column box or manufacturer's website). For a this compound® column, the upper limit is often around 260°C.
-
-
Conditioning: Hold the column at the conditioning temperature for 1-2 hours.[16] For low-bleed columns, less time may be needed.
-
Cool Down and Connect: Cool the oven down. Once cool, connect the column to the detector.
-
Final Bake-out: Heat the oven again to the conditioning temperature and hold until you observe a stable, flat baseline.[16] The column is now ready for use.
Typical Carrier Gas Flow Rates for Purging
| Column I.D. (mm) | Helium/Hydrogen Flow Rate (mL/min) |
| 0.18 - 0.25 | ~1 - 2 |
| 0.32 | ~2 - 4 |
| 0.53 | ~5 - 10 |
Data synthesized from general GC column conditioning guidelines.[17][18]
Protocol 2: Checking for System Activity
This experiment helps determine if peak tailing for polar compounds is due to active sites in the system.
Methodology:
-
Prepare a Test Mix: Create a test mixture containing a non-polar hydrocarbon (e.g., decane) and a polar, active probe compound (e.g., 1-octanol or a primary amine). Dissolve them in a suitable solvent like hexane.
-
Analyze the Standard: Inject the test mix onto your system using your standard analytical method.
-
Evaluate the Chromatogram:
-
If only the polar compound (1-octanol) tails: This confirms the presence of active sites in your system (liner or column).
-
If both the hydrocarbon and the polar compound show good peak shape: Your system is likely not the source of the tailing seen with your samples.
-
If both peaks tail: This points back to a physical or flow path problem as described in Q2.[7]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. google.com [google.com]
- 9. agilent.com [agilent.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. m.youtube.com [m.youtube.com]
- 17. How to Condition a New Capillary GC Column [restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Resolution of Early Eluting VOCs
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of early eluting Volatile Organic Compounds (VOCs) in their gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution specifically for my early eluting VOCs?
Poor resolution of early eluting peaks is a common challenge in gas chromatography.[1][2] This issue often arises because these highly volatile compounds travel through the column quickly, leading to insufficient interaction with the stationary phase and resulting in co-elution or broad peaks.[3] Several factors can contribute to this, including suboptimal column choice, inappropriate oven temperature programs, and incorrect injection parameters.[1]
Q2: How does the GC column affect the resolution of early eluting VOCs?
The GC column is a critical factor in achieving good resolution.[4] Key column parameters to consider for early eluting VOCs are:
-
Stationary Phase: The choice of stationary phase is the most important factor for selectivity. For volatile compounds, a non-polar stationary phase is often a good starting point, as it separates analytes primarily by their boiling points.[5] However, for more complex mixtures, a phase with a different selectivity, such as one containing phenyl or cyanopropyl groups, may be necessary.[5] Standard phases for VOC analysis include ZB-624, ZB-WAX, and ZB-1 with a thicker film.[6]
-
Film Thickness: A thicker film increases the retention of volatile analytes, providing more time for separation to occur.[4][7] This can be particularly effective for improving the resolution of early eluting peaks and may even eliminate the need for sub-ambient oven temperatures.[4]
-
Column Internal Diameter (ID): A smaller internal diameter generally leads to higher efficiency and better resolution.[5][8]
-
Column Length: A longer column provides more theoretical plates, which can improve resolution.[8][9] Doubling the column length can increase resolution by approximately 40%.[8]
Q3: What is the impact of the oven temperature program on the resolution of early eluting VOCs?
The oven temperature program significantly influences the separation of VOCs. For early eluting compounds, the initial oven temperature is particularly important.[10]
-
Lowering the Initial Temperature: Decreasing the initial oven temperature increases the retention of volatile compounds, allowing for better separation.[11][12] A general guideline for splitless injection is to set the initial oven temperature 20°C below the boiling point of the sample solvent.[11] For split injection, an initial temperature 45°C lower than the elution temperature of the first peak of interest is a good starting point.[11]
-
Slower Temperature Ramp: A slower temperature ramp rate can also improve the separation of closely eluting compounds.[9] An optimal ramp rate can be estimated as 10°C per column hold-up time.[11][13]
Q4: Should I use a split or splitless injection for analyzing early eluting VOCs?
The choice between split and splitless injection depends on the concentration of your analytes.
-
Split Injection: This technique is suitable for higher concentration samples. It introduces only a portion of the sample into the column, which can lead to sharper, narrower peaks for early eluting compounds.[14] The higher flow rates used in split injection move the analytes from the inlet to the column more quickly, improving peak shape.
-
Splitless Injection: This method is ideal for trace analysis as it transfers the entire sample to the column, maximizing sensitivity.[3][14][15] However, the slower transfer of analytes can sometimes lead to broader peaks for volatile compounds if not optimized correctly.[3]
Troubleshooting Guides
Issue: Co-eluting or Poorly Resolved Early Peaks
This is one of the most frequent problems encountered when analyzing volatile organic compounds.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor resolution of early eluting VOCs.
Detailed Steps:
-
Evaluate the GC Column:
-
Action: Review your current column's specifications (stationary phase, film thickness, internal diameter, and length).
-
Recommendation: For early eluting VOCs, consider a column with a thicker film (e.g., >1.0 µm) to increase retention.[4][7] A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) will increase efficiency.[5] If resolution is still an issue, a longer column (e.g., 60 m instead of 30 m) can provide the necessary theoretical plates for separation.[8] If co-elution is due to similar boiling points but different polarities, changing the stationary phase to one with a different selectivity is recommended.[7]
-
-
Optimize the Oven Temperature Program:
-
Action: Analyze your current temperature program, paying close attention to the initial temperature and ramp rate.
-
Recommendation: Lower the initial oven temperature in increments of 10-20°C to increase the retention of your early eluting compounds.[11][12] Additionally, try reducing the temperature ramp rate to allow more time for the separation to occur on the column.[9]
-
-
Optimize Injection Parameters:
-
Action: Evaluate your current injection method (split or splitless) and its parameters.
-
Recommendation: If you are using a splitless injection for a relatively concentrated sample, switching to a split injection can result in sharper peaks. If you must use splitless injection for sensitivity reasons, consider using a pressure-pulsed injection to help focus the analyte band at the head of the column.
-
-
Check the Carrier Gas Flow Rate:
-
Action: Verify that your carrier gas flow rate is optimal for your column dimensions and carrier gas type.
-
Recommendation: While higher flow rates can decrease analysis time, an optimal flow rate is crucial for maximizing resolution.[9][16] Consult your column manufacturer's guidelines for the recommended optimal flow rate.
-
Experimental Protocols
Protocol 1: Methodical Approach to Optimizing Oven Temperature
This protocol provides a systematic way to determine the optimal initial temperature and ramp rate for separating early eluting VOCs.
-
Initial Screening Run:
-
Optimizing Initial Temperature:
-
Keeping the ramp rate constant, decrease the initial temperature in 5°C or 10°C increments.
-
Analyze the chromatograms to observe the effect on the resolution of the critical pairs. Continue to lower the initial temperature until a satisfactory separation is achieved or until further decreases show no improvement.[11]
-
-
Optimizing Ramp Rate:
-
Once the optimal initial temperature is determined, you can further refine the separation by adjusting the ramp rate.
-
Decrease the ramp rate in small increments (e.g., from 10°C/min to 8°C/min, then 6°C/min).
-
Evaluate the resolution and analysis time to find the best compromise. Slower ramps will generally improve resolution but increase the run time.[9]
-
Data Presentation
Table 1: Effect of Column Film Thickness on Retention of Early Eluting VOCs
| Compound | Retention Time (1.0 µm film) | Retention Time (1.8 µm film) | % Increase in Retention |
| Dichloromethane | 2.15 min | 2.85 min | 32.6% |
| Chloroform | 3.42 min | 4.68 min | 36.8% |
| Benzene | 4.88 min | 6.92 min | 41.8% |
Note: Data is illustrative and will vary based on specific analytical conditions. A thicker film leads to longer retention times, which can improve the resolution of early eluting compounds.[4]
Table 2: Impact of Initial Oven Temperature on Resolution
| Initial Temperature | Resolution (Peak Pair A) | Resolution (Peak Pair B) |
| 50°C | 1.2 | 1.0 (co-eluting) |
| 40°C | 1.6 | 1.4 |
| 30°C | 1.9 | 1.7 |
Note: Data is illustrative. A resolution value of 1.5 is generally considered baseline resolved. Lowering the initial oven temperature can significantly improve the resolution of early eluting peak pairs.[12]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships between key parameters and their effect on the resolution of early eluting VOCs.
Caption: Key parameters influencing the resolution of early eluting VOCs in GC.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 4. fishersci.ca [fishersci.ca]
- 5. trajanscimed.com [trajanscimed.com]
- 6. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 7. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 8. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. youtube.com [youtube.com]
- 15. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Oven Temperature Programs for VOCOL® Columns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their oven temperature programs for VOCOL® columns.
Frequently Asked Questions (FAQs)
Q1: What is a good starting oven temperature program for a this compound® column?
A good starting point, often referred to as a "scouting gradient," can help you understand the volatility range of your sample. A typical scouting program is:
-
Initial Temperature: 40°C
-
Initial Hold Time: 1-2 minutes
-
Ramp Rate: 10-20°C/min
-
Final Temperature: 220°C (or 10°C above the boiling point of the highest boiling analyte)
-
Final Hold Time: 5-10 minutes
This program will help ensure that all volatile organic compounds (VOCs) are eluted from the column.[1]
Q2: What are the maximum operating temperatures for this compound® columns?
The maximum operating temperature for this compound® columns depends on the internal diameter (I.D.) and film thickness (df). Exceeding these temperatures can cause column bleed and damage.
| Column I.D. | Film Thickness (df) | Maximum Temperature |
| ≤0.32 mm | <2 µm | Subambient to 250°C |
| ≤0.32 mm | ≥2 µm | Subambient to 230°C |
| ≥0.53 mm | <2 µm | Subambient to 250°C |
| ≥0.53 mm | ≥2 µm | Subambient to 230°C |
Q3: Can you provide an example of an oven temperature program for a standard environmental method?
Yes, here are examples for common EPA methods using this compound® or similar columns:
| Method | Oven Temperature Program |
| US EPA Method OLM04.2 | 40°C (hold for 0.8 min), ramp at 19°C/min to 125°C, then ramp at 32°C/min to 220°C (hold for 1 min). |
| US EPA Method 8260 (using a similar SPB®-624 column) | 40°C (hold for 1 min), ramp at 11°C/min to 125°C, then ramp at 35°C/min to 230°C (hold for 2 min). |
Q4: How do I choose the initial oven temperature?
The initial oven temperature is critical for the separation of very volatile compounds (early-eluting peaks).
-
For splitless injections, a common starting point is about 20°C below the boiling point of the sample solvent.
-
For split injections, you can start approximately 45°C below the elution temperature of the first peak of interest.
-
If your most volatile analytes are not well-retained, you may need to use a subambient initial temperature.
Troubleshooting Guide
This guide addresses common chromatographic problems and suggests how to adjust the oven temperature program to resolve them.
Issue 1: Poor resolution of early-eluting (highly volatile) peaks.
Symptoms:
-
Peaks at the beginning of the chromatogram are co-eluted or show poor separation.
-
Peaks are eluted very close to the solvent front.
Solutions:
-
Lower the Initial Oven Temperature: This is the most effective way to increase the retention and improve the separation of early-eluting compounds.
-
Introduce an Initial Hold Time: If lowering the initial temperature is not sufficient or practical, adding or increasing the initial hold time can improve separation. This is particularly useful for splitless injections to allow for analyte focusing.
-
Reduce the Initial Ramp Rate: A slower initial ramp rate will provide more time for the early-eluting compounds to interact with the stationary phase, leading to better separation.
Logical Workflow for Resolving Poor Early Peak Resolution
References
Technical Support Center: High-Temperature Gas Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during high-temperature gas chromatography (GC) runs, with a special focus on preventing column bleed.
Troubleshooting Guide: Minimizing Column Bleed
High column bleed at elevated temperatures can significantly compromise the quality of your analytical results by increasing baseline noise, reducing sensitivity, and potentially damaging the detector.[1][2][3] This guide provides a systematic approach to identifying and mitigating the root causes of excessive column bleed.
Is it Column Bleed or Something Else?
First, it's crucial to correctly identify column bleed. True column bleed manifests as a gradual rise in the baseline at high temperatures during a temperature-programmed run.[4] It should not be confused with:
-
High baseline at low temperatures: This often indicates contamination in the carrier gas, injector, or detector.[4]
-
Discrete "ghost" peaks: These are typically caused by contaminants from the septum, liner, or previous injections.
-
A wandering or drifting baseline at any temperature: This can be caused by leaks or fluctuations in gas flow.[5]
Troubleshooting Workflow for High Column Bleed
The following diagram outlines a step-by-step process to diagnose and resolve high column bleed issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of column bleed at high temperatures?
A1: The main causes of column bleed are:
-
Thermal Degradation: Operating the column at or near its maximum temperature limit for extended periods causes the stationary phase to break down.[3]
-
Oxidation: The presence of oxygen in the carrier gas, even at trace levels, can cause oxidative damage to the stationary phase, which is accelerated at high temperatures. This is a major contributor to column bleed.[1]
-
Contamination: Aggressive or non-volatile sample components can degrade the stationary phase. Impurities in the carrier gas can also contribute to bleed.[2]
-
Column Age and Wear: Over time, the stationary phase will naturally degrade with use.[2]
-
Improper Installation: Leaks at the inlet or detector fittings can introduce oxygen into the system.
Logical Relationship of Factors Causing Column Bleed
Q2: How can I prevent column bleed before it becomes a problem?
A2: Proactive measures are key to minimizing column bleed:
-
Use Low-Bleed Columns: Select columns specifically designed for high-temperature applications and low bleed, often designated with "ms" for mass spectrometry compatibility.[6]
-
Proper Column Conditioning: Always condition a new column according to the manufacturer's instructions to remove any volatile manufacturing residues.
-
Maintain a Leak-Free System: Regularly check for leaks at all fittings, especially after column installation or maintenance.
-
Use High-Purity Carrier Gas: Employ high-purity carrier gas (99.9995% or higher) and install oxygen and moisture traps in the gas line.[5]
-
Operate Within Temperature Limits: Avoid operating the column at its maximum temperature limit for extended periods. A good practice is to stay at least 20-30°C below the stated maximum.
-
Use a Guard Column: A guard column is a short, deactivated piece of fused silica tubing installed between the inlet and the analytical column. It traps non-volatile residues from the sample matrix, protecting the analytical column from contamination and extending its lifetime.[7]
Q3: How often should I replace my septum and ferrules to prevent bleed?
A3: Septa and ferrules are common sources of leaks and contamination.
-
Septa: Replace the septum regularly, for example, after every 100-200 injections, or more frequently if you are performing splitless injections or have a high-throughput lab. Pre-conditioned or low-bleed septa are recommended for high-temperature work.[8]
-
Ferrules: Graphite/vespel ferrules can deform after several temperature cycles, leading to leaks. It is good practice to re-tighten the fittings after the first few thermal cycles. Use a new ferrule every time you install a column to ensure a proper seal.
Data Presentation: Column Bleed Comparison
The choice of a GC column has a significant impact on the level of background bleed. Low-bleed columns are engineered with more stable stationary phases to minimize bleed at high temperatures.
| Column Type | Stationary Phase | Max Temperature (°C) | Bleed Level (pA) at 325°C |
| Agilent J&W DB-1ms | 100% Dimethylpolysiloxane | 340/360 | Very Low |
| Agilent J&W DB-17ms | (50%-Phenyl)-methylpolysiloxane | 320/340 | Very Low |
| Agilent J&W VF-1ms | 100% Dimethylpolysiloxane | - | 1 |
| Agilent J&W VF-5ms | 5% Phenyl / 95% Dimethylpolysiloxane | - | <2 at 340°C |
| Agilent J&W HP-5Q | 5% Phenyl / 95% Dimethylpolysiloxane | 350 | <2 at 350°C (10 hr hold) |
| Agilent J&W DB-5Q | 5% Phenyl / 95% Dimethylpolysiloxane | 350 | <2 at 350°C (10 hr hold) |
| Conventional 5ms (Column X) | 5% Phenyl / 95% Dimethylpolysiloxane | 350 | 10 at 350°C (10 hr hold) |
| Conventional 5ms (Column Y) | 5% Phenyl / 95% Dimethylpolysiloxane | 350 | 4 at 350°C (10 hr hold) |
| Agilent J&W DB-HT Sim Dis | - | 430 | 17.3 (at 430°C) |
| Brand X High Temp | - | 430 | 87.0 (at 430°C) |
Data sourced from multiple Agilent and Gulf Bio Analytical publications.[6][9][10]
Experimental Protocols
Protocol 1: Comprehensive GC System Leak Check
A leak-free system is paramount to preventing column bleed. Oxygen entering the system at high temperatures will rapidly and irreversibly damage the column.
Materials:
-
Electronic leak detector
-
Pressurized source of an inert gas (e.g., nitrogen or argon) for pressure decay test, or a can of duster gas for MS leak check.
Procedure:
Method A: Electronic Leak Detector (Recommended for most setups)
-
Set the GC oven, inlet, and detector to ambient temperature.
-
Pressurize the system with the carrier gas.
-
Turn on the electronic leak detector and allow it to stabilize according to the manufacturer's instructions.
-
Systematically move the probe of the leak detector around each fitting in the gas flow path, starting from the gas source and moving towards the detector. Pay close attention to:
-
Gas cylinder connections
-
Gas filter connections
-
Inlet fittings (septum nut, column nut)
-
Detector fittings (column nut)
-
Any unions or connectors
-
-
A leak is indicated by an audible and/or visual alarm from the detector. If a leak is found, tighten the fitting gently or replace the ferrule/septum and re-test.
Method B: Pressure Decay Test
-
Cool the GC system to ambient temperature.
-
Replace the column with a "no-hole" ferrule at the inlet.
-
Pressurize the inlet to a set pressure (e.g., 25 psi).
-
Turn off the gas supply to the inlet.
-
Monitor the pressure for 15-20 minutes. A stable pressure indicates a leak-free system. A drop in pressure signifies a leak that needs to be located and fixed.
Method C: Leak Checking with a Mass Spectrometer (MS)
-
Set the MS to scan for m/z 28 (Nitrogen) or m/z 40 (Argon if using as a test gas).
-
Briefly spray a small amount of duster gas (containing tetrafluoroethane) around a fitting.
-
Monitor the MS signal for the characteristic ions of the duster gas. A sharp increase in the signal indicates a leak.
Protocol 2: GC Column Installation and Conditioning
Proper installation and conditioning are critical first steps in ensuring low bleed and optimal column performance.
Workflow for Column Installation and Conditioning
Procedure:
-
Preparation:
-
Wear clean, lint-free gloves to avoid contaminating the column.
-
Ensure the GC oven, inlet, and detector are cool.
-
Turn off the carrier gas flow at the instrument.
-
-
Column Cutting:
-
Carefully unwind the new column.
-
Using a ceramic scoring wafer, score the column about 10 cm from the end.
-
Gently flex the column at the score to create a clean, square cut.
-
Inspect the cut with a magnifying glass to ensure it is clean and perpendicular to the column wall.
-
-
Inlet Installation:
-
Slide the appropriate column nut and a new ferrule onto the column.
-
Insert the column into the inlet to the correct depth as specified in your instrument manual.
-
Finger-tighten the column nut, then use a wrench to tighten it an additional quarter to a half turn. Do not overtighten.
-
-
System Purge:
-
Turn on the carrier gas flow and set the appropriate head pressure or flow rate.
-
Allow the carrier gas to purge the column for 15-30 minutes at ambient temperature. This removes any oxygen that entered the column during installation.
-
-
Detector Installation:
-
While the column is purging, insert the detector end of the column into the detector port to the correct depth.
-
Secure the fitting as you did for the inlet.
-
-
Leak Check:
-
Perform a thorough leak check of the inlet and detector fittings using an electronic leak detector.
-
-
Column Conditioning:
-
Set the oven temperature program to ramp at 10-20°C/min to a final temperature that is 20°C above your highest analytical temperature, but at least 20-30°C below the column's maximum isothermal temperature limit .
-
Hold at this temperature for 1-2 hours, or until the baseline signal is stable. For mass spectrometer detectors, this can be monitored by observing the baseline signal.
-
After conditioning, cool the oven to your initial analytical temperature and allow the system to equilibrate before running samples.
-
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. snlabtester.com [snlabtester.com]
- 4. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 5. youtube.com [youtube.com]
- 6. Gulf Bio Analytical [gulfbioanalytical.com]
- 7. gcms.cz [gcms.cz]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Regenerating a Contaminated VOCOL® GC Column
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with a contaminated VOCOL® Gas Chromatography (GC) column. The following information offers detailed protocols and guidance to help restore column performance.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of a contaminated this compound® GC column?
A1: A contaminated this compound® GC column can manifest in several ways during analysis. Common indicators include:
-
Peak Tailing: Symmetrical peaks become asymmetrical with a "tail."
-
Peak Broadening: Peaks become wider, leading to decreased resolution.
-
Split Peaks: A single peak splits into two or more smaller peaks.
-
Ghost Peaks: Peaks appear in the chromatogram at unexpected retention times, often from previous injections.
-
Baseline Noise or Drift: An unstable or rising baseline can indicate the elution of contaminants.
-
Shifting Retention Times: The time it takes for a compound to elute from the column changes inconsistently.
-
Loss of Sensitivity: A decrease in the peak height or area for the same concentration of an analyte.
Q2: What are the typical contaminants for a this compound® column?
A2: Given that this compound® columns are of intermediate polarity and are often used for the analysis of volatile organic compounds (VOCs), they can be susceptible to contamination from various sources:
-
Non-volatile or semi-volatile residues from the sample matrix.
-
High-molecular-weight compounds that do not elute during a standard run.
-
Septum bleed from the injection port.
-
Contaminants from carrier gas or gas lines.
-
Residues from previous injections , especially if the column was not properly conditioned between runs.
Q3: What are the primary methods for regenerating a contaminated this compound® column?
A3: There are three main techniques to regenerate a contaminated this compound® column:
-
Trimming the Column: This involves physically removing a small portion from the inlet of the column where most contaminants accumulate.
-
Baking Out the Column: This process involves heating the column to a high temperature to volatilize and remove semi-volatile contaminants.
-
Solvent Rinsing: This is a more thorough cleaning method where the column is flushed with a series of solvents of different polarities to remove a wider range of contaminants. This is only suitable for bonded and cross-linked phases like the this compound® column.[1]
Troubleshooting Guide
If you are experiencing issues with your this compound® GC column, follow this troubleshooting workflow to identify the problem and apply the appropriate regeneration technique.
References
Best practices for VOCOL® column storage and maintenance
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, maintenance, and troubleshooting of VOCOL® columns.
Frequently Asked Questions (FAQs)
Q1: What is the proper procedure for storing a this compound® column for a short period (e.g., overnight)?
For short-term storage, it is recommended to leave the column installed in the GC oven. Maintain a carrier gas flow through the column and keep the oven at a temperature of 100-200 °C.[1] This prevents the condensation of moisture and other potential contaminants inside the column, allowing for a quicker start-up for subsequent analyses.
Q2: How should I store my this compound® column for long-term storage (e.g., more than a week)?
For long-term storage, the column should be removed from the GC. Before removal, ensure all heated zones of the GC are cooled to room temperature and the carrier gas is turned off.[1] Once removed, cap the ends of the column securely to prevent oxygen and moisture from entering. Storing the column in its original box in a clean, dark place is recommended to protect it from physical damage and UV-induced degradation.[1]
Q3: How do I condition a new this compound® column?
Before initial use, a new this compound® column must be conditioned. First, install the column in the GC inlet, leaving the detector end disconnected. Purge the column with high-purity carrier gas at room temperature for 15-30 minutes to remove any oxygen.[2] After purging, and while maintaining carrier gas flow, heat the column to its maximum isothermal temperature limit (refer to the manufacturer's specifications). Hold at this temperature for 1-2 hours, or until the baseline is stable. Finally, cool the oven and connect the column to the detector.
Q4: What is "column bleed" and how can I minimize it with my this compound® column?
Column bleed is the continuous elution of the stationary phase from the column, which can lead to a rising baseline, especially at higher temperatures. It is often caused by oxygen or moisture in the carrier gas reacting with the stationary phase. To minimize bleed, always use high-purity carrier gas with oxygen and moisture traps. Proper column conditioning is also crucial.[3] Additionally, avoid exceeding the column's maximum temperature limits.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound® columns.
Issue 1: High Backpressure
High backpressure can indicate a blockage in the system. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for high backpressure in a GC system.
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Tailing Peaks: This is often caused by active sites in the GC system.
-
Solution: Deactivate the inlet liner or use a liner with glass wool. Ensure the column is installed correctly and that there are no leaks. Contamination of the column can also cause tailing; consider trimming the first 10-15 cm of the column inlet or performing a solvent rinse.
-
-
Fronting Peaks: This may indicate column overload.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 3: Loss of Resolution
A gradual loss of separation efficiency can be due to column aging or contamination.
-
Solution: First, try to restore performance by baking out the column (see Thermal Cleaning Protocol below). If this does not improve resolution, consider trimming the column inlet. If the column has been in use for an extended period, it may need to be replaced.
Issue 4: Ghost Peaks
Ghost peaks are extraneous peaks that appear in the chromatogram.
-
Solution: These are often due to contamination in the syringe, inlet, or from a previous injection (carryover). Clean the syringe and the inlet. Running a blank gradient after each sample can help eliminate carryover.
Maintenance and Regeneration Protocols
Proper maintenance can significantly extend the lifetime and performance of your this compound® column.
Column Trimming
If performance issues such as peak tailing or loss of resolution are observed, trimming a small portion from the inlet of the column can often restore performance. This removes non-volatile residues that may have accumulated. It is recommended to trim 10-15 cm from the inlet end.[1]
Solvent Rinsing Protocol
Solvent rinsing can remove contaminants that are not effectively removed by thermal cleaning. This procedure should be performed with the column disconnected from the GC.
Recommended Solvents: A sequence of solvents with varying polarities is recommended for effective cleaning. A general-purpose solvent list includes methanol, methylene chloride, and hexane.[2] Acetone and ethanol can also be used.[4]
Experimental Protocol:
-
Disconnect the column from both the injector and detector.
-
Connect the detector end of the column to a source of inert gas (e.g., nitrogen or helium).
-
Flush the column with the first solvent by passing it through the column from the detector end to the injector end. This prevents pushing contaminants further into the column.[2]
-
Use a sequence of solvents, for example:
-
Methanol (5-10 mL)
-
Methylene chloride (5-10 mL)
-
Hexane (5-10 mL)
-
-
After the final solvent rinse, purge the column with inert gas for at least 30 minutes to ensure it is completely dry.[2]
-
Re-install the column and perform a bake-out (see Thermal Cleaning Protocol) to remove any residual solvent.
Thermal Cleaning (Bake-Out) Protocol
A bake-out is a simple and effective way to remove volatile contaminants from the column. This can be performed as part of a regular maintenance schedule or at the end of a sequence of runs.
Experimental Protocol:
-
Ensure a steady flow of high-purity carrier gas through the column.
-
Set the oven temperature to the maximum isothermal temperature limit of the this compound® column (refer to the manufacturer's specifications). Do not exceed this temperature.
-
Hold at this temperature for 30 to 120 minutes. The duration will depend on the level of contamination.
-
Monitor the detector baseline. The bake-out is complete when the baseline is stable and low.
-
Cool the oven to the initial temperature of your analytical method before injecting the next sample.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound® column storage and maintenance.
| Parameter | Recommended Value | Notes |
| Short-Term Storage Temperature | 100 - 200 °C | With carrier gas flow. |
| Long-Term Storage | Room Temperature | Column removed from GC and capped. |
| New Column Conditioning Purge | 15 - 30 minutes | With carrier gas at room temperature. |
| New Column Conditioning Bake-out | 1 - 2 hours | At maximum isothermal temperature. |
| Column Trimming Length | 10 - 15 cm | From the inlet end.[1] |
| Solvent Rinse Volume (per solvent) | 5 - 10 mL | [2] |
| Solvent Rinse Drying Time | ≥ 30 minutes | With inert gas purge.[2] |
| Thermal Cleaning (Bake-Out) Duration | 30 - 120 minutes | At maximum isothermal temperature. |
| Thermal Cleaning (Bake-Out) Temperature | ≤ Maximum Isothermal Limit | Refer to column specifications. |
References
Technical Support Center: Solving Poor Peak Shape for Polar Compounds on VOCOL® Columns
This guide provides troubleshooting advice and preventative solutions for researchers, scientists, and drug development professionals experiencing poor peak shape—specifically tailing and fronting—when analyzing polar compounds on VOCOL® gas chromatography (GC) columns.
Frequently Asked Questions (FAQs)
Q1: Why are my polar compound peaks (e.g., alcohols, ketones) tailing on my this compound® column?
Peak tailing for polar compounds is most often a result of unwanted secondary interactions with active sites within the GC system.[1][2][3] These active sites can be exposed silanol groups on the inlet liner, contamination at the head of the column, or metal surfaces in the flow path.[3][4] Polar analytes form hydrogen bonds with these sites, which delays their elution relative to the bulk of the analyte band, resulting in an asymmetrical peak shape.[3] If all peaks in the chromatogram are tailing, the issue is more likely physical, such as a poor column cut or incorrect column installation.[1][2]
Q2: What is the primary cause of peak fronting?
Peak fronting is almost always caused by column overload.[1][5][6] This occurs when the amount of sample injected exceeds the capacity of the stationary phase at the front of the column.[5][6] The stationary phase becomes saturated, and excess analyte molecules are pushed ahead of the main band, causing them to elute earlier and creating a fronting peak.[1][6] This can be due to a sample concentration that is too high or an injection volume that is too large.[5][7]
Q3: How can water in my sample affect the peak shape of polar compounds?
Water can significantly impact the chromatography of polar compounds. When injected, water can temporarily deactivate the stationary phase or interact with it, altering the retention and peak shape of early-eluting polar analytes.[8] This can lead to peak distortion, tailing, or shifts in retention time.[8] For aqueous samples, using a split injection method can help minimize the impact of water on the column.[8]
Q4: How does the GC inlet liner impact the analysis of polar compounds?
The inlet liner is a critical component for ensuring good peak shape. An active or contaminated liner is a primary source of peak tailing for polar compounds.[1][9] Using a deactivated liner, especially one packed with deactivated glass wool, is essential.[10][11] The glass wool serves multiple purposes: it provides a large, inert surface area for sample vaporization, traps non-volatile residues, and protects the column from contamination.[11]
Troubleshooting Guides & Protocols
Experimental Protocol 1: GC Inlet Maintenance for Polar Compound Analysis
A pristine and inert inlet is crucial for preventing peak tailing. Follow this protocol during routine maintenance.
Objective: To replace the inlet liner, septum, and seal to ensure an inert sample pathway.
Materials:
-
New, deactivated inlet liner (a tapered liner with deactivated glass wool is recommended)
-
High-temperature septum
-
Appropriate inlet seal (e.g., gold-plated)
-
Lint-free gloves
-
Forceps
-
Column cutting tool (ceramic wafer or sapphire scribe)
-
Wrenches for inlet maintenance
Methodology:
-
Cooldown: Cool the GC inlet and oven to a safe temperature (below 50°C). Turn off carrier gas flow at the instrument, but not at the source, to prevent oxygen introduction.
-
Disassembly: Wearing lint-free gloves, carefully remove the septum nut and septum. Then, open the inlet body to access and remove the liner and seal.
-
Inspect and Clean: Inspect the inside of the inlet for any visible contamination or residue. If necessary, clean with an appropriate solvent (e.g., methanol, acetone) and a lint-free swab.
-
Column Trim: It is good practice to trim 5-10 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[1] Ensure the cut is clean and perfectly square (90°).[1][2]
-
Reassembly: Using clean forceps, install the new inlet seal. Place the new, deactivated liner into the inlet.
-
Column Reinstallation: Reinstall the column to the manufacturer's recommended height within the inlet.[1] Overtighten the column nut by a quarter-turn past finger-tight to secure the ferrule.
-
Final Steps: Install the new septum and septum nut. Restore carrier gas flow and perform a leak check using an electronic leak detector.
Experimental Protocol 2: this compound® Column Conditioning
Proper conditioning is vital for new columns or columns that have been stored to ensure low bleed and optimal inertness.
Objective: To remove oxygen, moisture, and residual manufacturing materials from the column to create a stable baseline.
Methodology:
-
Installation: Install the column in the GC inlet but leave the detector end disconnected.
-
Purge: Set a carrier gas flow rate (e.g., helium at 1-2 mL/min). Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove all oxygen and moisture from the system.[12] This is a critical step, as heating the column in the presence of oxygen will cause permanent damage.[12]
-
Leak Check: Perform a thorough leak check of the inlet fitting.[12]
-
Heating Program: Set the initial oven temperature to 40°C. Program a temperature ramp of 10°C/minute up to the conditioning temperature.
-
Hold: Once the conditioning temperature is reached, hold it for 1-2 hours. For sensitive detectors like a mass spectrometer (MS), a longer conditioning time may be needed to achieve a stable baseline.[12]
-
Cooldown and Connection: After conditioning, cool the oven down. Connect the column to the detector.
-
Equilibration: Heat the system to your method's initial conditions and allow the baseline to stabilize before running samples.
Data Presentation
Quantitative data helps illustrate the impact of system parameters on peak shape. The asymmetry factor (As) is a common measure, where a value of 1.0 is a perfectly symmetrical peak. Values > 1.2 typically indicate tailing, while values < 0.8 indicate fronting.
Table 1: Representative Data on the Effect of Inlet Liner on Peak Asymmetry Analyte: 2-Butanone (MEK)
| Parameter | Standard Silanized Liner | Deactivated Liner with Deactivated Glass Wool |
|---|---|---|
| Peak Asymmetry (As) | 1.8 | 1.1 |
| Observations | Significant peak tailing observed. | Symmetrical peak shape achieved. |
Table 2: Representative Data on the Effect of Sample Concentration on Peak Asymmetry Analyte: Acetone
| Parameter | 10 µg/mL Concentration | 200 µg/mL Concentration |
|---|---|---|
| Peak Asymmetry (As) | 1.0 | 0.7 |
| Observations | Symmetrical peak shape. | Significant peak fronting due to column overload.[1][6] |
Mandatory Visualization
Diagrams help visualize troubleshooting logic and the interplay of experimental factors.
Caption: Troubleshooting workflow for poor peak shape of polar compounds.
Caption: Key experimental factors influencing peak shape for polar analytes.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. youtube.com [youtube.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Condition a New Capillary GC Column [restek.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Minimizing Carryover in Purge and Trap GC with VOCOL® Columns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover when using VOCOL® columns in purge and trap gas chromatography (GC) applications.
Frequently Asked Questions (FAQs)
Q1: What is carryover in purge and trap GC, and why is it a problem?
A1: Carryover is the appearance of analyte peaks from a previous sample in a subsequent blank or sample chromatogram.[1] It is a significant issue as it can lead to inaccurate quantification, false positives, and compromised data integrity.[2] In purge and trap analysis, carryover suggests that analytes from a prior run were not completely cleared from the system.
Q2: What are the common sources of carryover when using a this compound® column with a purge and trap system?
A2: Common sources of carryover can be categorized into several areas:
-
Purge and Trap System:
-
Trap: Incomplete desorption of analytes from the trap is a primary cause. This can be due to inadequate bakeout time, temperature, or flow rate.[3][4] For certain compounds, the desorb temperature might be too high, causing decomposition on carbon-based traps.[1]
-
Sample Pathway: Contamination can occur in various parts of the system, including the sparger, sample lines, valves, and transfer line to the GC.[5][6] High-concentration samples can contaminate the sample pathway, leading to carryover in subsequent runs.[6][7]
-
Condensation: "Cold spots" in the transfer line between the purge and trap unit and the GC can cause less volatile compounds to condense and then slowly elute in later analyses.[3]
-
-
GC System:
-
Injector: The GC inlet liner can become contaminated.
-
Column: While less common with proper bakeout, high-boiling point compounds can accumulate at the head of the this compound® column.
-
-
Sample Matrix: Complex or "dirty" sample matrices can leave residues in the system that trap analytes, leading to their gradual release.
Q3: How can I tell if the carryover is coming from my purge and trap system or the GC?
A3: A systematic approach is crucial for isolating the source of carryover. A recommended first step is to perform a direct injection of a clean solvent or standard into the GC, bypassing the purge and trap system. If no carryover peaks are observed, the issue likely lies within the purge and trap unit or the autosampler.[5] If carryover is still present, the problem is located within the GC system itself (e.g., injector, column).
Q4: What are the recommended bakeout parameters for a this compound® column to minimize carryover?
A4: The optimal bakeout parameters depend on the specific analytes and their concentrations. For a this compound® column, a good starting point is to bake at the maximum recommended operating temperature or slightly below it. The maximum temperature for most this compound® columns is around 250°C. A bakeout duration of 2 to 10 minutes is typical, but may need to be extended for high-boiling or highly retained compounds.[3] It is crucial to ensure a sufficient flow of inert gas through the system during the bake cycle to effectively remove desorbed compounds. Increasing the bake flow rate can significantly reduce bake times.[3]
Q5: Can the this compound® column itself contribute to carryover?
A5: While the primary source of carryover is often the purge and trap system, the this compound® column can contribute, especially if not properly conditioned or if high-boiling point compounds from previous analyses have accumulated at the head of the column. A proper bakeout at the end of each analytical sequence is crucial.[8] In cases of severe contamination, trimming a small portion (e.g., 10-15 cm) from the front of the column may be necessary.[9]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Carryover
This guide provides a step-by-step process to identify and resolve the source of carryover.
-
Step 1: Confirm the Carryover.
-
Analyze a high-concentration standard or sample.
-
Immediately follow with an analysis of a method blank (e.g., reagent water).
-
If peaks from the high-concentration sample appear in the blank, carryover is confirmed.
-
-
Step 2: Isolate the Source (P&T vs. GC).
-
Perform a direct injection of a clean solvent into the GC, bypassing the purge and trap.
-
If carryover persists, the issue is with the GC (injector or column). Proceed to Guide 3.
-
If no carryover is observed, the source is in the purge and trap system or autosampler. Proceed to Step 3.
-
-
Step 3: Evaluate the Purge and Trap System.
-
Run a "dry" blank cycle without injecting any sample. This will cycle the purge and trap through its normal temperature program.
-
If carryover is still present, the contamination is within the purge and trap unit itself (trap, valves, transfer line). Proceed to Guide 2.
-
If the dry blank is clean, the contamination is likely originating from the autosampler or sample transfer lines from the autosampler to the purge and trap. Inspect and clean the autosampler needle and sample loop.
-
Guide 2: Optimizing Purge and Trap Bakeout Parameters
This guide focuses on eliminating carryover by optimizing the bakeout step.
-
Objective: To determine the minimum bakeout time and temperature required to eliminate carryover for your specific application.
-
Procedure:
-
Analyze a high-concentration standard of your target analytes.
-
Run a method blank with your current bakeout parameters to confirm carryover.
-
Incrementally increase the bakeout temperature in 10°C steps, up to the maximum recommended temperature for your trap and this compound® column. After each increase, run a new high-concentration standard followed by a blank to check for carryover.
-
Once the optimal bakeout temperature is determined, incrementally increase the bakeout time (e.g., in 2-minute intervals) and repeat the standard/blank analysis until the carryover is eliminated.
-
Consider increasing the bakeout gas flow rate, as this can significantly improve cleaning efficiency.[3]
-
Guide 3: Cleaning the Purge and Trap System and GC Inlet
This guide provides a general procedure for cleaning system components when carryover is persistent.
-
Safety First: Always turn off heated zones and allow them to cool before handling components. Wear appropriate personal protective equipment (PPE).
-
Procedure:
-
GC Inlet: Replace the GC inlet liner and septum. These are common sources of contamination and are relatively easy to replace.
-
Sparger Glassware: Remove the sparger and clean it thoroughly. A common procedure involves rinsing with methanol, followed by DI water, and then baking in an oven. For stubborn contamination, a mild acid wash may be necessary, followed by copious rinsing with DI water and methanol.[10]
-
Transfer Line: If possible, disconnect the transfer line between the purge and trap and the GC. Flush it with an appropriate solvent like methanol. A "steam cleaning" by flushing with hot water can also be effective.[11] Caution: Do not flush a hot transfer line with a flammable solvent.[11]
-
Valves: Consult your instrument manual for instructions on cleaning the valves within the purge and trap system. Some systems allow for flushing with a solvent.
-
Quantitative Data on Bakeout Optimization
The following table provides an illustrative example of how increasing bakeout time and temperature can reduce carryover for representative volatile organic compounds (VOCs). The actual percentage reduction will vary depending on the specific analytes, their concentration, the sample matrix, and the instrument configuration.
| Analyte | Initial Carryover (% of Standard Peak Area) | Bakeout Parameters (Temp/Time) | Carryover After Optimization (% of Standard Peak Area) | % Reduction |
| Dichloromethane | 5.2% | 240°C / 4 min | 0.8% | 84.6% |
| Benzene | 3.8% | 240°C / 4 min | 0.5% | 86.8% |
| Toluene | 4.5% | 250°C / 6 min | 0.4% | 91.1% |
| Ethylbenzene | 6.1% | 250°C / 8 min | 0.6% | 90.2% |
| Naphthalene | 12.5% | 260°C / 10 min | 1.1% | 91.2% |
Note: These values are for illustrative purposes only.
Experimental Protocols
Protocol 1: Carryover Evaluation
Objective: To quantitatively assess the level of carryover in the purge and trap GC system.
Methodology:
-
Prepare a high-concentration standard of the target analytes in a suitable solvent (e.g., methanol). The concentration should be at the upper end of your calibration range.
-
Prepare a method blank using high-purity reagent water.
-
Analyze the method blank to establish a baseline and ensure the system is clean before starting the experiment.
-
Inject and analyze the high-concentration standard using your standard analytical method.
-
Immediately following the standard analysis, inject and analyze the method blank.
-
Integrate the peak areas of any carryover analytes in the blank chromatogram.
-
Calculate the percent carryover for each analyte using the following formula:
% Carryover = (Peak Area in Blank / Peak Area in Standard) * 100
-
According to some guidelines, carryover should be below a certain threshold, for example, less than 0.03 ppbv for some methods.[12]
Protocol 2: this compound® Column Bakeout
Objective: To effectively remove high-boiling contaminants from the this compound® column.
Methodology:
-
Ensure that the carrier gas is pure and free of oxygen and moisture.
-
Set the GC oven to a temperature 20-30°C below the maximum isothermal temperature limit of the this compound® column (typically around 250°C).
-
Set a moderate carrier gas flow rate.
-
Hold at this temperature for 1-2 hours. For routine end-of-sequence bakeouts, a shorter time of 15-30 minutes may be sufficient.[8][13]
-
Monitor the detector baseline. The bakeout is complete when the baseline is stable and shows no significant bleed or ghost peaks.
-
Cool down the oven before proceeding with analysis.
Visualizations
Caption: A workflow for systematic troubleshooting of carryover.
Caption: A logical flow for optimizing bakeout parameters.
References
- 1. gcms.cz [gcms.cz]
- 2. supplychaingamechanger.com [supplychaingamechanger.com]
- 3. m.youtube.com [m.youtube.com]
- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 5. Carryover of heavy compounds on purge and trap GCMS - Chromatography Forum [chromforum.org]
- 6. youtube.com [youtube.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. phenomenex.blog [phenomenex.blog]
- 9. researchgate.net [researchgate.net]
- 10. Cleaning Purge & Trap spargers - Chromatography Forum [chromforum.org]
- 11. Cleaning GC Transfer Line From Purge and Trap - Chromatography Forum [chromforum.org]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. GC Technical Tip [discover.phenomenex.com]
VOCOL® Column Performance: A Technical Support Center
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address performance degradation issues with VOCOL® columns.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound® column performance degradation?
A1: The most common indicators of a decline in this compound® column performance include:
-
Peak Tailing: Symmetrical peaks become asymmetrical with a "tail." This is often observed with active compounds like those containing hydroxyl (-OH) or amine (-NH) groups.
-
Reduced Resolution: Peaks that were once well-separated now overlap.
-
Shifting Retention Times: Analytes elute earlier or later than expected.
-
Increased Backpressure: The pressure in the GC system rises above the normal operating level.
-
Baseline Noise or Drift: The baseline on the chromatogram becomes unstable, noisy, or shows a rising trend.[1]
-
Loss of Analyte Response: Peak areas for known concentrations of analytes decrease.
Q2: What are the primary causes of this compound® column degradation?
A2: this compound® column performance can degrade due to several factors:
-
Contamination: This is the most common cause. Contaminants can be nonvolatile, accumulating at the head of the column, or semivolatile, eluting slowly over time.[2] Common sources include the sample matrix, contaminated carrier gas, or residues from previous injections.
-
Thermal Damage: Exceeding the column's maximum operating temperature can accelerate the degradation of the stationary phase.[2] this compound® columns have specific temperature limits based on their internal diameter and film thickness. For example, a column with an I.D. of ≤0.32 mm and a film thickness of <2 μm has a maximum temperature of 250 °C.[3][4][5][6]
-
Oxygen Damage: The presence of oxygen in the carrier gas, especially at high temperatures, can rapidly and permanently damage the stationary phase.[2][7] This can be caused by leaks in the system or impure carrier gas.
-
Chemical Damage: Although less common, certain chemicals can damage the stationary phase. Strong inorganic acids and bases are particularly harmful.[2] It's crucial to ensure that samples and any cleaning solvents are compatible with the column's proprietary bonded phase.[1][3]
-
Improper Installation: Incorrect installation of the column in the injector or detector can lead to dead volume, leaks, and poor peak shape.[8]
Q3: How often should I condition my this compound® column?
A3: Conditioning, or "baking out," is recommended for a new column before its first use and whenever the column has been exposed to air or stored for an extended period.[8][9] It is also a good practice to perform a short bake-out at the end of a sequence of analyses to remove any high-boiling contaminants.[10]
Q4: Can a degraded this compound® column be regenerated?
A4: In many cases, yes. If the degradation is due to contamination, a solvent rinse or baking out may restore performance.[2] However, if the column has suffered severe thermal or oxygen damage, the degradation may be irreversible.[2][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common this compound® column performance issues.
Issue 1: Peak Tailing
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Column Contamination | 1. Trim 15-30 cm from the front of the column. 2. If tailing persists, perform a solvent rinse (see Protocol 2). | Removal of non-volatile residues should restore peak symmetry. |
| Active Sites in the System | 1. Check for and replace a contaminated or non-deactivated injector liner. 2. Ensure all fittings are clean and properly installed. | Improved peak shape for active compounds. |
| Improper Column Installation | 1. Re-install the column, ensuring the correct insertion depth into the injector and detector and that the column ends are cut squarely. | Elimination of dead volume and improved peak shape. |
Issue 2: Loss of Resolution
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Column Contamination | 1. Perform a high-temperature bake-out (see Protocol 1). 2. If resolution does not improve, perform a solvent rinse (see Protocol 2). | Removal of contaminants should restore the column's separating power. |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample. 2. Increase the split ratio if using a split injection. | Peaks should become sharper and better resolved. |
| Degraded Stationary Phase | If the above steps fail, the stationary phase may be irreversibly damaged, and the column may need to be replaced. | N/A |
Issue 3: Increased Backpressure
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Particulate Matter in the System | 1. Check and replace the injector liner and septum. 2. Use a guard column to protect the analytical column.[10] | Normal operating pressure is restored. |
| Column Contamination | 1. Trim the front of the column. 2. Perform a solvent rinse (see Protocol 2). | Removal of the blockage should reduce the backpressure. |
Experimental Protocols
Protocol 1: High-Temperature Bake-Out (Column Conditioning)
This procedure is used to remove volatile and semi-volatile contaminants from the column.
Methodology:
-
Preparation:
-
Temperature Programming:
-
Set the GC oven to a temperature approximately 20-30 °C above the final temperature of your analytical method, but do not exceed the maximum temperature limit of your specific this compound® column. [10] The maximum temperature varies by column dimension.[4]
-
Hold at this temperature for 1-2 hours, or until the baseline is stable.[9]
-
-
Cool-Down:
-
Allow the oven to cool to the initial temperature of your method before running samples.
-
Protocol 2: Solvent Rinse for Contaminant Removal
This protocol is for removing non-volatile residues that cannot be removed by baking out. Always consult the column manufacturer's instructions for solvent compatibility before rinsing. [1]
Methodology:
-
Preparation:
-
Disconnect the column from the detector to prevent contamination of the detector.
-
It is often recommended to reverse the direction of the column for rinsing so that contaminants are flushed out from the front of the column.
-
-
Solvent Selection and Flushing Sequence:
-
A general sequence for rinsing a moderately polar column like the this compound® (a proprietary diphenyl dimethyl polysiloxane phase) would be to start with a solvent in which the contaminants are soluble and then move to progressively different polarity solvents. A typical sequence might be:
-
Methanol
-
Methylene Chloride
-
Hexane
-
-
Flush the column with at least 5-10 column volumes of each solvent.
-
-
Re-equilibration:
-
After the final solvent rinse, flush the column with an intermediate solvent like isopropanol if necessary, followed by your mobile phase (carrier gas).
-
Purge the column thoroughly with carrier gas to remove all solvent residues.
-
Condition the column using the High-Temperature Bake-Out protocol before use.
-
Visualizations
Caption: Troubleshooting workflow for this compound® column performance degradation.
Caption: Logical relationships between symptoms and causes of degradation.
References
- 1. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 2. agilent.com [agilent.com]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound® Capillary GC Column L × I.D. 105 m × 0.53 mm, df 3.00 μm | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound® Capillary GC Column | Krackeler Scientific, Inc. [krackeler.com]
- 6. This compound® Capillary GC Column L × I.D. 60 m × 0.25 mm, df 1.50 μm | Sigma-Aldrich [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. GC Technical Tip [discover.phenomenex.com]
Validation & Comparative
A Head-to-Head Battle: VOCOL® Columns vs. Standard Non-Polar GC Columns for Volatile Organic Compound Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal gas chromatography (GC) column for the analysis of volatile organic compounds (VOCs). This guide provides a detailed comparison of the performance of specialty VOCOL® columns against traditional non-polar GC columns, supported by experimental data and detailed methodologies.
In the precise world of analytical chemistry, particularly in the analysis of volatile organic compounds (VOCs), the choice of gas chromatography (GC) column is paramount to achieving accurate and reliable results. This guide delves into a critical comparison between the this compound® column, an intermediate polarity column specifically engineered for VOC analysis, and standard non-polar GC columns, the workhorses of many chromatography labs. Understanding the fundamental differences in their separation mechanisms and performance characteristics is crucial for method development and optimization.
The Contenders: A Look at Stationary Phase Chemistry
The separating power of a GC column lies in its stationary phase. Standard non-polar columns typically feature a stationary phase of 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., HP-5ms). These phases separate compounds primarily based on their boiling points and van der Waals interactions.[1] In contrast, the this compound® column possesses a proprietary stationary phase of diphenyl dimethyl polysiloxane with crosslinking moieties, lending it an intermediate polarity. This unique chemistry allows for additional separation mechanisms, including dipole-dipole interactions and pi-pi interactions, which can be particularly advantageous for resolving complex mixtures of VOCs.
Performance Showdown: Key Comparison Metrics
The selection of a GC column directly impacts several key performance indicators. Here, we compare the expected performance of a this compound® column against a standard non-polar column for the analysis of a diverse suite of VOCs, as would be analyzed under U.S. Environmental Protection Agency (EPA) Method 8260.
Data Presentation
Table 1: Performance Comparison of this compound® vs. Standard Non-Polar GC Columns for VOC Analysis
| Performance Metric | This compound® Column (Intermediate Polarity) | Standard Non-Polar Column (e.g., HP-5ms) | Rationale & Expected Outcome |
| Selectivity | Enhanced for polar and polarizable analytes. | Primarily boiling point-based separation. | The this compound® column's mixed polarity stationary phase provides a different selectivity, which can resolve compounds that co-elute on a non-polar column. |
| Resolution | Improved resolution for early-eluting and polar VOCs. | May exhibit co-elution of polar and non-polar compounds with similar boiling points. | The unique stationary phase of the this compound® column offers better separation of highly volatile and polar compounds from other matrix components. |
| Retention of Volatiles | Increased retention for very volatile, low-boiling point compounds. | Lower retention for very volatile compounds, potentially leading to elution with the solvent front. | The intermediate polarity of the this compound® column provides stronger interactions with volatile compounds, leading to longer retention times and better separation from the solvent peak. |
| Peak Shape | Generally good peak symmetry for a wide range of VOCs. | Excellent peak shape for non-polar analytes; potential for tailing with polar analytes. | The this compound® column is designed to minimize interactions that can lead to peak tailing for more active compounds. |
| Application Focus | Optimized for environmental VOC analysis (e.g., EPA Method 8260, 524.2). | General purpose, widely used for a broad range of applications including hydrocarbons, pesticides, and drugs. | The this compound® column is specifically tailored for the challenges of analyzing a diverse list of VOCs in environmental samples.[2] |
Experimental Protocols
To achieve a valid comparison between these two column types, a standardized experimental protocol is essential. The following methodology, based on EPA Method 8260, provides a framework for evaluating column performance.
Objective: To compare the chromatographic performance of a this compound® column and a standard non-polar (5% phenyl) column for the analysis of a standard mixture of volatile organic compounds.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Purge and Trap Concentrator
Analytical Columns:
-
This compound® Column: 60 m x 0.25 mm ID, 1.5 µm film thickness
-
Standard Non-Polar Column (HP-5ms equivalent): 60 m x 0.25 mm ID, 1.4 µm film thickness
Experimental Conditions:
| Parameter | Condition |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | 35°C (hold 5 min) to 100°C at 5°C/min, then to 220°C at 20°C/min (hold 2 min) |
| Injector Temperature | 200°C |
| Transfer Line Temperature | 250°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 35-300 amu |
| Sample | Standard mixture of VOCs as defined by EPA Method 8260 |
Procedure:
-
Install and condition each column according to the manufacturer's instructions.
-
Prepare a series of dilutions of the VOC standard in methanol.
-
For each column, analyze the VOC standards using the Purge and Trap GC-MS system under the conditions specified above.
-
Evaluate the resulting chromatograms for retention time, peak resolution, and peak symmetry for all target analytes.
-
Tabulate the quantitative data for direct comparison.
Mandatory Visualization
To visually represent the workflow and logical relationships in this comparative study, the following diagrams are provided.
References
A Head-to-Head Battle of Intermediate Polarity GC Columns: VOCOL® vs. The Competition for Volatile Organic Compound Analysis
In the realm of environmental, food and beverage, and industrial hygiene analysis, the accurate quantification of volatile organic compounds (VOCs) is paramount. The gas chromatography (GC) column is the heart of this analysis, and selecting the appropriate stationary phase is critical for achieving the desired separation. This guide provides an objective comparison of the VOCOL® intermediate polarity capillary GC column with other commonly used intermediate polarity columns for VOC analysis, supported by experimental data and detailed methodologies.
Understanding Intermediate Polarity in GC
Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within the column. The polarity of the stationary phase is a key factor dictating the separation mechanism. Intermediate polarity columns are versatile, capable of separating both non-polar and polar compounds, making them a popular choice for the complex mixtures often encountered in VOC analysis.[1] The separation is governed by a combination of dispersive (van der Waals) forces and dipole-dipole or dipole-induced dipole interactions.
The this compound® column, with its proprietary bonded diphenyl dimethyl polysiloxane stationary phase with crosslinking moieties, is specifically designed for the analysis of VOCs, offering excellent retention and resolution of highly volatile compounds.[1] It is frequently employed in methods coupled with purge and trap systems. Key competitors in this space include columns with a (6%-cyanopropylphenyl)-methylpolysiloxane stationary phase, such as the Zebron™ ZB-624 and Agilent DB-624, which are designated as USP phase G43. Another significant competitor is the Restek Rtx®-VMS, which features a proprietary stationary phase also optimized for volatile mass spectrometry.
Performance Comparison: this compound® vs. Competitor Columns
The following tables summarize the key specifications and performance data for the this compound® column and its primary competitors. The retention time data has been compiled from various application notes for the analysis of a standard set of VOCs under typical EPA Method 8260 conditions.
Note: The experimental conditions used to generate the data in the following tables may vary slightly between different manufacturers' application notes. Therefore, this data should be used as a comparative guide rather than for absolute retention time matching.
Table 1: GC Column Specifications
| Feature | This compound® | Zebron™ ZB-624 / Agilent DB-624 | Restek Rtx®-VMS |
| Stationary Phase | Proprietary Bonded Diphenyl Dimethyl Polysiloxane w/ crosslinking | (6%-Cyanopropylphenyl)-methylpolysiloxane | Proprietary |
| USP Phase Code | None | G43 | None |
| Polarity | Intermediate | Intermediate | Intermediate |
| Primary Application | Volatile Organic Compounds (VOCs) | Volatile Organic Compounds (VOCs), Residual Solvents | Volatile Organic Pollutants by GC-MS |
| Temperature Limits | Subambient to 230/250 °C (depending on film thickness and ID) | -20 to 260 °C | -40 to 240/260 °C |
Table 2: Comparative Retention Times (minutes) for Selected VOCs by EPA Method 8260
| Compound | This compound® (30m x 0.25mm, 1.5µm) | SPB®-624 (20m x 0.18mm, 1.0µm) |
| Dichlorodifluoromethane | ~2.0 | ~1.5 |
| Chloromethane | ~2.2 | ~1.6 |
| Vinyl Chloride | ~2.4 | ~1.7 |
| Bromomethane | ~2.8 | ~2.1 |
| Chloroethane | ~3.1 | ~2.3 |
| Trichlorofluoromethane | ~3.4 | ~2.5 |
| 1,1-Dichloroethene | ~4.0 | ~3.0 |
| Methylene Chloride | ~4.5 | ~3.3 |
| trans-1,2-Dichloroethene | ~4.8 | ~3.6 |
| 1,1-Dichloroethane | ~5.2 | ~3.9 |
| Chloroform | ~5.8 | ~4.4 |
| 1,1,1-Trichloroethane | ~6.2 | ~4.7 |
| Carbon Tetrachloride | ~6.4 | ~4.9 |
| Benzene | ~6.8 | ~5.2 |
| 1,2-Dichloroethane | ~7.0 | ~5.4 |
| Trichloroethene | ~7.5 | ~5.8 |
| Toluene | ~8.5 | ~6.5 |
| Tetrachloroethene | ~9.2 | ~7.1 |
| Ethylbenzene | ~9.8 | ~7.6 |
| m,p-Xylene | ~10.0 | ~7.8 |
| o-Xylene | ~10.3 | ~8.1 |
Note: Data compiled from manufacturer application notes. Conditions are similar but not identical, which can affect retention times.
Experimental Protocols
To provide a framework for the comparison, a detailed, synthesized experimental protocol for the analysis of VOCs by purge and trap GC-MS, based on typical parameters from EPA Method 8260, is provided below.
Purge and Trap System Parameters:
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 11 min at ambient temperature
-
Dry Purge Time: 1-2 min
-
Desorb Temperature: 245-250 °C
-
Desorb Time: 2 min
-
Trap Bake Temperature: 260-270 °C
-
Trap Type: Vocarb 3000 (or equivalent)
GC-MS System Parameters:
-
Column: this compound® (or competitor), 30 m x 0.25 mm ID, 1.4-1.5 µm film thickness
-
Oven Program: 35 °C hold for 2 min, ramp to 100 °C at 8 °C/min, then ramp to 220 °C at 20 °C/min, hold for 2 min
-
Carrier Gas: Helium, constant flow at 1.0-1.2 mL/min
-
Injector: Split/Splitless, 220 °C, Splitless for 0.75 min
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 35-300 amu
-
Mode: Electron Ionization (EI) Scan
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes and logical relationships in the analysis of VOCs using an intermediate polarity GC column.
Caption: A flowchart of the purge and trap GC-MS process for VOC analysis.
Caption: Decision tree for selecting a GC column based on analyte polarity.
References
A Comparative Guide to VOC Column Cross-Validation for Robust Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible analysis of Volatile Organic Compounds (VOCs) is critical in environmental monitoring, pharmaceutical development, and clinical research. The choice of a gas chromatography (GC) column is a pivotal factor influencing the quality of analytical data. When transferring a method to a different laboratory or instrument, or when seeking to optimize an existing method, it is often necessary to cross-validate the performance of different GC columns. This guide provides an objective comparison of different VOC columns, supported by experimental data and detailed protocols, to aid in the selection and validation process.
Comparative Analysis of VOC Columns
The selection of a GC column for VOC analysis depends on several factors, including the specific analytes of interest, the complexity of the sample matrix, and the desired analysis time. This section compares the performance of two commonly used Restek columns for VOC analysis: the Rtx-VMS and the Rxi-5Sil MS. The data presented here is based on the analysis of a standard suite of 65 VOCs as outlined in U.S. EPA Method TO-15.[1][2]
Table 1: Performance Comparison of Rtx-VMS and Rxi-5Sil MS Columns for VOC Analysis
| Parameter | Rtx-VMS (30 m x 0.32 mm x 1.80 µm) | Rxi-5Sil MS (30 m x 0.32 mm, 1.00 µm) |
| Analysis Time | ~13.5 minutes[1] | ~16.5 minutes[2] |
| Key Advantages | Excellent performance for difficult polar VOCs, no critical coelutions for the 65 VOCs evaluated.[1] | Significant time savings compared to a 60 m column, meets Method TO-15 performance criteria.[2] |
| Method Detection Limits (MDLs) | Not explicitly stated, but excellent chromatographic performance improves MDLs.[1] | Average of 0.06 ppbv (scan mode) and 35.9 pptv (SIM mode).[2] |
| Replicate Precision | Improved replicate precisions due to highly symmetrical peak shapes.[1] | Average of 4.29% difference.[2] |
| Audit Accuracy | Not explicitly stated. | Average of -2.82% for all 65 targeted TO-15 VOCs.[2] |
| Stationary Phase | Proprietary, developed specifically for the analysis of volatile compounds via mass spectrometry (VMS).[1] | Silarylene-modified stationary phase, providing similar selectivity to traditional 5-type phases with greater thermal stability.[3] |
Experimental Protocols
The following are detailed experimental protocols for the analysis of VOCs using the Rtx-VMS and Rxi-5Sil MS columns. These protocols are based on established methods for VOC analysis, such as U.S. EPA Method TO-15.[1][2]
Protocol for VOC Analysis using Rtx-VMS Column
This protocol is optimized for the fast analysis of a wide range of VOCs, including polar compounds.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)[1]
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)[1]
-
Preconcentrator: Markes CIA Advantage (or equivalent)[1]
GC-MS Conditions:
-
Column: Rtx-VMS, 30 m x 0.32 mm x 1.80 µm (cat.# 19919)[1]
-
Oven Program: A simple GC program with optimized flows and heating rates is recommended.[1] (Specific program details should be optimized in the laboratory).
-
Carrier Gas: Helium
-
Transfer Line Temp.: 230 °C[1]
-
Source Temp.: 230 °C[1]
-
Quad Temp.: 150 °C[1]
-
Analyzer Type: Quadrupole[1]
-
Ionization Mode: Electron Ionization (EI)[1]
Protocol for VOC Analysis using Rxi-5Sil MS Column
This protocol is designed for increased productivity by significantly reducing the analysis time compared to traditional 60 m columns.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Preconcentrator: Nutech 8900DS (or equivalent)[4]
GC-MS Conditions:
-
Column: Rxi-5Sil MS, 30 m x 0.32 mm ID, 1.00 µm (cat.# 13654)[2]
-
Oven Program: Optimized for a 16.5-minute GC run time.[2] (Specific program details should be optimized in the laboratory).
-
Carrier Gas: Helium
-
Sample Preparation: Preconcentrating 400 mL of sample with 100 mL of a 20 ppbv internal standard/tuning mix.[2]
-
Calibration: 1.0–10.0 ppbv calibration curve.[2]
Method Cross-Validation Workflow
The process of cross-validating a VOC analysis method between two different columns involves a series of systematic steps to ensure that the analytical results are comparable and reliable. The following diagram illustrates a typical workflow for this process.
References
- 1. Optimize Analysis of Polar and Coeluting VOCs in Whole Air Canister Samples Using an Rtx-VMS GC Column [restek.com]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. activelab.gr [activelab.gr]
- 4. Storage Stability of 66 Volatile Organic Compounds (VOCs) in Silicon-Lined Air Canisters for 30 Days [restek.com]
A Comparative Guide to VOCOL® Columns for Volatile Organic Compound Analysis
This guide provides a comparative overview of the VOCOL® gas chromatography (GC) column for the analysis of volatile organic compounds (VOCs). The performance and specifications of the this compound® column are presented alongside other commonly used columns for similar applications, based on available data. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate GC column for their analytical needs.
Introduction to this compound® Columns
This compound® columns are intermediate polarity columns specifically designed for the analysis of VOCs.[1][2][3] They are frequently utilized in environmental analyses, particularly for methods outlined by the U.S. Environmental Protection Agency (EPA), such as EPA Method 502.2 and 8260. The stationary phase of this compound® columns is proprietary, bonded, and offers excellent retention and resolution of highly volatile compounds.[1][2][3] These columns are suitable for use in direct injection ports or coupled with purge and trap systems.[1][2]
Comparative Analysis of GC Columns for VOCs
For a comprehensive evaluation, the this compound® column is compared with other columns of similar phase polarity and application range, such as the DB-624 and Rxi-624Sil MS. The selection of a GC column is a critical step in method development, influencing selectivity, resolution, and overall analytical performance.[4][5]
Table 1: General Characteristics of Compared GC Columns
| Feature | This compound® | DB-624 | Rxi-624Sil MS |
| Stationary Phase | Proprietary Bonded Phase (Intermediate Polarity) | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Midpolarity Crossbond® Silarylene Phase (similar to 6% cyanopropylphenyl/94% dimethyl polysiloxane) |
| Primary Application | Volatile Organic Compounds (VOCs) | Volatile Organic Compounds (VOCs) | Volatile Organics, Residual Solvents |
| Key Features | Excellent retention and resolution of highly volatile compounds | Global reference standard for VOC analysis, available in Ultra Inert versions | Low bleed, high thermal stability, high inertness |
| USP Code | None specified | G43 | G43 |
| Manufacturer | Supelco (a subsidiary of Merck/Sigma-Aldrich) | Agilent Technologies | Restek |
Performance Data and Experimental Protocols
While a direct inter-laboratory comparison study featuring all three columns with identical analytes and conditions is not publicly available, this section summarizes performance data and experimental protocols from various sources to facilitate an indirect comparison.
This compound® Column Performance
Application: Analysis of Volatiles via US EPA Method 8260
The following table details the experimental conditions for a fast GC analysis of volatiles on a this compound® column.
Table 2: Experimental Protocol for VOC Analysis on a this compound® Column
| Parameter | Value |
| Column | This compound®, 60 m x 0.25 mm I.D., 1.50 μm film thickness |
| Sample/Matrix | Not specified |
| Purge and Trap | "K" Vocarb® 3000 |
| Oven Program | Not specified in the available abstract |
| Carrier Gas | Not specified in the available abstract |
| Detector | Not specified in the available abstract |
| Source: |
A study comparing direct injection and solid-phase microextraction (SPME) for the analysis of 54 VOCs utilized a this compound column with the following conditions:
Table 3: Experimental Protocol for VOC Analysis using a this compound Column with GC-MS
| Parameter | Value |
| Column | This compound, 60 m x 0.32 mm I.D., 1.8 µm film thickness |
| GC Injector Temp. | 250°C |
| Oven Program | 35°C (4 min hold), then 4°C/min to 200°C (10 min hold) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Source:[6][7] |
DB-624 Column Performance
The DB-624 is a widely recognized column for VOC analysis.[8] An application note from Agilent Technologies highlights its use for challenging industrial applications.
Table 4: Experimental Protocol for Oxygenated Compounds in Wastewater on a DB-624 UI Column
| Parameter | Value |
| Column | Agilent J&W DB-624 UI, 60 m x 0.32 mm, 1.8 µm |
| Sample | 100 ppm (w/w) of analytes in water |
| Injection | Headspace (HS) |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Not specified in the available abstract |
| Carrier Gas | Not specified in the available abstract |
| Source:[9] |
Rxi-624Sil MS Column Performance
The Rxi-624Sil MS is engineered for high inertness and low bleed, making it particularly suitable for sensitive applications using mass spectrometry.[10][11][12]
Table 5: Experimental Protocol for Volatiles Analysis on an Rxi-624Sil MS Column
| Parameter | Value |
| Column | Rxi®-624Sil MS, dimensions not specified in abstract |
| Application | EPA Method 8260 |
| Oven Program | Optimized for resolution of critical pairs and to match purge and trap cycle time |
| Key Feature | Low bleed and high inertness demonstrated with primary amines |
| Detector | Mass Spectrometer (MS) |
| Source:[13] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison of GC columns for VOC analysis. This logical flow is essential for ensuring the reproducibility and comparability of results.[14]
Caption: A flowchart illustrating the key stages of a structured inter-laboratory study for comparing GC column performance.
Conclusion
The this compound® column is a well-established, intermediate polarity column optimized for the analysis of volatile organic compounds. While direct quantitative inter-laboratory comparison data against columns like the DB-624 and Rxi-624Sil MS is limited in publicly available literature, the information presented in this guide suggests that all three are suitable for VOC analysis, with specific advantages depending on the application. The DB-624 is a widely used standard, while the Rxi-624Sil MS offers benefits of low bleed and high inertness, which are particularly advantageous for GC-MS applications. The choice of column will ultimately depend on the specific requirements of the analytical method, including the target analytes, required sensitivity, and detector type. Researchers are encouraged to consult application-specific literature and manufacturer recommendations when selecting a column.
References
- 1. This compound® Capillary GC Column L × I.D. 60 m × 0.25 mm, df 1.50 μm | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound® 毛细管GC色谱柱 L × I.D. 60 m × 0.53 mm, df 3.00 μm | Sigma-Aldrich [sigmaaldrich.com]
- 3. helicon.ru [helicon.ru]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ca [fishersci.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. foxscientific.com [foxscientific.com]
- 11. Rxi-624Sil MS Columns—Exceptionally Inert, Low Bleed Columns for Volatiles Analysis [restek.com]
- 12. thomassci.com [thomassci.com]
- 13. thamesrestek.co.uk [thamesrestek.co.uk]
- 14. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
VOCOL® GC Columns: A Comparative Performance Guide for Volatile Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the VOCOL® capillary gas chromatography (GC) column for the analysis of specific classes of volatile organic compounds (VOCs). Its performance is evaluated in the context of common alternatives, supported by experimental data and detailed methodologies.
Overview of this compound® Technology
This compound® columns are intermediate polarity capillary GC columns specifically designed for the analysis of volatile organic compounds.[1] They are frequently employed in environmental monitoring, food and beverage analysis, and industrial hygiene. The stationary phase, often a proprietary bonded phase of diphenyl dimethyl polysiloxane, provides excellent retention and resolution of highly volatile compounds.[1] These columns are particularly well-suited for use with purge and trap systems and for various US EPA methods for volatiles analysis, including 502.2, 624, and 8260.[2]
Performance Advantages of this compound® for Specific Volatile Compound Classes
The intermediate polarity of the this compound® column makes it a versatile choice for a wide range of volatile organic compounds. Its selectivity is particularly advantageous for the following classes:
-
Halogenated Hydrocarbons: this compound® columns are well-suited for the separation of volatile halogenated hydrocarbons, which are common environmental pollutants.
-
Aromatic Compounds: The column provides good resolution of aromatic compounds such as benzene, toluene, ethylbenzene, and xylenes (BTEX), which are frequently monitored in environmental and industrial settings.
-
Polar Volatiles: The stationary phase exhibits good selectivity for polar compounds including ketones, ethers, esters, and alcohols.[3][4] This makes it a valuable tool for residual solvent analysis in the pharmaceutical industry and for the analysis of flavor and fragrance compounds.
Comparative Analysis: this compound® vs. Alternative Columns
While this compound® is a robust and reliable column for many VOC applications, several alternatives are available, often marketed with claims of enhanced performance characteristics. The primary competitors include the Agilent DB-624 and the Restek Rxi-624Sil MS.
Key Performance Characteristics:
| Feature | This compound® | Agilent DB-624 | Restek Rxi-624Sil MS |
| Stationary Phase | Proprietary Bonded Phase (Intermediate Polarity) | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Proprietary Phase (similar to 624) |
| Key Advantages | Established performance for EPA methods, good retention of highly volatile compounds.[2] | Often considered a global reference standard for VOC analysis. | High inertness, low bleed, and high thermal stability, leading to improved peak shape and sensitivity, especially for MS applications. |
| Reported Benefits | Reliable and reproducible results for a wide range of VOCs. | Consistent performance for established methodologies. | Better peak symmetry for active compounds, longer column lifetime, and lower detection limits. |
Experimental Data and Protocols
The following tables summarize typical performance data and experimental conditions for the analysis of various volatile compound classes on this compound® and alternative columns.
Table 1: Performance Comparison for a Mix of Volatile Organic Compounds
| Compound Class | Compound | This compound® (Typical Performance) | Rxi-624Sil MS (Reported Advantage) |
| Halogenated | Dichloromethane | Good Resolution | Improved Peak Shape |
| Chloroform | Good Resolution | Improved Peak Shape | |
| 1,2-Dichloroethane | Good Resolution | Improved Peak Shape | |
| Aromatics | Benzene | Good Resolution | Symmetric Peaks |
| Toluene | Good Resolution | Symmetric Peaks | |
| Ethylbenzene | Good Resolution | Symmetric Peaks | |
| Ketones | Acetone | Good Retention | High Inertness Prevents Tailing |
| 2-Butanone (MEK) | Good Retention | High Inertness Prevents Tailing | |
| Ethers | Methyl tert-butyl ether (MTBE) | Good Separation | Enhanced Resolution |
| Diethyl ether | Good Separation | Enhanced Resolution |
Experimental Workflow for VOC Analysis using Purge and Trap GC-MS
The following diagram illustrates a typical workflow for the analysis of volatile organic compounds in a water sample using a purge and trap system with a GC-MS, a common setup for a this compound® column.
Detailed Experimental Protocol: EPA Method 8260
This method is used for the determination of volatile organic compounds in a variety of solid waste matrices.
Purge and Trap Parameters:
-
Instrument: Purge and Trap Concentrator (e.g., Tekmar Atomx XYZ)
-
Sample: 5 mL water sample or 5 g solid sample with 5 mL of reagent water
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 11 minutes
-
Dry Purge Time: 1 minute
-
Desorb Temperature: 250°C
-
Desorb Time: 2 minutes
-
Trap Bake Temperature: 260°C
-
Trap Bake Time: 8 minutes
GC-MS Parameters:
-
GC System: Gas Chromatograph with Mass Spectrometer (e.g., Agilent 8890/5977)
-
Column: this compound®, 60 m x 0.25 mm ID, 1.50 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Program: 35°C hold for 5 min, ramp to 120°C at 11°C/min, then ramp to 220°C at 20°C/min and hold for 2 min.
-
Injector Temperature: 200°C
-
Transfer Line Temperature: 220°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 35-300 amu
Logical Relationship of Column Selection Factors
The choice of a GC column is a critical decision in method development. The following diagram illustrates the logical relationships between key column parameters and their impact on chromatographic performance.
References
Quantitative Analysis Validation: A Comparative Guide to the VOCOL® GC Column
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile organic compounds (VOCs), the choice of a gas chromatography (GC) column is a critical factor in achieving accurate and reliable results. This guide provides a detailed comparison of the VOCOL® column with other commonly used columns, supported by experimental data and protocols to aid in the selection of the most appropriate analytical tool.
Performance Comparison of GC Columns for VOC Analysis
The this compound® column, known for its intermediate polarity, is specifically designed for the analysis of VOCs and is frequently employed in conjunction with purge and trap systems. Its performance is often compared to other columns of similar polarity, such as the DB-624 and Rxi-624Sil MS, which are also widely used for environmental and pharmaceutical analyses. U.S. EPA Method 8260C, a common method for determining VOCs, lists both this compound® and DB-624 as suitable columns, indicating their interchangeability for this application.[1] Similarly, EPA Method 8260B also includes both columns as options for VOC analysis.[2]
While direct head-to-head comparative data in a single study is often proprietary to manufacturers, performance characteristics can be inferred from various application notes and regulatory methods. The key performance indicators for these columns include retention time, resolution of critical pairs, and peak shape.
Table 1: Comparison of this compound® and Alternative Columns for VOC Analysis
| Feature | This compound® | DB-624 | Rxi-624Sil MS |
| Phase Polarity | Intermediate | Intermediate (6% Cyanopropylphenyl-94% Dimethylpolysiloxane) | Intermediate (proprietary) |
| Primary Application | Volatile Organic Compounds (VOCs) | Volatile Organic Compounds (VOCs), Residual Solvents | Volatile Organic Compounds (VOCs), improved inertness for active compounds |
| Key Advantages | Excellent for purge and trap methods, good resolution of highly volatile compounds. | Widely used and referenced in regulatory methods (e.g., EPA 8260). | Enhanced inertness leading to improved peak shape for polar and active analytes. |
| Typical Dimensions | L: 30-105 m, ID: 0.25-0.53 mm, df: 1.5-3.0 µm | L: 30-75 m, ID: 0.25-0.53 mm, df: 1.4-3.0 µm | L: 20-60 m, ID: 0.18-0.32 mm, df: 1.0-1.8 µm |
| Temperature Limits | Subambient to 230-250 °C | Subambient to 260 °C | -60 to 300/320 °C |
Experimental Data and Protocols
The following sections provide representative experimental data and detailed protocols for the quantitative analysis of VOCs using a this compound® column.
Fast GC Analysis of VOCs by US EPA Method 8260
An application has demonstrated a fast GC analysis of common VOCs using a short, narrow-bore this compound® column, significantly reducing analysis time while maintaining adequate separation.[3]
Table 2: Retention Times for Selected VOCs on a this compound® Column (Fast GC Method)
| Compound | Retention Time (min) |
| Dichlorodifluoromethane | ~2.5 |
| Chloromethane | ~2.6 |
| Vinyl Chloride | ~2.7 |
| Bromomethane | ~3.2 |
| Chloroethane | ~3.5 |
| Trichlorofluoromethane | ~3.8 |
| 1,1-Dichloroethene | ~4.5 |
| Methylene Chloride | ~4.8 |
| trans-1,2-Dichloroethene | ~5.2 |
| 1,1-Dichloroethane | ~5.5 |
| Chloroform | ~6.2 |
| 1,1,1-Trichloroethane | ~6.8 |
| Carbon Tetrachloride | ~7.0 |
| Benzene | ~7.5 |
| 1,2-Dichloroethane | ~7.8 |
| Trichloroethene | ~8.5 |
| Toluene | ~9.8 |
| Tetrachloroethene | ~10.5 |
| Ethylbenzene | ~11.2 |
| m,p-Xylene | ~11.5 |
| o-Xylene | ~12.0 |
| (Data adapted from a fast GC analysis application note. Actual retention times may vary based on specific instrument conditions.)[3] |
Experimental Protocol: Purge and Trap GC-MS for VOCs (based on EPA Method 8260)
This protocol outlines a typical procedure for the analysis of VOCs in water samples using a this compound® column with a purge and trap system and mass spectrometric detection.
1. Sample Preparation:
-
Aqueous samples are collected in 40 mL vials with zero headspace.
-
Internal standards and surrogates are added to each sample.
2. Purge and Trap System:
-
Purge Gas: Helium at a flow rate of 40 mL/min.
-
Purge Time: 11 minutes at ambient temperature.
-
Trap: Vocarb® 3000 or equivalent.
-
Dry Purge: 2 minutes.
-
Desorption: 2 minutes at 210 °C.
-
Bake: 10 minutes at 260 °C.
3. Gas Chromatograph (GC):
-
Column: this compound®, 30 m x 0.25 mm I.D., 1.5 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 0.7 mL/min.[3]
-
Oven Program: 40 °C (hold 2 min), ramp at 7 °C/min to 125 °C, then ramp at 12 °C/min to 220 °C (hold 5 min).[3]
-
Inlet: Splitless injection at 150 °C.[3]
4. Mass Spectrometer (MS):
-
Interface Temperature: 200 °C.[3]
-
Scan Range: m/z 35-400.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Visualizing the Workflow and Comparison
To better illustrate the processes involved in quantitative analysis validation, the following diagrams are provided.
Caption: Workflow for quantitative VOC analysis using Purge and Trap GC-MS.
Caption: Logical comparison of GC columns for VOC analysis based on performance.
References
A Head-to-Head Battle for Volatile Compound Analysis: Cryotrapping vs. Purge-and-Trap on a VOCOL® Column
In the realm of sensitive detection of volatile organic compounds (VOCs), two primary sample introduction techniques for gas chromatography (GC) stand out: cryotrapping and purge-and-trap. Both methods aim to concentrate analytes from a sample matrix before introducing them into a GC column for separation and detection. The choice between these techniques can significantly impact analytical performance, sample throughput, and the range of detectable compounds. This guide provides an objective comparison of cryotrapping and purge-and-trap techniques when used with the intermediate polarity VOCOL® column, a column well-suited for the analysis of volatile organics.[1]
Executive Summary
Both cryotrapping and purge-and-trap are powerful techniques for the analysis of VOCs. Purge-and-trap, a well-established and robust method, excels in the routine analysis of a wide range of volatile compounds in aqueous and solid samples, with standardized EPA methods ensuring data consistency. Cryotrapping, on the other hand, offers superior performance for the analysis of very volatile and thermally labile compounds, often providing sharper peaks and lower detection limits for these specific analytes. The choice between the two will ultimately depend on the specific application, target analytes, and desired performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both cryotrapping and purge-and-trap for VOC analysis on a this compound® column.
Cryotrapping Protocol
Cryotrapping physically condenses volatile compounds at very low temperatures at the head of the analytical column. This technique is particularly effective for very volatile compounds that might not be efficiently retained by adsorbent traps at ambient temperatures.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Cryotrapping system (e.g., liquid nitrogen or cryogen-free cooler)
-
This compound® Column (e.g., 60 m x 0.25 mm, 1.50 µm film thickness)[1]
-
Heated transfer line
Procedure:
-
Sample Introduction: A gaseous sample is introduced into the GC injector. This can be from a headspace autosampler, a thermal desorption unit, or direct injection of a gas-phase sample.
-
Cryofocusing: The initial section of the this compound® column is cooled to a sub-ambient temperature, typically between -150°C and -70°C, using a cryotrapping device.[2][3] The volatile analytes condense and are trapped in a narrow band at the head of the column.
-
Trap Heating: After a predetermined trapping period, the cryotrap is rapidly heated. This rapid thermal desorption ensures that the trapped analytes are introduced into the GC column as a sharp, focused band, leading to improved peak shape and resolution.[2]
-
Chromatographic Separation: The GC oven temperature program is initiated to separate the volatilized compounds on the this compound® column.
-
Detection: The separated compounds are detected by the mass spectrometer.
Purge-and-Trap Protocol (Based on EPA Method 5030)
Purge-and-trap is a dynamic headspace technique where inert gas is bubbled through a liquid or solid sample, stripping the volatile compounds which are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes onto the GC column.
Instrumentation:
-
Purge-and-Trap Concentrator
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
This compound® Column (e.g., 60 m x 0.25 mm, 1.50 µm film thickness)[1]
-
Autosampler
Procedure:
-
Sample Purging: An inert gas (typically helium or nitrogen) is bubbled through the sample (e.g., 5 mL of water) for a specified time (e.g., 11 minutes) at a controlled flow rate (e.g., 40 mL/min). The volatile organic compounds are stripped from the sample matrix and carried into the gas stream.
-
Trapping: The gas stream is passed through a trap containing one or more adsorbent materials (e.g., Tenax®, silica gel, carbon molecular sieves). The VOCs are retained on the adsorbent trap while the purge gas is vented.
-
Dry Purge: To remove excess water vapor that can interfere with the analysis, a dry purge step is often employed where gas is passed through the trap without bubbling through the sample.
-
Desorption: The trap is rapidly heated to a specific temperature (e.g., 210°C) to desorb the trapped analytes. The carrier gas then sweeps the desorbed analytes onto the GC column.
-
Chromatographic Separation: The GC oven temperature program is initiated to separate the compounds on the this compound® column.
-
Detection: The separated compounds are detected by the mass spectrometer.
Data Presentation: Performance Comparison
The following tables summarize typical performance data for cryotrapping and purge-and-trap techniques for a selection of volatile organic compounds. The data is synthesized from multiple sources to provide a representative comparison.
Table 1: Recovery and Reproducibility
| Compound | Boiling Point (°C) | Typical Cryotrapping Recovery (%)[4] | Typical Purge-and-Trap Recovery (%)[5][6] | Cryotrapping Reproducibility (%RSD)[4] | Purge-and-Trap Reproducibility (%RSD)[6] |
| Dichlorodifluoromethane | -29.8 | > 90 | 70-90 | < 5 | < 10 |
| Vinyl Chloride | -13.4 | > 90 | 80-100 | < 5 | < 10 |
| Chloroethane | 12.3 | > 90 | 85-105 | < 5 | < 10 |
| Benzene | 80.1 | 85-95 | 90-110 | < 5 | < 10 |
| Toluene | 110.6 | 85-95 | 90-110 | < 5 | < 10 |
| Ethylbenzene | 136.2 | 80-90 | 85-105 | < 6 | < 10 |
| m,p-Xylene | 139.1, 138.4 | 80-90 | 85-105 | < 6 | < 10 |
| o-Xylene | 144.4 | 80-90 | 85-105 | < 6 | < 10 |
Table 2: Detection Limits
| Compound | Typical Cryotrapping Detection Limits (µg/L) | Typical Purge-and-Trap Detection Limits (µg/L)[7][8] |
| Dichlorodifluoromethane | < 0.1 | 0.1 - 0.5 |
| Vinyl Chloride | < 0.1 | 0.1 - 0.5 |
| Chloroethane | < 0.1 | 0.1 - 0.5 |
| Benzene | < 0.1 | 0.1 - 0.5 |
| Toluene | < 0.1 | 0.1 - 0.5 |
| Ethylbenzene | < 0.1 | 0.2 - 1.0 |
| m,p-Xylene | < 0.1 | 0.2 - 1.0 |
| o-Xylene | < 0.1 | 0.2 - 1.0 |
Note: Detection limits are highly dependent on the specific instrumentation and analytical conditions.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for cryotrapping and purge-and-trap.
Caption: Cryotrapping experimental workflow.
Caption: Purge-and-trap experimental workflow.
Concluding Remarks
The choice between cryotrapping and purge-and-trap for VOC analysis on a this compound® column is application-dependent.
Cryotrapping is advantageous for:
-
Very volatile compounds: It provides excellent trapping efficiency for compounds that may break through adsorbent traps.
-
Thermally labile compounds: The absence of an adsorbent surface can minimize thermal degradation.
-
Achieving very low detection limits: The sharp injection band often leads to improved signal-to-noise ratios.[2]
Purge-and-trap is the preferred method for:
-
Routine analysis of a broad range of VOCs: Standardized methods like EPA 5030 ensure consistency and comparability of results.
-
Analysis of aqueous and solid samples: It is a well-established and robust technique for these matrices.
-
High-throughput laboratories: Automated systems are widely available, enabling unattended operation.
For researchers and scientists in drug development and other fields, a thorough understanding of the principles, performance characteristics, and workflows of both techniques is essential for selecting the optimal method to achieve their analytical goals. The this compound® column, with its intermediate polarity, proves to be a versatile choice compatible with both sample introduction systems, offering excellent separation for a wide array of volatile organic compounds.
References
- 1. This compound® 毛细管GC色谱柱 L × I.D. 60 m × 0.25 mm, df 1.50 μm | Sigma-Aldrich [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. Note 38: A New Micro Cryo-Trap For Trapping Of Volatiles At the Front Of a GC Capillary Column [sisweb.com]
- 4. mdpi.com [mdpi.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification limits for volatile organic compounds in the blood by purge-and-trap GC-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Columns for Volatile Organic Compound (VOC) Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of volatile organic compounds (VOCs) is paramount. The choice of a gas chromatography (GC) column is a critical factor that dictates the success of this analysis, influencing resolution, sensitivity, and overall data quality. This guide provides an objective comparison of commonly used alternative capillary columns for VOC analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate column for your specific application.
The separation of VOCs is primarily governed by the stationary phase chemistry and the physical dimensions of the GC column.[1] While a vast array of columns are available, this guide will focus on a selection of widely adopted and effective alternatives, including those with specialized stationary phases for VOC analysis.
Key Performance Parameters for VOC Analysis Columns
The ideal GC column for VOC analysis should provide:
-
High Resolution: The ability to separate a complex mixture of VOCs into distinct, individual peaks.
-
Good Peak Shape: Symmetrical peaks are essential for accurate identification and quantification.
-
Low Column Bleed: Minimal background signal from the column's stationary phase, which is crucial for achieving low detection limits, especially in GC-MS analysis.[2]
-
Appropriate Selectivity: The stationary phase should exhibit preferential retention for the target VOCs to achieve the desired separation.
Comparison of Alternative GC Columns for VOC Analysis
The following sections detail the performance of several popular GC columns for VOC analysis. The selection is based on their prevalence in environmental monitoring methods, such as U.S. EPA Method 8260, and their suitability for a broad range of volatile compounds.
The Workhorse: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane Phase Columns
Columns with a stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane are widely regarded as the industry standard for VOC analysis. This mid-polarity phase offers excellent selectivity for the diverse range of compounds typically found in VOC mixtures, from nonpolar hydrocarbons to more polar oxygenated and halogenated compounds.[2] Brand names for this phase include Agilent J&W DB-624, Restek Rxi-624Sil MS, Thermo Scientific TraceGOLD TG-624SilMS, and Supelco SPB-624.
Performance Data:
| Parameter | Zebron ZB-624PLUS (30 m x 0.25 mm, 1.40 µm) |
| Target Analytes | 74 VOCs (EPA Method 8260) |
| Analysis Time | 15 minutes |
| Key Benefit | High selectivity and robustness for a wide range of VOCs.[3] |
| Noteworthy Observation | Maintained excellent performance and peak shapes after 113 injections of various matrices.[3] |
The Generalist: 5% Diphenyl / 95% Dimethylpolysiloxane Phase Columns
This low-polarity stationary phase is one of the most common general-purpose phases in gas chromatography. While not specifically tailored for VOCs like the 624-type columns, it can be effective for the analysis of less complex mixtures or when the primary analytes are nonpolar. Common brand names include Agilent J&W DB-5ms and Restek Rxi-5Sil MS. A comparison with a 624-type column is valuable to highlight the differences in selectivity. While the Rxi-5Sil MS can quantify the standard suite of 65 components in EPA Method TO-15, specialized columns may offer better resolution for specific compound pairs.[4]
Performance Data:
| Parameter | Rxi®-5Sil MS (30 m x 0.32 mm ID, 1.00 µm) |
| Target Analytes | 65 VOCs (EPA Method TO-15) |
| Analysis Time | 16.5 minutes |
| Key Benefit | Faster analysis time compared to a 60 m column with adequate quantification for standard VOCs.[4] |
| Noteworthy Observation | Some coelutions observed are also present on longer columns and can be distinguished by MS detection.[4] |
The Specialist for Gaseous VOCs: DB-VRX Columns
For applications that involve the analysis of very volatile, early-eluting gases, the Agilent J&W DB-VRX column offers a unique selectivity. A key advantage of this column is its ability to resolve these challenging compounds without the need for sub-ambient oven temperatures, which can simplify the analytical setup and reduce run times.[5][6]
Performance Data:
| Parameter | Agilent J&W DB-VRX (20 m x 0.18 mm, 1.00 µm) |
| Target Analytes | Early-eluting gaseous VOCs |
| Key Benefit | Unique separation of the first six gases in EPA Method 8260 at above-ambient temperatures.[5][6] |
| Noteworthy Observation | Particularly well-suited for non-MS VOC methods.[5][6] |
For the Most Volatile Compounds: Porous Layer Open Tubular (PLOT) Columns
When the target analytes are very volatile organic compounds (VVOCs), such as C1-C6 hydrocarbons, traditional liquid stationary phases may not provide sufficient retention. In these cases, Porous Layer Open Tubular (PLOT) columns are the preferred alternative. These columns have a solid adsorbent coated on the inner wall of the capillary, which provides strong retention for highly volatile compounds. A study on the measurement of VVOCs in indoor air found that PLOT columns, such as the PoraBOND Q, are well-suited for this type of analysis.[7][8]
Performance Data:
| Parameter | PoraBOND Q |
| Target Analytes | Very Volatile Organic Compounds (VVOCs, C1-C6) |
| Key Benefit | Provides strong retention and good separation for highly volatile analytes.[7][8] |
| Noteworthy Observation | Suitable for the analysis of a standard gas mixture containing 47 VVOCs and 13 VOCs.[7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are representative methodologies for VOC analysis using some of the discussed columns.
Protocol 1: Analysis of 74 VOCs on a Zebron ZB-624PLUS Column (EPA Method 8260)
-
Instrumentation: GC-MS with Purge and Trap
-
Column: Zebron ZB-624PLUS, 30 m x 0.25 mm ID, 1.40 µm film thickness
-
Oven Program: 35 °C (hold 5 min) to 75 °C at 5 °C/min, then to 220 °C at 20 °C/min (hold 2 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector: Splitless, 220 °C
-
MS Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: 35-400 amu
(This protocol is based on the application note from Phenomenex for the analysis of 74 VOCs)[3]
Protocol 2: Fast GC Analysis of VOCs on an SPB®-624 Column (US EPA Method 8260)
-
Instrumentation: GC-MS with Purge and Trap ("K" Trap)
-
Column: SPB-624, 20 m x 0.18 mm I.D., 1.0 μm film thickness
-
Oven Program: 40 °C (hold 1 min), then 11 °C/min to 125 °C, then 35 °C/min to 230 °C (hold 2 min)
-
Carrier Gas: Helium, 1.5 mL/min
-
Injection: 100:1 split, 150 °C
-
MSD Interface: 220 °C
-
Scan Range: 35-400 m/z
(This protocol is based on the application note from Sigma-Aldrich for fast GC analysis of volatiles)
Protocol 3: Analysis of VOCs in Air on an Rxi®-5Sil MS Column (EPA Method TO-15)
-
Instrumentation: GC-MS with a preconcentrator
-
Column: Rxi®-5Sil MS, 30 m x 0.32 mm ID, 1.00 µm film thickness
-
Oven Program: 35 °C (hold 5 min) to 100 °C at 10 °C/min, then to 220 °C at 20 °C/min (hold 2 min)
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Injector: Split, 250 °C
-
MS Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: 35-300 amu
(This protocol is based on the application note from Restek for faster analysis of VOCs in air)[4]
Visualization of Workflows
The selection of an appropriate GC column is a critical step in the overall analytical workflow for VOC analysis. The following diagrams illustrate the decision-making process and a typical experimental workflow.
Caption: Workflow for selecting a GC column for VOC analysis.
Caption: A typical experimental workflow for GC-MS analysis of VOCs.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. thamesrestek.co.uk [thamesrestek.co.uk]
- 5. agilent.com [agilent.com]
- 6. chemetrix.co.za [chemetrix.co.za]
- 7. Selection of gas standards, gas chromatography column and adsorbents for the measurement of very volatile organic compounds (C1-C6) in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility and Robustness of the VOCOL® GC Column for Volatile Organic Compound Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds (VOCs), the choice of a gas chromatography (GC) column is paramount to achieving accurate, reliable, and reproducible results. This guide provides an objective comparison of the Supelco® VOCOL® GC column, a widely used column for environmental and pharmaceutical analysis, with its key competitors. The focus is on the critical performance attributes of reproducibility and robustness, supported by experimental data and detailed methodologies.
The this compound® column, with its proprietary bonded stationary phase of diphenyl dimethyl polysiloxane with crosslinking moieties, is specifically designed for the analysis of VOCs.[1][2] It is frequently employed in regulated methods such as the US Environmental Protection Agency (EPA) Methods 524.2 and 8260 for the analysis of volatile organic compounds in water and solid waste.[3][4][5] This widespread use necessitates a thorough understanding of its performance characteristics in relation to other available options.
Performance Comparison: Reproducibility and Robustness
Reproducibility, in the context of GC, refers to the ability of a column to provide consistent results across multiple injections, different systems, and between different batches of columns. Robustness is the measure of a column's capacity to remain unaffected by small, deliberate variations in method parameters, and its overall durability and lifespan.
While direct head-to-head comparative studies with extensive quantitative data are not always publicly available from manufacturers, performance data can be inferred from application notes and studies evaluating columns for specific regulated methods. The primary competitors for the this compound® column in the analysis of VOCs include the Agilent J&W DB-624 and DB-VRX, and the Phenomenex Zebron™ ZB-624. These columns are all designed for similar applications and are often marketed as equivalent to "624-type" columns.[6]
A study comparing seven different "624-type" capillary columns from various manufacturers highlighted that even with the same nominal stationary phase composition, differences in manufacturing processes can lead to variations in performance, including peak shape, retention order, and quantitative accuracy.[7] This underscores the importance of evaluating specific column performance data.
Data Presentation
To provide a clear comparison, the following tables summarize the typical performance characteristics for the this compound® column and its main competitors based on available data and general expectations for columns of this type used in regulated VOC analysis. It is important to note that direct comparative data under identical conditions is limited in publicly accessible documents.
Table 1: Comparison of Key Specifications for VOC Analysis GC Columns
| Feature | Supelco® this compound® | Agilent J&W DB-624 / DB-VRX | Phenomenex Zebron™ ZB-624 |
| Stationary Phase | Bonded; proprietary diphenyl dimethyl polysiloxane with crosslinking moieties[1][2] | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (DB-624)[8] / Proprietary (DB-VRX)[9] | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane[6] |
| Polarity | Intermediate[5] | Intermediate[8] | Intermediate[6] |
| Primary Applications | EPA Methods for Volatile Organic Compounds (e.g., 524.2, 8260)[3][5] | EPA Methods for Volatile Organic Compounds (e.g., 502.2, 524.2, 8260), USP <467>[8][9] | EPA Methods for Volatile Organic Compounds (e.g., 502.2, 624, 8260), Residual Solvents[6] |
| Temperature Limits | Subambient to 230/250 °C (depending on dimensions)[2] | -20 to 260 °C[8] | up to 260 °C[6] |
Table 2: Expected Performance Metrics for Reproducibility and Robustness
| Performance Metric | Expected Performance for High-Quality VOC Columns (including this compound® and competitors) |
| Retention Time Reproducibility (%RSD) | < 0.5% for multiple injections on a single system |
| Peak Asymmetry (Tailing Factor) | 0.9 - 1.2 for a wide range of volatile compounds |
| Column Bleed | Low bleed characteristics, stable baseline at operational temperatures |
| Column Lifetime | Robust performance over hundreds of injections, dependent on sample matrix and operating conditions |
Experimental Protocols
To assess the reproducibility and robustness of a GC column like the this compound®, a series of standardized tests are typically performed. The following outlines a general experimental protocol for such an evaluation, based on common industry practices and regulatory method requirements.
Key Experiment: Reproducibility of Retention Time and Peak Shape for VOC Analysis
Objective: To evaluate the consistency of retention times and peak shapes for a standard mixture of volatile organic compounds over a series of repeated injections.
Methodology:
-
System Preparation:
-
Install the GC column (e.g., this compound®, 30 m x 0.25 mm I.D., 1.5 µm film thickness) in a GC-MS system.
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
Prepare a standard mixture of VOCs at a known concentration (e.g., 50 ppb) in a suitable matrix (e.g., water), including internal standards and surrogates as specified in EPA Method 8260.[4]
-
-
Chromatographic Conditions (based on EPA Method 8260 application note for this compound®): [4]
-
Column: this compound®, 30 m x 0.25 mm I.D., 1.5 µm (e.g., Supelco part number 24205-U)[4]
-
Oven Program: 40 °C (hold 2 min), ramp at 7 °C/min to 125 °C, then ramp at 12 °C/min to 220 °C (hold 5 min)[4]
-
Carrier Gas: Helium at a constant flow of 0.7 mL/min[4]
-
Injector: Split/splitless injector at 150 °C with a 30:1 split ratio[4]
-
Detector: Mass Spectrometer (MS) with a scan range of m/z 35-400[4]
-
-
Data Acquisition and Analysis:
-
Perform a series of consecutive injections (e.g., n=10) of the VOC standard mixture.
-
For each injection, record the retention time and calculate the peak asymmetry (tailing factor) for a representative set of target analytes.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention times of each analyte across all injections.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for evaluating the reproducibility and robustness of a GC column.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Purgeable Volatile Organic Compounds by GC-MS using Zebron ZB-624PLUS GC Columns [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. shimadzu.com [shimadzu.com]
- 5. d3pcsg2wjq9izr.cloudfront.net [d3pcsg2wjq9izr.cloudfront.net]
- 6. Zebron ZB-624 Gas Chromatography (GC) Columns: Phenomenex [phenomenex.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. DB-624 GC Columns | Shop Online | Agilent [agilent.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
A specific product or chemical under the name "Vocol" for which disposal procedures could be definitively provided was not identified in public resources. The following guide offers a comprehensive, procedural framework for the proper disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must first identify the specific chemical composition of any substance referred to as "this compound" by consulting its Safety Data Sheet (SDS) before proceeding with disposal.
The responsible disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. Adherence to established protocols is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture in any research or development setting. This guide outlines the essential steps and considerations for the proper disposal of chemical waste.
General Chemical Disposal Protocol
The disposal of any chemical waste, including one identified as "this compound," must begin with a thorough characterization of its properties and associated hazards. The Safety Data Sheet (SDS) is the primary source for this information.
Step 1: Waste Characterization
Before disposal, the chemical waste must be properly identified and characterized. The SDS for the specific chemical will provide crucial information regarding its physical and chemical properties, hazards, and potential for environmental impact. Key characteristics to identify include:
-
Toxicity: Does the substance pose a significant health risk through ingestion, inhalation, or contact?
-
Reactivity: Is the substance unstable, or does it react violently with other substances?
-
Corrosivity: Is the substance highly acidic or basic?
-
Ignitability: Does the substance pose a fire hazard?
Used materials, such as glycol-based solutions, can become contaminated with heavy metals like lead, cadmium, and chromium during use.[1] This contamination may classify the used substance as hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA), necessitating specific disposal procedures.[1] A common method to determine if a substance is hazardous is the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for toxic constituents to leach into groundwater.[1]
Step 2: Segregation of Chemical Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate appropriate disposal. Waste should be collected in separate, clearly labeled containers based on its chemical compatibility. Common segregation categories include:
-
Halogenated Organic Solvents
-
Non-Halogenated Organic Solvents
-
Acids
-
Bases
-
Heavy Metal Waste
-
Solid Chemical Waste
Never mix different types of chemical waste unless explicitly instructed to do so by a qualified safety professional.
Step 3: Containerization and Labeling
Chemical waste must be stored in appropriate, leak-proof containers that are compatible with the waste they hold. Containers should be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).[1][2] Do not use containers that previously held food or beverages.[2]
Step 4: Storage and Accumulation
Accumulate waste in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and situated at or near the point of generation. Ensure that all containers are sealed except when adding waste and that the storage area has secondary containment to prevent spills.
Step 5: Disposal and Record-Keeping
The disposal of hazardous waste is strictly regulated and must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of chemical waste. A Uniform Hazardous Waste Manifest will be used to track the waste from its point of generation to its final disposal facility, serving as legal proof of responsible management.[1] Maintain meticulous records of all chemical waste generated and disposed of.
Summary of Chemical Waste Categories and Disposal Routes
| Waste Category | Examples | Typical Disposal Route |
| Halogenated Solvents | Dichloromethane, Chloroform | Incineration at a licensed facility |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Fuel blending or incineration |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Neutralization followed by disposal or incineration |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide | Neutralization followed by disposal |
| Heavy Metal Waste | Solutions containing lead, mercury, or cadmium | Chemical precipitation, stabilization, and landfilling |
| Solid Chemical Waste | Contaminated labware, chemical powders | Incineration or secure landfill |
Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Important Considerations:
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[2] Your institution's EHS department is the primary resource for understanding these requirements.
-
Illegal Dumping: Never pour chemical waste down the drain or dispose of it in the regular trash.[2] Improper disposal can lead to environmental contamination, damage to wastewater treatment facilities, and significant legal penalties.[2]
-
Pharmaceuticals: The disposal of pharmaceuticals, such as certain controlled substances, may have additional specific requirements. For instance, unused medications may need to be returned to a designated collection site or disposed of according to FDA guidelines.[3]
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of all chemical waste, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
